Product packaging for (2R,3R)-Butanediol(Cat. No.:CAS No. 24347-58-8)

(2R,3R)-Butanediol

Cat. No.: B151241
CAS No.: 24347-58-8
M. Wt: 90.12 g/mol
InChI Key: OWBTYPJTUOEWEK-QWWZWVQMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(R,R)-butane-2,3-diol is the (R,R) diastereoisomer of butane-2,3-diol. It has a role as a Saccharomyces cerevisiae metabolite. It is an enantiomer of a (S,S)-butane-2,3-diol.
(R,R)-butane-2,3-diol is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10O2 B151241 (2R,3R)-Butanediol CAS No. 24347-58-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R)-butane-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBTYPJTUOEWEK-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801026532, DTXSID801031371
Record name rel-(2R,3R)-2,3-Butanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R)-2,3-Butanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801031371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name (2R,3R)-2,3-Butanediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033007
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

77.00 to 78.00 °C. @ 10.00 mm Hg
Record name (2R,3R)-2,3-Butanediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033007
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

24347-58-8, 6982-25-8
Record name (2R,3R)-Butanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24347-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Butanediol, threo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006982258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Butanediol, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024347588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name rel-(2R,3R)-2,3-Butanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R)-2,3-Butanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801031371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R,R)-(-)-butane-2,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.973
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-BUTANEDIOL, THREO-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6510BGK6C5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,3-BUTANEDIOL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OR02B2286A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (2R,3R)-2,3-Butanediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033007
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

19.7 °C
Record name (2R,3R)-2,3-Butanediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033007
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

(2R,3R)-Butanediol: A Technical Guide to Stereoisomer Configuration and Chirality

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the (2R,3R)-butanediol stereoisomer, focusing on its unique stereochemical configuration, chirality, and associated physicochemical properties. The document details common experimental protocols for its synthesis, purification, and analysis, and discusses its applications, particularly in the realm of asymmetric synthesis relevant to drug development.

Introduction to the Stereochemistry of 2,3-Butanediol

Butane-2,3-diol is a vicinal diol with the chemical formula C₄H₁₀O₂. The molecule possesses two chiral centers at carbons C2 and C3, giving rise to three possible stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) and an achiral meso compound ((2R,3S) or (2S,3R)).[1][2] The (2R,3R) and (2S,3S) isomers are non-superimposable mirror images of each other and are therefore optically active, while the meso form contains an internal plane of symmetry and is optically inactive.[3]

The absolute configuration of each stereocenter is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. For each chiral carbon, the four attached groups (-H, -OH, -CH₃, and the other -CH(OH)CH₃ group) are ranked by atomic number. The molecule is then oriented so that the lowest priority group (in this case, -H) is pointing away from the viewer. If the sequence from the highest to the lowest of the remaining three groups is clockwise, the configuration is designated 'R' (from the Latin rectus for right). If the sequence is counterclockwise, it is designated 'S' (from the Latin sinister for left).[4][5] In this compound, both chiral centers possess the 'R' configuration.

Physicochemical Properties of this compound

The distinct stereochemistry of this compound dictates its physical and chemical properties, which differ from its other stereoisomers. These properties are crucial for its separation, characterization, and application in stereoselective synthesis. A summary of key quantitative data is presented below.

Table 1: Physical and Chemical Properties of (2R,3R)-(-)-2,3-Butanediol

PropertyValueUnitsReference(s)
Molecular Formula C₄H₁₀O₂-
Molecular Weight 90.12 g/mol
Appearance Colorless liquid-
Melting Point 16 - 19.7°C
Boiling Point 179 - 182°C (at 760 mmHg)
77.3 - 77.4°C (at 10 mmHg)
Density 0.987g/mL (at 25 °C)
Refractive Index (n20/D) 1.433-
Specific Optical Rotation [α]23/D -13.2°neat
Solubility in Water Miscible-
Flash Point 85°C (closed cup)
CAS Number 24347-58-8-

Experimental Protocols

Microbial Synthesis of this compound

This compound can be produced with high optical purity through microbial fermentation. Various microorganisms, including Paenibacillus polymyxa, engineered Pichia pastoris, and Bacillus subtilis, are utilized for this purpose. The general principle involves the conversion of sugars (e.g., glucose) through the glycolytic pathway to pyruvate, which is then channeled into the 2,3-butanediol synthesis pathway.

Methodology: Fed-Batch Fermentation using P. polymyxa

  • Inoculum Preparation: A seed culture of Paenibacillus polymyxa is prepared by inoculating a single colony into a sterile seed medium (e.g., containing yeast extract, peptone, and glucose) and incubating at 30-37°C for 12-24 hours with agitation.

  • Fermentor Setup: A sterilized bioreactor is filled with the main fermentation medium, which typically contains a carbon source (e.g., glucose or sucrose), a nitrogen source (e.g., yeast extract, corn steep liquor), and essential mineral salts.

  • Inoculation and Batch Phase: The fermentor is inoculated with the seed culture. The fermentation is carried out at a controlled temperature (e.g., 37°C) and pH (e.g., 6.0). Aeration and agitation rates are critical parameters that must be optimized to maintain dissolved oxygen (DO) levels, which influences the product yield and purity.

  • Fed-Batch Phase: After the initial carbon source is depleted (monitored by glucose sensors or offline analysis), a concentrated feed solution of the carbon source is supplied to the fermentor. A controlled feeding strategy (e.g., constant or exponential feeding) is employed to maintain a low substrate concentration, which can prevent overflow metabolism and enhance the production of this compound.

  • Monitoring: Throughout the fermentation, key parameters such as cell density (OD₆₀₀), substrate concentration, and the concentration of 2,3-butanediol and its byproducts (like acetoin) are monitored using techniques like HPLC.

  • Harvesting: Once the maximum product concentration is achieved, the fermentation is stopped, and the broth is harvested for downstream processing.

Purification from Fermentation Broth

Separating this compound from the complex aqueous fermentation broth is a significant challenge due to its high boiling point and miscibility with water. Several methods have been developed to address this.

Methodology: Purification via Alcohol Precipitation and Vacuum Distillation

  • Cell Removal: The harvested fermentation broth is first centrifuged and/or microfiltered to remove microbial cells.

  • pH Adjustment & Initial Concentration: The pH of the cell-free broth is adjusted (e.g., to 7.0) to stabilize the product. The broth is then concentrated using vacuum evaporation at a relatively low temperature (e.g., 50°C) to remove a significant portion of the water, increasing the butanediol concentration to ~500 g/L.

  • Precipitation of Impurities: A light alcohol, such as isopropanol, is added to the concentrated solution. This causes the precipitation of organic acids and inorganic salts, which have lower solubility in the alcohol-water mixture. The precipitate is removed by centrifugation or filtration.

  • Solvent Removal: The alcohol added for precipitation is removed from the supernatant, typically by evaporation.

  • Final Purification by Vacuum Distillation: The resulting crude butanediol solution is subjected to vacuum distillation. Due to butanediol's high boiling point, distillation under reduced pressure allows for its vaporization at a lower temperature, preventing thermal degradation and yielding a final product with high purity (>96%).

Chiral Analysis

Determining the enantiomeric purity of this compound is essential. Chiral gas chromatography (GC) is the standard method for separating and quantifying the different stereoisomers.

Methodology: Chiral Gas Chromatography (GC-FID)

  • Sample Preparation: The sample containing 2,3-butanediol is diluted in a suitable solvent (e.g., ethyl acetate). For complex matrices like fermentation broth or wine, a liquid-liquid extraction or solid-phase extraction (SPE) step may be required to isolate the analytes.

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) is used.

  • Chiral Column: A capillary column with a chiral stationary phase is essential for separating the enantiomers. A common choice is a cyclodextrin-based column, such as CP-Chirasil-DEX CB.

  • GC Conditions:

    • Injector Temperature: 220-250°C.

    • Carrier Gas: Hydrogen or Helium.

    • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 40°C, holding for 1 minute, and then ramping up to 230°C at a rate of 2°C/min.

    • Detector Temperature: 220-250°C.

  • Quantification: The stereoisomers ( (2R,3R), (2S,3S), and meso) will elute at different retention times. Quantification is performed by the external standard method, using calibration curves prepared from certified reference standards of each isomer. The enantiomeric excess (ee) or optical purity can be calculated from the peak areas of the enantiomers.

Visualized Workflows and Pathways

Biosynthetic Pathway of this compound

The microbial production of this compound from glucose involves a series of enzymatic reactions. The pathway begins with glycolysis, producing pyruvate, which is then converted through key intermediates to the final product. This pathway is critical for metabolic engineering efforts aimed at enhancing production.

BDO_Biosynthesis Figure 1. Microbial Biosynthesis of this compound Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Acetolactate α-Acetolactate Pyruvate->Acetolactate α-Acetolactate Synthase (alsS) R_Acetoin (3R)-Acetoin Acetolactate->R_Acetoin α-Acetolactate Decarboxylase (alsD) RR_BDO This compound R_Acetoin->RR_BDO This compound Dehydrogenase (BDH1)

Caption: Figure 1. Microbial Biosynthesis of this compound

General Workflow for Asymmetric Synthesis Using a Chiral Diol

Chiral diols like this compound are valuable as chiral auxiliaries. They can be temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, leading to the formation of a new stereocenter with high diastereoselectivity.

Chiral_Auxiliary_Workflow Figure 2. Workflow for Chiral Diol as a Chiral Auxiliary Substrate Prochiral Substrate Acetal Chiral Acetal/ Ketal Intermediate Substrate->Acetal Diol This compound (Chiral Auxiliary) Diol->Acetal Protection Reaction Diastereoselective Reaction (e.g., Alkylation) Acetal->Reaction Product_Aux Product with Auxiliary Attached Reaction->Product_Aux Cleavage Cleavage of Auxiliary Product_Aux->Cleavage Product Chiral Product Cleavage->Product Recovered_Diol Recovered This compound Cleavage->Recovered_Diol Recovery

Caption: Figure 2. Workflow for Chiral Diol as a Chiral Auxiliary

Applications in Drug Development and Asymmetric Synthesis

The demand for enantiomerically pure compounds is paramount in the pharmaceutical industry, as the different enantiomers of a chiral drug can exhibit vastly different pharmacological activities and toxicities. This compound serves as a valuable chiral building block in this context.

  • Chiral Auxiliary: As illustrated in Figure 2, this compound can be used as a chiral auxiliary to control the stereochemical outcome of reactions. By forming a temporary chiral acetal or ketal with a prochiral carbonyl compound, it creates a sterically biased environment that directs nucleophilic attack or other transformations to one face of the molecule, resulting in high diastereoselectivity. After the reaction, the auxiliary can be cleaved and recovered.

  • Chiral Ligand: The two hydroxyl groups can coordinate to metal centers, making this compound and its derivatives suitable for use as chiral ligands in metal-catalyzed asymmetric reactions, such as asymmetric hydrogenation or oxidation.

  • Chiral Building Block (Synthon): The defined stereochemistry of this compound makes it an ideal starting material for the synthesis of more complex chiral molecules. The two stereocenters can be incorporated directly into the backbone of a target molecule, reducing the number of stereoselective steps required in a synthetic route. This is particularly important in the synthesis of active pharmaceutical ingredients (APIs) where precise control of stereochemistry is essential for efficacy and safety.

References

The Ubiquitous Presence of (2R,3R)-Butanediol: A Technical Guide to its Natural Occurrence and Analysis in Plants and Microbes

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

(2R,3R)-Butanediol, a chiral volatile organic compound, is increasingly recognized for its significant roles in biological systems, from mediating plant-microbe interactions to serving as a platform chemical for various industrial applications. This technical guide provides an in-depth exploration of the natural occurrence of this compound in the plant and microbial kingdoms, detailing its biosynthesis, the signaling pathways it modulates in plants, and the analytical methodologies for its detection and quantification.

Natural Occurrence of this compound

This compound is a metabolite found in a diverse range of organisms, playing distinct physiological roles.

In Plants

The presence of this compound has been reported in several plant species, often as a component of their volatile emissions or as a constituent of their tissues. It is found naturally in cocoa butter, the roots of Ruta graveolens (common rue), and sweet corn[1]. In the context of plant-microbe interactions, the production of 2,3-butanediol by root-associated bacteria can be taken up by the plant, contributing to induced systemic resistance and tolerance to abiotic stresses like drought[2][3][4]. While the endogenous production of this compound by plants themselves is less documented than its microbial production, its presence underscores a potential role in plant physiology and defense.

In Microbes

A wide array of microorganisms are known to produce 2,3-butanediol through fermentation, with the (2R,3R) stereoisomer being a common product. This production is particularly prevalent in plant growth-promoting rhizobacteria (PGPR), where it acts as a key signaling molecule in plant-microbe communication[5]. Notable microbial producers include species from the genera Pseudomonas, Bacillus, Paenibacillus, Klebsiella, and Enterobacter. The production of this compound by these microbes can enhance plant growth, elicit induced systemic resistance against pathogens, and improve tolerance to environmental stressors.

Quantitative Data on this compound Production

The following tables summarize the quantitative data on the production of this compound by various microbial strains as reported in the scientific literature. Data on endogenous concentrations in plants are sparse and require further investigation.

Table 1: Production of this compound by Various Microbial Strains

Microbial StrainSubstrateFermentation TypeTiter (g/L)Optical Purity (%)Reference
Paenibacillus polymyxa MDBDONot SpecifiedFed-batch77.3>99
Klebsiella oxytoca FMCC-197Sucrose and MolassesFed-batch~115Not Specified
Bacillus subtilis GD5SucroseFed-batch42.31~100
Bacillus licheniformisNot SpecifiedBatch5.70~100
Bacillus polymyxaCarbohydratesNot SpecifiedNot SpecifiedOptically active (R,R)
Klebsiella pneumoniaeNot SpecifiedNot Specifiedup to 150Not Specified

Biosynthesis of this compound in Microbes

The primary biosynthetic pathway for 2,3-butanediol in most bacteria starts from pyruvate, a central metabolite in glycolysis. The pathway involves three key enzymatic steps.

Biosynthesis of this compound Pyruvate 2x Pyruvate alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate Acetolactate Synthase Acetoin (R)-Acetoin alpha_Acetolactate->Acetoin α-Acetolactate Decarboxylase Butanediol This compound Acetoin->Butanediol (R,R)-Butanediol Dehydrogenase

Caption: Microbial biosynthesis of this compound from pyruvate.

Plant Signaling Pathways Modulated by this compound

This compound produced by rhizobacteria can act as a potent elicitor of induced systemic resistance (ISR) in plants. This response is primarily mediated through the modulation of key plant hormone signaling pathways, including those of salicylic acid (SA), jasmonic acid (JA), and ethylene (ET).

Salicylic Acid (SA) Signaling Pathway

The SA pathway is crucial for establishing systemic acquired resistance (SAR), primarily against biotrophic and hemibiotrophic pathogens. This compound has been shown to induce the SA signaling pathway, leading to the expression of pathogenesis-related (PR) genes.

Salicylic Acid Signaling Pathway BTH This compound SA Salicylic Acid (SA) Accumulation BTH->SA NPR1_inactive NPR1 (oligomer) (Cytosol) SA->NPR1_inactive Induces monomerization NPR1_active NPR1 (monomer) (Nucleus) NPR1_inactive->NPR1_active Translocation TGA TGA Transcription Factors NPR1_active->TGA Binds to PR_Genes Pathogenesis-Related (PR) Gene Expression TGA->PR_Genes Activates

Caption: Simplified Salicylic Acid (SA) signaling pathway induced by this compound.

Jasmonic Acid (JA) Signaling Pathway

The JA pathway is essential for defense against necrotrophic pathogens and herbivorous insects. This compound can also trigger JA-dependent defense responses.

Jasmonic Acid Signaling Pathway BTH This compound JA_Ile JA-Ile Synthesis BTH->JA_Ile SCF_COI1 SCF(COI1) Complex JA_Ile->SCF_COI1 Promotes binding to JAZ JAZ JAZ Repressor SCF_COI1->JAZ Ubiquitination & Degradation MYC2 MYC2 Transcription Factor JAZ->MYC2 Represses JA_Genes JA-Responsive Gene Expression MYC2->JA_Genes Activates

Caption: Simplified Jasmonic Acid (JA) signaling pathway induced by this compound.

Ethylene (ET) Signaling Pathway

The ethylene signaling pathway often acts synergistically with the JA pathway to regulate defense responses. This compound has been implicated in the activation of ET-responsive genes.

Ethylene Signaling Pathway BTH This compound ET_synthesis Ethylene (ET) Synthesis BTH->ET_synthesis ETR1 ETR1 Receptor (Inactive) ET_synthesis->ETR1 Binds to CTR1 CTR1 (Inactive) ETR1->CTR1 Deactivates EIN2 EIN2 (Cleaved) CTR1->EIN2 No longer represses EIN3 EIN3 Transcription Factor (Active) EIN2->EIN3 Stabilizes ERF ERF Gene Expression EIN3->ERF Activates

Caption: Simplified Ethylene (ET) signaling pathway induced by this compound.

Experimental Protocols for the Analysis of this compound

Accurate detection and quantification of this compound are crucial for understanding its biological roles. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common analytical techniques employed.

Sample Preparation

5.1.1. Microbial Fermentation Broth

  • Centrifuge the culture broth (e.g., 10,000 x g for 20 min) to pellet the cells.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.

  • The filtered supernatant can be directly analyzed by HPLC or undergo further extraction for GC analysis.

5.1.2. Plant Tissues

  • Homogenize the plant tissue in a suitable solvent (e.g., methanol or ethyl acetate).

  • Centrifuge the homogenate to pellet solid debris.

  • Collect the supernatant containing the extracted metabolites.

  • For GC analysis, a derivatization step may be necessary to improve volatility and detection.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS provides high sensitivity and specificity for the identification and quantification of volatile compounds like 2,3-butanediol.

Protocol Outline:

  • Extraction: For aqueous samples like fermentation broth, a liquid-liquid extraction with a solvent such as ethyl acetate can be performed. For plant tissues, a solvent extraction as described above is used.

  • Derivatization (Optional but Recommended): To improve the chromatographic properties of the diol, derivatization to a more volatile ester or silyl ether is often performed.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • Chromatographic Separation:

    • Column: A capillary column, such as one with a polar stationary phase, is typically used.

    • Carrier Gas: Helium or hydrogen.

    • Temperature Program: An initial temperature of around 40°C held for a few minutes, followed by a ramp to a final temperature of 200-250°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: Scan a mass range appropriate for the target analyte and its fragments (e.g., m/z 30-300).

  • Quantification: Use a calibration curve prepared with authentic standards of this compound. An internal standard should be used for improved accuracy.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a robust method for quantifying 2,3-butanediol in complex matrices like fermentation broths.

Protocol Outline:

  • Sample Preparation: As described in section 5.1.1, the filtered supernatant from the fermentation broth can often be directly injected.

  • Chromatographic System:

    • Column: An Aminex HPX-87H column is commonly used for the separation of organic acids, alcohols, and sugars.

    • Mobile Phase: A dilute acid solution, typically 5 mM sulfuric acid, is used as the eluent.

    • Flow Rate: A flow rate of 0.5-0.6 mL/min is common.

    • Column Temperature: The column is typically maintained at a constant temperature, for example, 65°C.

  • Detection:

    • Detector: A Refractive Index (RI) detector is most commonly used for the detection of 2,3-butanediol with this method.

  • Quantification: Generate a calibration curve using standard solutions of this compound of known concentrations.

Experimental Workflow for this compound Analysis cluster_sample Sample Source cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_result Data Output Plant Plant Tissue Homogenize Homogenization/ Extraction Plant->Homogenize Microbe Microbial Culture Centrifuge Centrifugation/ Filtration Microbe->Centrifuge Homogenize->Centrifuge GCMS GC-MS Centrifuge->GCMS HPLC HPLC-RI Centrifuge->HPLC Quant Quantification GCMS->Quant Ident Identification GCMS->Ident HPLC->Quant

Caption: General experimental workflow for the analysis of this compound.

Conclusion

This compound is a naturally occurring compound with significant implications in both plant and microbial physiology. Its role as a mediator of beneficial plant-microbe interactions highlights its potential for applications in sustainable agriculture and biotechnology. The analytical methods detailed in this guide provide a robust framework for researchers to accurately quantify this important metabolite, paving the way for further discoveries in its biological functions and applications. The continued exploration of its natural occurrence, biosynthetic pathways, and signaling roles will undoubtedly uncover new avenues for its use in drug development and other scientific fields.

References

The Blueprint of (2R,3R)-Butanediol: A Technical Guide to its Bacterial Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the bacterial biosynthesis of (2R,3R)-butanediol, a chiral molecule with significant applications in the chemical and pharmaceutical industries. This document details the core metabolic pathway, the enzymes that catalyze its key steps, their genetic regulation, and the experimental protocols necessary for its study and optimization.

The Core Biosynthetic Pathway

The production of this compound in bacteria is a fermentative pathway that serves to regenerate NAD+ from NADH and to prevent the excessive acidification of the cytoplasm by diverting pyruvate away from acidic end products.[1][2] The pathway typically begins with the central metabolite, pyruvate, derived from glycolysis.

The synthesis proceeds through three key enzymatic steps:

  • α-Acetolactate Synthase (ALS): Two molecules of pyruvate are condensed to form α-acetolactate. This reaction releases a molecule of carbon dioxide.

  • α-Acetolactate Decarboxylase (ALDC): α-acetolactate is decarboxylated to produce acetoin.

  • This compound Dehydrogenase (BDH) / Acetoin Reductase (AR): The stereospecific reduction of acetoin to this compound, a reaction that consumes one molecule of NADH.[3] The stereospecificity of this final enzyme is crucial for the production of the desired (2R,3R) isomer.[3]

Butanediol_Pathway cluster_inputs Inputs cluster_products Product Pyruvate 2x Pyruvate alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate α-Acetolactate Synthase (ALS) (budB/alsS) Acetoin (R)-Acetoin alpha_Acetolactate->Acetoin α-Acetolactate Decarboxylase (ALDC) (budA/alsD) CO2_out1 CO₂ alpha_Acetolactate->CO2_out1 Butanediol This compound Acetoin->Butanediol this compound Dehydrogenase (BDH) (budC/bdhA) CO2_out2 CO₂ Acetoin->CO2_out2 NADH_in NADH + H⁺ Acetoin->NADH_in NAD_out NAD⁺ Butanediol->NAD_out i1->alpha_Acetolactate i2->Acetoin

Core metabolic pathway for this compound biosynthesis.

Genetic Regulation of the Pathway

The genes encoding the enzymes for butanediol synthesis are often organized in an operon. In Klebsiella pneumoniae, these genes are designated as budA, budB, and budC, forming the budABC operon.[4] In Bacillus subtilis, the relevant genes are alsS and alsD in the alsSD operon, with a separate gene, bdhA, encoding the butanediol dehydrogenase.

The expression of these operons is tightly regulated in response to environmental cues, primarily anaerobiosis, low pH, and the presence of acetate.

  • BudR: In Klebsiella, the LysR-type transcriptional regulator, BudR, plays a crucial role in activating the budABC operon in response to acetate and a drop in pH.

  • Fnr: The fumarate and nitrate reduction regulator (Fnr) has been shown to act as a repressor of the bud operon in Klebsiella terrigena under anaerobic conditions.

Regulatory_Pathway cluster_signals Environmental Signals cluster_regulators Transcriptional Regulators cluster_operon Target Operon cluster_output Outcome Acetate Acetate BudR BudR Acetate->BudR Induces Low_pH Low pH Low_pH->BudR Induces Anaerobiosis Anaerobiosis Fnr Fnr Anaerobiosis->Fnr Activates budABC budABC Operon BudR->budABC Activates Fnr->budABC Represses BDO_synthesis Butanediol Synthesis budABC->BDO_synthesis

Simplified regulatory network of the bud operon in Klebsiella.

Quantitative Data

Enzyme Kinetic Parameters

The kinetic properties of the key enzymes in the this compound biosynthesis pathway are critical for understanding and modeling the metabolic flux.

EnzymeOrganismSubstrateKm (mM)kcat (s-1)Reference
α-Acetolactate SynthaseKlebsiella pneumoniaePyruvate8.0-
α-Acetolactate SynthaseBacillus subtilisPyruvate13.0-
α-Acetolactate DecarboxylaseBacillus subtilis(S)-α-Acetolactate4.31 ± 1.1429.59 ± 2.96
α-Acetolactate DecarboxylaseEnterobacter cloacaeα-Acetolactate12.190.96
This compound DehydrogenaseRhodococcus erythropolis(R)-Acetoin--
This compound DehydrogenaseRhodococcus erythropolisDiacetyl0.1-
D(-)-Butanediol DehydrogenaseBacillus polymyxaAcetoin0.53-
Production of this compound in Wild-Type and Engineered Bacteria

Metabolic engineering strategies have been successfully employed to enhance the production of this compound in various bacterial hosts.

OrganismStrainKey Genetic ModificationsTiter (g/L)Yield (g/g)Productivity (g/L·h)Reference
Bacillus subtilisGD5Wild-type42.310.520.33
Klebsiella pneumoniae-Wild-type---
Escherichia coliEngineeredOverexpression of budABC110.48-
Zymomonas mobilisYC-1Engineered125--
Bacillus licheniformisEngineeredbudC knockout30.76-1.28

Experimental Protocols

Assay for α-Acetolactate Synthase (ALS) Activity

This colorimetric assay is based on the conversion of the enzymatic product, α-acetolactate, to acetoin, which can be quantified.

Materials:

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Sodium pyruvate (40 mM)

  • Magnesium chloride (1 mM)

  • Thiamine pyrophosphate (ThDP) (1 mM)

  • Flavin adenine dinucleotide (FAD) (10 µM)

  • Sulfuric acid (3 M)

  • α-Naphthol solution (1.7% w/v in 2.5 M NaOH)

  • Creatine solution (0.17% w/v)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 40 mM sodium pyruvate, 1 mM MgCl₂, 1 mM ThDP, and 10 µM FAD.

  • Initiate the reaction by adding the cell-free extract containing ALS to the reaction mixture.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding 50 µL of 3 M H₂SO₄.

  • Incubate at 37°C for 25 minutes to facilitate the decarboxylation of α-acetolactate to acetoin.

  • Add 250 µL of 1.7% α-naphthol solution and 250 µL of 0.17% creatine solution.

  • Incubate at 37°C for 30 minutes to allow for color development.

  • Measure the absorbance at 525 nm.

  • Quantify the amount of acetoin produced using a standard curve prepared with known concentrations of acetoin. One unit of ALS activity is defined as the amount of enzyme that produces 1 µmol of acetoin per minute under the assay conditions.

Assay for this compound Dehydrogenase (BDH) Activity

This spectrophotometric assay measures the oxidation of NADH to NAD⁺ during the reduction of acetoin to 2,3-butanediol.

Materials:

  • Potassium phosphate buffer (33 mM, pH 7.0)

  • NADH (0.2 mM)

  • Acetoin (50 mM)

  • Spectrophotometer with a UV-capable cuvette holder

Procedure:

  • Prepare a reaction mixture in a cuvette containing 33 mM potassium phosphate buffer (pH 7.0), 0.2 mM NADH, and 50 mM acetoin.

  • Initiate the reaction by adding a small volume of the cell-free extract containing BDH.

  • Immediately monitor the decrease in absorbance at 340 nm at 25°C.

  • The rate of NADH oxidation is proportional to the BDH activity. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹. One unit of BDH activity is defined as the amount of enzyme that oxidizes 1 µmol of NADH per minute under the assay conditions.

Quantification of this compound Stereoisomers by Chiral Gas Chromatography (GC)

This method allows for the separation and quantification of the different stereoisomers of 2,3-butanediol.

Materials:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID)

  • Chiral capillary column (e.g., Rt-βDEXsa)

  • Helium or hydrogen as carrier gas

  • Standards for this compound, (2S,3S)-butanediol, and meso-2,3-butanediol

  • Organic solvent for sample extraction (e.g., ethyl acetate)

Procedure:

  • Sample Preparation: Extract the 2,3-butanediol from the fermentation broth using an appropriate organic solvent like ethyl acetate. Concentrate the organic phase if necessary.

  • GC Conditions:

    • Column: Rt-βDEXsa (30m, 0.32mm ID, 0.25µm film thickness) or equivalent.

    • Oven Temperature Program: 40°C (hold for 1 min), then ramp to 230°C at 2°C/min.

    • Carrier Gas: Hydrogen at a linear velocity of 80 cm/sec.

    • Injector Temperature: 220°C.

    • Detector Temperature: 220°C.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample or standard solution into the GC.

  • Analysis: Identify the peaks corresponding to the different stereoisomers based on their retention times, as determined by running the individual standards.

  • Quantification: Determine the concentration of each isomer by comparing the peak areas to a standard curve generated from known concentrations of the respective standards.

Experimental Workflow for Metabolic Engineering

The enhancement of this compound production often involves a systematic metabolic engineering approach.

Experimental_Workflow cluster_design Design & Construction cluster_test Testing & Analysis cluster_optimize Optimization cluster_scaleup Scale-up A Strain Selection & Pathway Identification B Genetic Modification (Overexpression/Deletion) A->B C Plasmid Construction & Transformation B->C D Shake Flask Fermentation C->D E Analytical Chemistry (GC, HPLC) D->E F Enzyme Activity Assays D->F G Bioreactor Fermentation (Controlled Conditions) E->G F->G H Process Optimization (pH, DO, Media) G->H I Metabolic Flux Analysis H->I J Scale-up Studies H->J I->B Iterative Refinement

A typical workflow for metabolic engineering of this compound production.

This guide provides a foundational understanding and practical protocols for the bacterial biosynthesis of this compound. The provided information is intended to support researchers in their efforts to further elucidate and engineer this important metabolic pathway for various biotechnological applications.

References

A Technical Guide to the Core Enzymes in Microbial (2R,3R)-Butanediol Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key enzymes involved in the microbial production of (2R,3R)-butanediol, a chiral chemical with significant applications in the pharmaceutical and chemical industries. This document details the metabolic pathways, enzymatic characteristics, experimental protocols, and regulatory mechanisms crucial for understanding and optimizing the biotechnological synthesis of this valuable compound.

The Central Metabolic Pathway to this compound

The microbial synthesis of this compound predominantly follows a three-step enzymatic pathway starting from pyruvate, a central metabolite derived from glycolysis. The stereospecificity of the final product is critically determined by the final enzymatic step.

The core pathway involves the following key enzymes:

  • α-Acetolactate Synthase (ALS): Catalyzes the condensation of two pyruvate molecules to form α-acetolactate.

  • α-Acetolactate Decarboxylase (ALDC): Decarboxylates α-acetolactate to produce acetoin.

  • This compound Dehydrogenase (BDH): Stereospecifically reduces acetoin to this compound.

Butanediol_Pathway Pyruvate 2x Pyruvate Acetolactate α-Acetolactate Pyruvate->Acetolactate α-Acetolactate Synthase (ALS) Acetoin Acetoin Acetolactate->Acetoin α-Acetolactate Decarboxylase (ALDC) Butanediol This compound Acetoin->Butanediol this compound Dehydrogenase (BDH)

Key Enzymes and Their Characteristics

The efficiency and stereospecificity of this compound production are dictated by the properties of the core enzymes. A summary of their key characteristics is presented below.

α-Acetolactate Synthase (ALS)

α-Acetolactate synthase (EC 2.2.1.6), also known as acetohydroxy acid synthase (AHAS), initiates the butanediol pathway.[1][2][3] There are two main types: anabolic AHAS involved in branched-chain amino acid biosynthesis and catabolic ALS dedicated to the butanediol pathway.[1] For efficient this compound production, a highly active catabolic ALS is preferred.

α-Acetolactate Decarboxylase (ALDC)

α-Acetolactate decarboxylase (EC 4.1.1.5) catalyzes the irreversible decarboxylation of α-acetolactate to acetoin. This step is crucial for channeling the metabolic flux towards butanediol synthesis and preventing the accumulation of α-acetolactate, which can be unstable and spontaneously decarboxylate to the undesirable byproduct diacetyl.[4]

This compound Dehydrogenase (BDH)

The final and most critical enzyme for determining the stereochemistry of the product is this compound dehydrogenase (EC 1.1.1.4). This NAD(H)-dependent oxidoreductase catalyzes the reversible reduction of acetoin to 2,3-butanediol. The stereospecificity of BDH is paramount for producing optically pure this compound. Several microorganisms possess BDHs with varying stereospecificities.

Table 1: Quantitative Data for Key this compound Dehydrogenases

Enzyme SourceOptimal pH (Reduction)Optimal Temp. (°C) (Reduction)Km (Acetoin) (mM)Vmax (U/mg)CofactorReference
Rhodococcus erythropolis WZ0106.555--NAD(H)
Bacillus sp. DL015.0-8.025-65LowHighNAD(H)
Corynebacterium crenatum SYPA5-54.035---
Saccharomyces cerevisiae YAL060W--4.5-NAD(H)

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound production.

Enzyme Assay for this compound Dehydrogenase

This protocol is adapted from the characterization of BDH from Rhodococcus erythropolis WZ010.

Principle: The activity of BDH is determined spectrophotometrically by measuring the rate of NADH oxidation or NAD+ reduction at 340 nm.

Reagents:

  • 50 mM PIPES buffer (pH 6.5) for reduction reaction

  • 50 mM CAPS buffer (pH 10.0) for oxidation reaction

  • 50 mM Diacetyl or Acetoin solution

  • 0.4 mM NADH solution

  • 50 mM this compound solution

  • 0.64 mM NAD+ solution

  • Purified enzyme solution

Procedure:

  • For Reduction Activity (Acetoin/Diacetyl Reduction):

    • Prepare a 2.5 mL reaction mixture containing 50 mM PIPES buffer (pH 6.5), 50 mM diacetyl (or acetoin), and 0.4 mM NADH.

    • Pre-incubate the mixture at 55°C.

    • Initiate the reaction by adding a known amount of purified enzyme (e.g., 40 µg).

    • Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH.

  • For Oxidation Activity (this compound Oxidation):

    • Prepare a 2.5 mL reaction mixture containing 50 mM CAPS buffer (pH 10.0), 50 mM this compound, and 0.64 mM NAD+.

    • Pre-incubate the mixture at 45°C.

    • Initiate the reaction by adding a known amount of purified enzyme.

    • Monitor the increase in absorbance at 340 nm, corresponding to the reduction of NAD+.

Calculation of Enzyme Activity:

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH or the reduction of 1 µmol of NAD+ per minute under the specified conditions. The activity can be calculated using the Beer-Lambert law (ε₃₄₀ for NADH = 6.22 mM⁻¹cm⁻¹).

BDH_Assay_Workflow cluster_reduction Reduction Activity cluster_oxidation Oxidation Activity Mix_Red Prepare Reaction Mixture (PIPES, Diacetyl/Acetoin, NADH) Incubate_Red Incubate at 55°C Mix_Red->Incubate_Red Add_Enzyme_Red Add Enzyme Incubate_Red->Add_Enzyme_Red Measure_Red Measure A340 Decrease Add_Enzyme_Red->Measure_Red Mix_Ox Prepare Reaction Mixture (CAPS, (2R,3R)-BDO, NAD+) Incubate_Ox Incubate at 45°C Mix_Ox->Incubate_Ox Add_Enzyme_Ox Add Enzyme Incubate_Ox->Add_Enzyme_Ox Measure_Ox Measure A340 Increase Add_Enzyme_Ox->Measure_Ox

Enzyme Assay for α-Acetolactate Synthase (ALS)

This protocol is based on the colorimetric determination of acetoin formed from the acid-catalyzed decarboxylation of α-acetolactate.

Principle: The α-acetolactate produced by ALS is unstable and is converted to acetoin by acid treatment. The acetoin is then quantified colorimetrically.

Reagents:

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 7.5) containing 10 mM MgCl₂, 1 mM thiamine pyrophosphate (TPP), and 10 µM FAD.

  • Substrate Solution: 100 mM sodium pyruvate in Assay Buffer.

  • Stop Solution: 6 N H₂SO₄.

  • Color Reagent A: 0.5% (w/v) creatine.

  • Color Reagent B: 5% (w/v) α-naphthol in 2.5 M NaOH (prepare fresh).

  • Enzyme extract (e.g., cell lysate).

  • Acetoin standard solution.

Procedure:

  • Enzyme Reaction:

    • In a microcentrifuge tube, mix the enzyme extract with the Assay Buffer and Substrate Solution.

    • Incubate at 37°C for 30-60 minutes.

    • Stop the reaction by adding the Stop Solution.

  • Decarboxylation:

    • Incubate the reaction mixture at 60°C for 15 minutes to convert α-acetolactate to acetoin.

  • Color Development:

    • Add Color Reagent A and Color Reagent B to the tube.

    • Incubate at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 525 nm using a spectrophotometer.

    • Prepare a standard curve with known concentrations of acetoin to quantify the amount of α-acetolactate produced.

ALS_Assay_Workflow Start Start Reaction Enzyme Reaction (Enzyme + Substrate) 37°C, 30-60 min Start->Reaction Stop Stop Reaction (Add H₂SO₄) Reaction->Stop Decarboxylation Decarboxylation 60°C, 15 min Stop->Decarboxylation Color Color Development (Add Creatine & α-naphthol) RT, 30 min Decarboxylation->Color Measure Measure Absorbance at 525 nm Color->Measure End End Measure->End

Enzyme Assay for α-Acetolactate Decarboxylase (ALDC)

The activity of ALDC can be determined by measuring the amount of acetoin produced from α-acetolactate.

Principle: Similar to the ALS assay, the product acetoin is quantified colorimetrically.

Reagents:

  • Phosphate buffer (e.g., 0.2 M, pH 6.0) containing 5 µM zinc chloride.

  • α-acetolactate solution (substrate).

  • 2.5 N NaOH solution (to stop the reaction).

  • Colorimetric reagents for acetoin detection (as in the ALS assay).

Procedure:

  • Enzyme Reaction:

    • Pre-incubate the enzyme extract and buffer at the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding the α-acetolactate substrate.

    • Incubate for a defined period (e.g., 5 minutes).

    • Stop the reaction by adding NaOH solution.

  • Quantification of Acetoin:

    • Quantify the acetoin formed using the colorimetric method described in the ALS assay protocol.

Metabolic Engineering and Regulation

Enhancing the production of this compound often requires metabolic engineering strategies to increase the carbon flux towards the desired product and to ensure the stereospecificity of the final enzymatic step.

Regulation of the Butanediol Operon

In many producing organisms, such as Klebsiella pneumoniae, the genes encoding the key enzymes for butanediol synthesis (alsS, alsD, and bdh) are organized in an operon, often referred to as the bud operon. The expression of this operon is tightly regulated and is often induced under microaerobic or anaerobic conditions. Understanding and manipulating these regulatory mechanisms is crucial for optimizing production.

Bud_Operon_Regulation cluster_operon bud Operon budA budA (ALDC) budB budB (ALS) budC budC (BDH) Regulator Regulatory Proteins cluster_operon cluster_operon Regulator->cluster_operon activate/ repress Conditions Environmental Signals (e.g., O₂, pH) Conditions->Regulator influence

Experimental Workflow for Enhancing Production

A common workflow for metabolically engineering a microbial host for enhanced this compound production involves several key steps:

  • Host Selection: Choose a suitable microbial host with a high glycolytic flux and tolerance to butanediol. Escherichia coli and Bacillus subtilis are commonly used.

  • Pathway Introduction: Introduce the genes encoding ALS, ALDC, and a stereospecific (2R,3R)-BDH into the host.

  • Deletion of Competing Pathways: Knock out genes responsible for the formation of byproducts such as lactate, ethanol, and acetate to redirect carbon flux towards butanediol.

  • Optimization of Expression: Optimize the expression levels of the pathway genes using different promoters and plasmid copy numbers.

  • Fermentation Optimization: Optimize fermentation conditions such as pH, temperature, aeration, and nutrient feeding to maximize titer, yield, and productivity.

Engineering_Workflow Host Select Host (e.g., E. coli, B. subtilis) Pathway Introduce BDO Pathway (ALS, ALDC, (2R,3R)-BDH) Host->Pathway Deletion Delete Competing Pathways (lactate, ethanol, acetate) Pathway->Deletion Expression Optimize Gene Expression (promoters, copy number) Deletion->Expression Fermentation Optimize Fermentation (pH, temp, aeration) Expression->Fermentation Production High-Titer (2R,3R)-BDO Production Fermentation->Production

This technical guide provides a foundational understanding of the key enzymes and methodologies for the microbial production of this compound. Further research into novel enzymes with improved characteristics and advanced metabolic engineering strategies will continue to enhance the efficiency and economic viability of this important bioprocess.

References

(2R,3R)-Butanediol: A Versatile Platform Chemical for a Sustainable Future in Biofuels and Bioplastics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Scientists

(2R,3R)-Butanediol (BDO), a chiral C4 platform chemical, is emerging as a pivotal building block for the synthesis of a wide array of renewable biofuels and bioplastics. Its microbial production from renewable feedstocks offers a promising and sustainable alternative to petroleum-based chemical synthesis. This technical guide provides a comprehensive overview of the metabolic pathways for (2R,3R)-BDO production, detailed experimental protocols for its fermentation, purification, and conversion, and an analysis of the properties of the resulting biofuels and bioplastics.

Microbial Production of this compound

The microbial synthesis of 2,3-butanediol predominantly proceeds through the mixed-acid fermentation pathway. Several bacterial species, including those from the genera Klebsiella, Bacillus, and Serratia, are natural producers of 2,3-BDO. However, wild-type strains typically produce a mixture of three stereoisomers: (2R,3R)-BDO, (2S,3S)-BDO, and meso-2,3-BDO. To achieve high yields of the desired (2R,3R) stereoisomer, metabolic engineering strategies are employed to redirect carbon flux and control stereoselectivity.

Metabolic Pathway for this compound Synthesis

The core metabolic pathway for 2,3-BDO production begins with the conversion of pyruvate, a central metabolite in glycolysis. The key enzymatic steps are:

  • α-Acetolactate Synthase (ALS): Two molecules of pyruvate are condensed to form α-acetolactate.

  • α-Acetolactate Decarboxylase (ALDC): α-acetolactate is decarboxylated to produce acetoin.

  • Butanediol Dehydrogenase (BDH): Acetoin is reduced to 2,3-butanediol. The stereospecificity of this enzyme determines the isomeric form of the final product. An (R,R)-specific butanediol dehydrogenase is essential for the production of (2R,3R)-BDO.

Metabolic_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate α-Acetolactate Synthase (ALS) Acetoin Acetoin alpha_Acetolactate->Acetoin α-Acetolactate Decarboxylase (ALDC) RR_BDO This compound Acetoin->RR_BDO (R,R)-Butanediol Dehydrogenase (R-BDH)

Figure 1: Simplified metabolic pathway for the microbial production of this compound.

Genetic Engineering Strategies

To enhance the production of (2R,3R)-BDO, several genetic modifications are typically introduced into host microorganisms like Escherichia coli or Saccharomyces cerevisiae:

  • Overexpression of key enzymes: Increasing the expression of genes encoding α-acetolactate synthase, α-acetolactate decarboxylase, and a stereospecific (R,R)-butanediol dehydrogenase.

  • Deletion of competing pathways: Knocking out genes involved in the production of byproducts such as lactate, ethanol, and acetate to channel more carbon towards the 2,3-BDO pathway.

  • Redox balancing: Engineering the cellular redox state (NADH/NAD+ ratio) to favor the reductive step catalyzed by butanediol dehydrogenase.

Fermentation Process Optimization

Optimizing fermentation conditions is crucial for achieving high titers, yields, and productivities of (2R,3R)-BDO. Key parameters to control include pH, temperature, aeration, and substrate feeding strategy.

Table 1: Comparison of this compound Production by Engineered Microorganisms

MicroorganismSubstrateTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Klebsiella pneumoniaeGlucose142.50.421.47[1]
Bacillus subtilisGlucose125.5--[2]
Saccharomyces cerevisiaeGlucose96.2--[3]
Klebsiella oxytocaGlucose118.50.341.22[1]
Raoultella ornithinolyticaGlucose112.190.381.35[4]

Experimental Protocols

Fermentation of this compound in Engineered E. coli**

Objective: To produce this compound using a metabolically engineered strain of E. coli.

Materials:

  • Engineered E. coli strain harboring the genes for (2R,3R)-BDO synthesis.

  • Luria-Bertani (LB) medium for seed culture.

  • Fermentation medium (e.g., M9 minimal medium) supplemented with glucose (or other carbon source), nitrogen source, salts, and trace elements.

  • Bioreactor with pH, temperature, and dissolved oxygen control.

  • Inducer (e.g., IPTG) if using an inducible expression system.

Procedure:

  • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium and grow overnight at 37°C with shaking.

  • Use the overnight culture to inoculate a larger volume of fermentation medium in a shake flask and grow to a specific optical density (e.g., OD600 of 0.6-0.8).

  • Transfer the seed culture to a sterilized bioreactor containing the production medium.

  • Maintain the fermentation at a set temperature (e.g., 37°C) and pH (e.g., 7.0) through automated control.

  • Control the dissolved oxygen level by adjusting the agitation speed and airflow rate. A two-stage strategy with an initial aerobic phase for cell growth followed by a microaerobic phase for 2,3-BDO production is often employed.

  • If applicable, add an inducer at the appropriate time to initiate the expression of the 2,3-BDO synthesis pathway genes.

  • Monitor cell growth (OD600) and substrate consumption (e.g., glucose concentration) periodically.

  • Collect samples at regular intervals for the analysis of 2,3-BDO concentration.

  • Harvest the fermentation broth when the substrate is depleted or production ceases.

Quantification of this compound using HPLC

Objective: To determine the concentration and stereoisomeric purity of 2,3-butanediol in fermentation samples.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a refractive index (RI) detector.

  • Chiral column (e.g., Aminex HPX-87H).

  • Mobile phase (e.g., dilute sulfuric acid).

  • Standards of (2R,3R)-BDO, (2S,3S)-BDO, and meso-2,3-BDO.

  • Syringe filters (0.22 µm).

Procedure:

  • Prepare a standard curve by running a series of known concentrations of the 2,3-BDO stereoisomer standards.

  • Centrifuge the fermentation samples to remove cells.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Inject the filtered sample into the HPLC system.

  • Elute the compounds with the mobile phase at a constant flow rate and temperature.

  • Identify and quantify the different stereoisomers of 2,3-BDO by comparing their retention times and peak areas to the standard curve.

Purification of this compound from Fermentation Broth

Objective: To separate and purify this compound from the fermentation broth.

Method: Liquid-Liquid Extraction

Materials:

  • Fermentation broth containing (2R,3R)-BDO.

  • Organic solvent (e.g., oleyl alcohol, ethyl acetate).

  • Separatory funnel.

  • Rotary evaporator.

Procedure:

  • Centrifuge the fermentation broth to remove cell biomass.

  • Mix the supernatant with an equal volume of the selected organic solvent in a separatory funnel.

  • Shake the funnel vigorously and then allow the phases to separate.

  • Collect the organic phase containing the extracted 2,3-BDO.

  • Repeat the extraction process on the aqueous phase to maximize recovery.

  • Combine the organic phases and remove the solvent using a rotary evaporator to obtain purified 2,3-BDO. The efficiency of this process can be enhanced by salting-out, where a salt is added to the aqueous phase to decrease the solubility of the diol.

Conversion of this compound to Biofuels

This compound can be catalytically converted into valuable biofuel precursors, primarily 1,3-butadiene and methyl ethyl ketone (MEK).

Dehydration to 1,3-Butadiene

1,3-Butadiene, a key monomer for synthetic rubber, can be produced by the two-step dehydration of 2,3-butanediol.

Biofuel_Conversion_BD RR_BDO This compound Unsaturated_Alcohol Unsaturated Alcohol (e.g., 3-buten-2-ol) RR_BDO->Unsaturated_Alcohol Dehydration (Catalyst 1) Butadiene 1,3-Butadiene Unsaturated_Alcohol->Butadiene Dehydration (Catalyst 2)

Figure 2: Two-step dehydration of this compound to 1,3-Butadiene.

Table 2: Catalytic Conversion of 2,3-Butanediol to 1,3-Butadiene

CatalystTemperature (°C)2,3-BDO Conversion (%)1,3-Butadiene Selectivity (%)Reference
Sc2O338510040
SiO2-supported CsH2PO4401>99.991.9
Dehydration to Methyl Ethyl Ketone (MEK)

MEK is a valuable solvent and fuel additive that can be produced by the pinacol rearrangement of 2,3-butanediol.

Biofuel_Conversion_MEK RR_BDO This compound MEK Methyl Ethyl Ketone (MEK) RR_BDO->MEK Dehydration/Rearrangement (Acid Catalyst)

Figure 3: Conversion of this compound to Methyl Ethyl Ketone.

Table 3: Catalytic Conversion of 2,3-Butanediol to Methyl Ethyl Ketone

CatalystTemperature (°C)2,3-BDO Conversion (%)MEK Selectivity (%)Reference
Solid acid catalyst---
AlP-10078

Synthesis and Properties of Bioplastics from this compound

This compound serves as a valuable bio-based monomer for the synthesis of various bioplastics, including polyesters and polyurethanes. The stereochemistry of the diol can significantly influence the properties of the resulting polymer.

Polyesters

This compound can be polymerized with various diacids or their esters to form polyesters. The properties of these polyesters can be tailored by varying the co-monomer.

Table 4: Properties of Polyesters Derived from 2,3-Butanediol

Co-monomerModulus of Elasticity (MPa)Elongation at Break (%)Reference
1,18-octadecanedioate290430
Terephthalate--
Polyurethanes

Waterborne polyurethane dispersions can be synthesized using (2R,3R)-BDO as a chain extender, leading to bio-based polymers with a high renewable content.

Experimental Protocol: Synthesis of Polyester from this compound

Objective: To synthesize a polyester from this compound and a dicarboxylic acid.

Materials:

  • This compound.

  • Dicarboxylic acid (e.g., sebacic acid).

  • Catalyst (e.g., titanium (IV) butoxide).

  • Reaction vessel with a stirrer, nitrogen inlet, and condenser.

  • Vacuum pump.

Procedure:

  • Charge the reaction vessel with equimolar amounts of this compound and the dicarboxylic acid, along with a catalytic amount of the catalyst.

  • Heat the mixture under a nitrogen atmosphere with stirring to a temperature sufficient to initiate polycondensation (e.g., 180-220°C).

  • Water, the byproduct of the esterification reaction, is continuously removed through the condenser.

  • After an initial period of reaction, apply a vacuum to facilitate the removal of the remaining water and drive the polymerization to completion, increasing the molecular weight of the polyester.

  • Continue the reaction under vacuum until the desired molecular weight is achieved, which can be monitored by measuring the viscosity of the reaction mixture.

  • Cool the reactor and collect the resulting polyester.

Characterization of Bioplastics

The properties of the synthesized bioplastics are characterized using standard methods:

  • Mechanical Properties: Tensile strength, elongation at break, and Young's modulus are measured according to ASTM D638.

  • Thermal Properties: Glass transition temperature (Tg) and melting temperature (Tm) are determined using Differential Scanning Calorimetry (DSC). Thermal stability is assessed by Thermogravimetric Analysis (TGA).

  • Biodegradability: The ultimate aerobic biodegradability is evaluated based on CO2 evolution according to ISO 14855.

Conclusion

This compound is a highly versatile and promising platform chemical that can be sustainably produced through microbial fermentation. Its applications in the synthesis of both biofuels and bioplastics position it as a key player in the transition towards a bio-based economy. Further research and development in metabolic engineering, fermentation optimization, and catalytic conversion processes will continue to enhance the economic viability and expand the industrial applications of this valuable bio-based building block.

References

Industrial Applications of Optically Pure (2R,3R)-Butanediol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Optically pure (2R,3R)-butanediol, a versatile C4 chiral building block, is gaining significant traction across various industrial sectors. Its unique stereochemistry makes it a valuable precursor for the synthesis of complex chiral molecules, specialty polymers, and advanced materials. This technical guide provides a comprehensive overview of the industrial applications of this compound, with a focus on its synthesis, physicochemical properties, and utility in specialized chemical processes.

Production of Optically Pure this compound

The industrial-scale production of enantiomerically pure this compound is primarily achieved through microbial fermentation.[1] Chemical synthesis routes often result in racemic mixtures that are challenging and costly to resolve. Biotechnological methods, employing either native or genetically engineered microorganisms, offer a sustainable and highly selective alternative.

Microbial Fermentation

A variety of microorganisms, including bacteria and yeasts, have been engineered to produce this compound with high titers and optical purity.[2] These processes typically involve the metabolic engineering of pathways to channel carbon flux from central metabolism towards the synthesis of this compound.

Key Microorganisms:

  • Bacillus subtilis : Generally Recognized as Safe (GRAS) organism, engineered strains can produce high titers of this compound.[2]

  • Pichia pastoris : A well-established host for heterologous protein production, engineered strains have demonstrated high-level production of optically pure this compound from glucose.[3]

  • Klebsiella pneumoniae : While a native producer, it is often pathogenic, leading to a preference for non-pathogenic engineered hosts.[4]

  • Paenibacillus polymyxa : Known to naturally produce (R,R)-2,3-butanediol.

Table 1: Microbial Production of this compound

Microorganism StrainSubstrateFermentation ModeTiter (g/L)Yield (g/g)Productivity (g/L/h)Optical Purity (%)Reference
Corynebacterium glutamicum CGK4GlucoseFed-batch144.90.4291.10>99
Pichia pastoris (engineered)GlucoseFed-batch74.5-->99
Klebsiella sp. Zmd30GlucoseFed-batch1100.94 (of theoretical)0.88-
Raoultella ornithinolytica B6 (engineered)GlucoseFed-batch112.190.381.35-
Purification from Fermentation Broth

Downstream processing to isolate and purify this compound from the fermentation broth is a critical step. Due to its high boiling point and hydrophilicity, conventional distillation can be energy-intensive. Advanced separation techniques are often employed to achieve high purity.

Purification Methods:

  • Solvent Extraction: Utilizing solvents to selectively extract 2,3-butanediol from the aqueous broth.

  • Adsorption: Using materials like zeolites to selectively adsorb 2,3-butanediol.

  • Membrane Separation: Techniques such as pervaporation are being explored.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its application in various chemical processes.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₄H₁₀O₂
Molar Mass90.12 g/mol
AppearanceColorless liquid
Density0.988 g/mL
Melting Point16 °C
Boiling Point179-180 °C
Solubility in WaterMiscible

Industrial Applications

Chiral Building Block in Asymmetric Synthesis

The C2-symmetric nature of this compound makes it an excellent chiral auxiliary and a starting material for the synthesis of other chiral molecules. It can be used to introduce stereocenters with high selectivity in a variety of organic reactions.

Applications as a Chiral Auxiliary:

  • Asymmetric Aldol Reactions: The diol can be converted into a chiral acetal, which then directs the stereochemical outcome of aldol reactions.

  • Asymmetric Diels-Alder Reactions: Used to create chiral dienophiles that undergo cycloaddition with high diastereoselectivity.

  • Synthesis of Chiral Ligands: Serves as a precursor for the synthesis of chiral phosphine ligands used in asymmetric catalysis.

Chiral_Auxiliary_Workflow Substrate Prochiral Substrate Intermediate Chiral Intermediate (e.g., Acetal/Ketal) Substrate->Intermediate Attach Auxiliary Auxiliary This compound (Chiral Auxiliary) Auxiliary->Intermediate Product_Aux Diastereomeric Product Intermediate->Product_Aux Diastereoselective Reaction Reagent Reagent Reagent->Product_Aux Final_Product Enantiomerically Enriched Product Product_Aux->Final_Product Cleave Auxiliary Recovered_Aux Recovered This compound Product_Aux->Recovered_Aux Cleavage

General workflow for using this compound as a chiral auxiliary.
Monomer for Specialty Polymers

This compound can be used as a monomer in the synthesis of polyesters and other polymers. The stereochemistry of the diol can influence the physical properties of the resulting polymer, such as its crystallinity and melting point.

Polyester Synthesis:

This compound can be reacted with various dicarboxylic acids or their derivatives through polycondensation to produce polyesters. The use of a chiral diol can impart unique properties to the polymer backbone.

Polyester_Synthesis Butanediol This compound Oligomer Oligomer + H₂O/CH₃OH Butanediol->Oligomer Esterification Diacid Dicarboxylic Acid or Derivative Diacid->Oligomer Polyester Polyester Oligomer->Polyester Polycondensation (High Temp, Vacuum)

Workflow for the synthesis of polyesters from this compound.
Precursor for Pharmaceuticals and Fine Chemicals

The chiral nature of this compound makes it a valuable starting material for the synthesis of active pharmaceutical ingredients (APIs) and other high-value fine chemicals. Its two stereocenters can be incorporated into the final product, reducing the need for complex and often low-yielding chiral resolution steps later in the synthesis.

Antifreeze Agent

Optically pure this compound has a very low freezing point, making it a potential bio-based and non-toxic antifreeze agent. It can be used as a cryoprotectant for biological samples.

Experimental Protocols

General Protocol for Polyester Synthesis via Polycondensation

This protocol describes a general procedure for the synthesis of polyesters from this compound and a dicarboxylic acid dimethyl ester.

Materials:

  • This compound

  • Dimethyl dicarboxylate (e.g., dimethyl sebacate)

  • Catalyst (e.g., dibutyltin oxide - DBTO)

  • High-vacuum line

  • Reaction flask with mechanical stirrer and distillation setup

Procedure:

  • Charging the Reactor: In a reaction flask equipped with a mechanical stirrer and a distillation outlet, charge the dimethyl dicarboxylate (1.0 equivalent) and the catalyst (e.g., 1.0 mol %).

  • Degassing: Degas the mixture under vacuum to remove any dissolved gases.

  • Addition of Diol: Add this compound (2.5 equivalents) to the reaction mixture.

  • Esterification: Heat the mixture with stirring, typically in two stages (e.g., 150 °C for 2 hours, then 180 °C for 18-24 hours). Methanol, the byproduct of the transesterification, is continuously removed by distillation.

  • Removal of Excess Diol: Gradually reduce the pressure to remove the excess this compound.

  • Polycondensation: Increase the temperature (e.g., up to 220 °C) and apply a high vacuum (e.g., <0.1 mbar) to promote the polycondensation reaction and increase the molecular weight of the polymer. This step is continued until the desired viscosity is reached.

  • Product Recovery: The resulting polyester is cooled under an inert atmosphere and can be used as is or purified further if necessary.

General Protocol for Use as a Chiral Auxiliary in Aldol Reactions

This protocol provides a generalized procedure for the use of this compound as a chiral auxiliary for diastereoselective aldol reactions, based on established methods for similar chiral diols.

Step 1: Formation of the Chiral Acetal

  • To a solution of a prochiral ketone or aldehyde in a suitable solvent (e.g., toluene), add this compound (1.1 equivalents) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux with a Dean-Stark trap to remove the water formed during the reaction.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Upon completion, cool the reaction mixture, neutralize the acid catalyst, and purify the chiral acetal by column chromatography.

Step 2: Diastereoselective Aldol Reaction

  • Dissolve the chiral acetal in an anhydrous aprotic solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C) under an inert atmosphere.

  • Add a strong base (e.g., lithium diisopropylamide, LDA) dropwise to form the enolate.

  • After stirring for a period to ensure complete enolate formation, add the desired aldehyde.

  • Allow the reaction to proceed at low temperature until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

  • Purify the diastereomeric aldol product by column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified aldol product in a mixture of an organic solvent and aqueous acid (e.g., THF/H₂O with a catalytic amount of HCl).

  • Stir the reaction at room temperature until the cleavage of the acetal is complete (monitored by TLC).

  • Neutralize the acid and extract the desired enantiomerically enriched β-hydroxy ketone.

  • The aqueous layer containing the recovered this compound can be processed to recover the auxiliary.

Analysis and Characterization

The enantiomeric purity of this compound and its derivatives is typically determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Chiral Gas Chromatography (GC) Method

A common method for determining the enantiomeric excess of 2,3-butanediol isomers involves derivatization followed by analysis on a chiral column.

General GC-MS Protocol:

  • Sample Preparation: The sample containing 2,3-butanediol is extracted with an organic solvent (e.g., ethyl ether).

  • Derivatization (optional but common): The hydroxyl groups can be derivatized to improve volatility and chromatographic separation.

  • Injection: The prepared sample is injected into a gas chromatograph equipped with a chiral capillary column (e.g., a cyclodextrin-based column).

  • Separation: The enantiomers are separated on the chiral column based on their differential interactions with the stationary phase.

  • Detection: A flame ionization detector (FID) or a mass spectrometer (MS) is used for detection and quantification.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the (2R,3R) and (2S,3S) enantiomers.

Signaling Pathways and Workflows

Metabolic Pathway for this compound Production

The biotechnological production of this compound in engineered microorganisms typically involves the introduction of a synthetic pathway starting from pyruvate, a key intermediate in central metabolism.

Metabolic_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Acetolactate α-Acetolactate Pyruvate->Acetolactate α-Acetolactate Synthase (alsS) Acetoin (R)-Acetoin Acetolactate->Acetoin α-Acetolactate Decarboxylase (alsD) Butanediol This compound Acetoin->Butanediol This compound Dehydrogenase (bdhA)

References

Whitepaper: The Spontaneous Conversion of α-Acetolactate to Diacetyl in 2,3-Butanediol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Butanediol (2,3-BDO) is a high-value platform chemical with extensive applications in the synthesis of plastics, solvents, and fuels. Microbial fermentation represents a promising and sustainable route for its production. Central to this biosynthetic process is the intermediate α-acetolactate, which stands at a critical metabolic branch point. While it can be enzymatically converted to acetoin, α-acetolactate is also notoriously unstable and can undergo a spontaneous, non-enzymatic oxidative decarboxylation to form diacetyl.[1][2] Diacetyl is itself a significant compound, used as a flavor agent but often considered an undesirable off-flavor in fermented beverages like beer.[3][4]

Understanding and controlling the spontaneous conversion of α-acetolactate to diacetyl is paramount for optimizing 2,3-BDO production, whether the goal is to maximize the final product yield by minimizing this side reaction or to engineer pathways for the deliberate production of diacetyl.[5] This technical guide provides an in-depth analysis of this spontaneous reaction, detailing its mechanism, influencing factors, quantitative kinetics, and the experimental protocols used for its study.

The Biochemical Pathway

The synthesis of 2,3-BDO from pyruvate involves several key steps. Two molecules of pyruvate are condensed by α-acetolactate synthase to form α-acetolactate. From this point, the pathway can diverge:

  • Enzymatic Decarboxylation: α-acetolactate is directly converted to acetoin by the enzyme α-acetolactate decarboxylase (ALD). This is the primary route in many native 2,3-BDO producing organisms.

  • Spontaneous Oxidative Decarboxylation: In the presence of oxygen, α-acetolactate spontaneously degrades into diacetyl. This diacetyl can then be reduced to acetoin by diacetyl reductase.

Finally, acetoin is reduced to 2,3-butanediol by butanediol dehydrogenase (BDH). The spontaneous reaction represents a potential bottleneck or diversion of metabolic flux that must be carefully managed.

BDO_Pathway Pyruvate 2x Pyruvate Acetolactate α-Acetolactate Pyruvate->Acetolactate α-Acetolactate Synthase Acetoin Acetoin Acetolactate->Acetoin α-Acetolactate Decarboxylase (Enzymatic) Diacetyl Diacetyl Acetolactate->Diacetyl Spontaneous Oxidative Decarboxylation (Non-Enzymatic) BDO 2,3-Butanediol Acetoin->BDO 2,3-Butanediol Dehydrogenase Diacetyl->Acetoin Diacetyl Reductase

Figure 1: Metabolic pathway of 2,3-Butanediol synthesis from pyruvate.

Factors Influencing Spontaneous Conversion

The rate of the non-enzymatic conversion of α-acetolactate to diacetyl is highly sensitive to environmental conditions. Key factors include temperature, pH, oxygen availability, and the presence of metal ions.

Influencing_Factors center Rate of Spontaneous α-Acetolactate to Diacetyl Conversion Temp Temperature Temp->center Higher temp accelerates rate pH pH pH->center Lower pH (more acidic) accelerates rate Oxygen Oxygen Availability Oxygen->center Required for oxidative decarboxylation MetalIons Metal Ions (Fe³⁺, Cu²⁺) MetalIons->center Catalyze the reaction

Figure 2: Key factors influencing the rate of spontaneous diacetyl formation.

Quantitative Data Summary

The spontaneous degradation of α-acetolactate is a critical parameter for process control. The reaction's kinetics are influenced by several factors, which have been quantified in various studies.

Table 1: Factors Affecting the Rate of Spontaneous Conversion

Factor Effect on Rate Notes
Temperature Increases The conversion rate is significantly expedited at higher temperatures. A lager fermented at ~14°C can produce three times more diacetyl than one at ~4°C. This principle is used in the "diacetyl rest" in brewing, where the temperature is raised to accelerate the conversion and subsequent removal of diacetyl.
pH Increases as pH decreases The oxidative decarboxylation is more rapid at lower, more acidic pH values. The optimal pH for rapid conversion is reported to be between 4.2 and 4.4.
Oxygen Essential The reaction is an oxidative decarboxylation, making oxygen a necessary component. Anaerobic conditions suppress the spontaneous formation of diacetyl from α-acetolactate.

| Metal Ions | Catalytic | Certain metal ions, particularly Fe³⁺ and Cu²⁺, have been shown to catalyze the decarboxylation and oxidation of α-acetolactate to diacetyl. |

Table 2: Stability of α-Acetolactate Under Various Conditions

Temperature Time (hours) Remaining α-Acetolactate Initial Concentration Reference
40°C 24 10.4 ± 0.1% ~83 mM
50°C 6 23 ± 2% ~83 mM

| 50°C | 24 | 2.5 ± 0.4% | ~83 mM | |

Table 3: Kinetic Constants for Non-enzymatic Reactions Involving α-Acetolactate

Reactant Condition Rate Constant Notes Reference
FAD 37°C, pH 7.5 4.8 x 10⁻² M⁻¹s⁻¹ Pseudo-first-order kinetics. Reaction leads to diacetyl formation.
NAD⁺ 37°C, pH 7.5 7.4 x 10⁻³ M⁻¹s⁻¹ Pseudo-first-order kinetics.

| Ubiquinone | 37°C, pH 7.5 | 8.3 x 10⁻⁶ s⁻¹ | Pseudo-zero-order kinetics. Rate-limiting step is acetolactate decarboxylation. | |

Experimental Protocols

Studying the spontaneous conversion of α-acetolactate requires precise control of experimental conditions and accurate quantification methods.

Experimental_Workflow A 1. Prepare α-Acetolactate Solution (e.g., in buffered solution) B 2. Establish Reaction Conditions - Set precise Temperature (e.g., 37°C) - Adjust pH (e.g., 4.5 or 7.5) - Control atmosphere (aerobic vs. anaerobic) A->B C 3. Initiate Reaction & Incubate (e.g., in a temperature-controlled shaker) B->C D 4. Collect Samples at Time Intervals (e.g., t=0, 1, 2, 4, 8 hours) C->D E 5. Analyze Samples D->E F Quantify Diacetyl and/or α-Acetolactate (e.g., using Gas Chromatography) E->F

Figure 3: General experimental workflow for studying α-acetolactate conversion.
Methodology for Kinetic Analysis

  • Preparation of α-Acetolactate:

    • α-acetolactic acid is unstable. It is typically prepared fresh as a salt (e.g., potassium or sodium salt) for experimental use.

    • A stock solution is prepared in a suitable buffer (e.g., phosphate buffer for pH 7.5 or citrate buffer for pH 4.5) immediately before the experiment.

  • Reaction Setup:

    • A reaction mixture is prepared in a sealed vial or reactor with a defined headspace to control oxygen availability.

    • The buffered α-acetolactate solution is pre-warmed to the desired experimental temperature (e.g., 37°C).

    • If studying catalytic effects, metal ions (e.g., FeCl₃) are added to the reaction mixture at a known concentration.

    • The reaction is initiated, often considered as the moment the solution reaches the target temperature.

  • Sampling and Analysis:

    • Aliquots are withdrawn from the reaction mixture at predetermined time points.

    • The reaction in the aliquot is immediately quenched, typically by rapid cooling on ice, to prevent further degradation.

    • Samples are prepared for analysis. For diacetyl quantification, this may involve headspace extraction or direct injection.

Quantification of Diacetyl
  • Gas Chromatography (GC): GC is the standard method for the accurate quantification of volatile compounds like diacetyl.

    • Principle: The sample is injected into the GC, where compounds are separated based on their boiling points and interaction with a stationary phase. Diacetyl is detected using a suitable detector, such as a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD) for higher sensitivity.

    • Protocol Outline:

      • A calibration curve is generated using diacetyl standards of known concentrations.

      • For analysis, a sample (liquid or headspace) is injected into the GC.

      • The peak corresponding to diacetyl is identified based on its retention time compared to the standard.

      • The concentration is calculated by comparing the peak area of the sample to the calibration curve.

Quantification of Acetoin (as a downstream indicator)

In some experimental setups, the formation of acetoin (the reduction product of diacetyl) is measured.

  • Westerfeld Colorimetric Method:

    • Principle: This method relies on the reaction of acetoin with creatine and α-naphthol under alkaline conditions to produce a stable red-colored complex. The intensity of the color, measured by a spectrophotometer, is proportional to the acetoin concentration.

    • Protocol Outline:

      • To 0.1 mL of the reaction sample, add 1.0 mL of distilled water.

      • Add 0.4 mL of a creatine solution (e.g., 0.5% w/v) and α-naphthol solution (e.g., 5% w/v in 2.5 N NaOH).

      • Incubate the mixture at a controlled temperature (e.g., 37°C) for a set time (e.g., 45 minutes) to allow for color development.

      • Measure the absorbance of the resulting solution at 525 nm.

      • Determine the concentration using a standard curve prepared with known concentrations of acetoin.

Conclusion

The spontaneous, non-enzymatic conversion of α-acetolactate to diacetyl is a critical chemical reaction in the microbial synthesis of 2,3-butanediol. Its rate is highly dependent on process parameters such as temperature, pH, and oxygen levels, and it can be catalyzed by metal ions. For researchers and process engineers, a thorough understanding of this reaction's kinetics is essential. It allows for the rational design of fermentation strategies, whether the objective is to minimize the formation of diacetyl to maximize the yield of 2,3-BDO or to enhance its production for applications in the food and flavor industry. The experimental protocols and quantitative data outlined in this guide provide a foundational framework for the study and control of this pivotal reaction.

References

Conformational Landscape of (2R,3R)-Butane-2,3-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides an in-depth conformational analysis of the (2R,3R)-butane-2,3-diol stereoisomer. It is intended for researchers, scientists, and professionals in the field of drug development and stereochemistry. The document outlines the critical interplay of steric and electronic effects, with a particular focus on the role of intramolecular hydrogen bonding in dictating the conformational preferences of this vicinal diol. Detailed experimental and computational methodologies are presented, alongside quantitative data on the energetics and geometries of the stable conformers. Visualizations of key conformational concepts and experimental workflows are provided to facilitate a comprehensive understanding.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For chiral molecules such as (2R,3R)-butane-2,3-diol, a thorough understanding of its conformational isomers is paramount, particularly in the context of rational drug design and asymmetric synthesis, where specific conformations can dictate molecular recognition and reactivity. This vicinal diol, with its two stereocenters, presents a fascinating case study in the balance of intramolecular forces, including steric hindrance between methyl groups and the stabilizing effect of intramolecular hydrogen bonding between the hydroxyl groups.

This guide delves into the conformational analysis of (2R,3R)-butane-2,3-diol, exploring the relative stabilities of its staggered and eclipsed forms. We will examine the experimental techniques and computational methods employed to elucidate this conformational landscape and present the key quantitative data that underpins our current understanding.

Stereoisomers of Butane-2,3-diol

Butane-2,3-diol possesses two chiral centers, giving rise to three stereoisomers: a pair of enantiomers, (2R,3R)- and (2S,3S)-butane-2,3-diol, and a meso compound, (2R,3S)-butane-2,3-diol. This guide focuses on the (2R,3R) enantiomer. From a conformational standpoint, the (2S,3S) enantiomer is the mirror image and thus energetically identical to the (2R,3R) isomer. The meso form, however, exhibits different conformational preferences due to its different symmetry.

Key Conformers of (2R,3R)-Butane-2,3-diol

Rotation about the central C2-C3 bond of (2R,3R)-butane-2,3-diol gives rise to various staggered and eclipsed conformations. The most stable conformations are the staggered ones, which minimize torsional strain. These are primarily the anti and gauche conformers.

  • Gauche Conformation: In this arrangement, the two hydroxyl groups are in proximity, allowing for the formation of an intramolecular hydrogen bond. This interaction significantly stabilizes the gauche conformer, making it the most populated conformation in the gas phase and in non-polar solvents.

  • Anti Conformation: In the anti (or trans) conformation, the hydroxyl groups are positioned 180° apart, precluding intramolecular hydrogen bonding. While this arrangement minimizes steric repulsion between the bulky hydroxyl and methyl groups, the lack of the stabilizing hydrogen bond generally renders it less stable than the gauche conformer.

The relative stability of these conformers is a delicate balance between the stabilizing hydrogen bond in the gauche form and the steric repulsions between the substituents.

Quantitative Conformational Data

Computational studies, particularly those employing Density Functional Theory (DFT), have provided valuable quantitative insights into the conformational energetics of (2R,3R)-butane-2,3-diol. The following table summarizes the calculated relative energies and populations of the most stable conformers of the enantiomeric (S,S)-butane-2,3-diol, which are directly applicable to the (2R,3R) isomer.

Conformer LabelO-C-C-O Dihedral Angle (°)H-O-C-C Dihedral Angles (°)Relative Energy (kJ/mol)Boltzmann Population (%) at 298 K
g'G'g'-60-60, -600.0050.3
tG'g'-60180, -601.3429.3
gG'g'-6060, -603.2310.2
tG't-60180, 1805.103.8

Data adapted from a DFT study on (S,S)-2,3-butanediol, which is conformationally identical to (2R,3R)-2,3-butanediol.

Experimental and Computational Protocols

The conformational analysis of (2R,3R)-butane-2,3-diol relies on a synergistic approach combining experimental spectroscopy and theoretical calculations.

Computational Methodology

A robust method for investigating the conformational space of diols is through quantum mechanical calculations.

Protocol for DFT-Based Conformational Analysis:

  • Initial Structure Generation: A systematic conformational search is performed by rotating all relevant dihedral angles (e.g., O-C-C-O, H-O-C-C, C-C-C-C) in discrete steps (e.g., 60° or 120°).

  • Geometry Optimization: Each generated conformer is then subjected to full geometry optimization to locate the nearest local energy minimum. A common and reliable level of theory for this is Density Functional Theory (DFT) with a functional such as B3LYP and a Pople-style basis set like 6-311++G(d,p), which includes diffuse functions and polarization functions to accurately describe hydrogen bonding.

  • Frequency Calculations: Vibrational frequency calculations are performed on each optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

  • Energy Analysis: The relative energies of the conformers are calculated, including ZPVE corrections. These energies are then used in the Boltzmann distribution equation to determine the equilibrium population of each conformer at a given temperature.

  • Potential Energy Surface Scan: To understand the energy barriers between conformers, a relaxed potential energy surface (PES) scan can be performed. This involves systematically varying a specific dihedral angle (e.g., the O-C-C-O angle) in small increments and optimizing the rest of the molecular geometry at each step.

Experimental Spectroscopy

FT-IR Spectroscopy for Intramolecular Hydrogen Bonding:

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for detecting intramolecular hydrogen bonding.

Generalized Protocol for FT-IR Analysis:

  • Sample Preparation: Prepare dilute solutions of (2R,3R)-butane-2,3-diol in a non-polar, aprotic solvent (e.g., carbon tetrachloride, CCl₄, or cyclohexane) at various concentrations (e.g., from 0.1 M down to 0.001 M). The use of a non-polar solvent minimizes intermolecular interactions.

  • Instrument Setup: Use an FT-IR spectrometer with a liquid transmission cell of a known path length (e.g., 1 cm). Record a background spectrum of the pure solvent.

  • Data Acquisition: Acquire the FT-IR spectra of the diol solutions over the mid-IR range (typically 4000-400 cm⁻¹), paying close attention to the O-H stretching region (3200-3700 cm⁻¹).

  • Spectral Analysis:

    • Look for a sharp, higher-frequency band corresponding to the "free" (non-hydrogen-bonded) hydroxyl group.

    • Identify a broader, lower-frequency band indicative of the intramolecularly hydrogen-bonded hydroxyl group.

    • By analyzing the relative intensities of these two bands at different concentrations and temperatures, the equilibrium constant and thermodynamic parameters (ΔH° and ΔS°) for the intramolecular hydrogen bonding can be determined. As the solution is diluted, the intensity of the intramolecularly bonded OH peak should remain constant relative to the solute concentration, while any peaks due to intermolecular hydrogen bonding will decrease.

NMR Spectroscopy for Conformer Population Analysis:

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the analysis of vicinal coupling constants (³J), provides valuable information about the time-averaged dihedral angles.

Generalized Protocol for NMR Analysis:

  • Sample Preparation: Dissolve a known quantity of (2R,3R)-butane-2,3-diol in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆). The choice of solvent can influence the conformational equilibrium.

  • Data Acquisition: Acquire high-resolution ¹H NMR spectra. If possible, perform variable-temperature NMR experiments to observe changes in coupling constants with temperature, which can provide thermodynamic data.

  • Spectral Analysis:

    • Measure the vicinal coupling constant between the protons on C2 and C3 (³J_HH).

    • The observed coupling constant is a weighted average of the coupling constants for the individual conformers (e.g., gauche and anti).

    • Using a modified Karplus equation, which relates the vicinal coupling constant to the dihedral angle, the populations of the different conformers can be estimated. The Karplus equation has the general form: ³J_HH = A cos²(θ) + B cos(θ) + C, where θ is the dihedral angle, and A, B, and C are empirically derived parameters. By estimating the ³J values for the pure gauche and anti conformers, the observed ³J can be used to calculate the population of each.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the conformational analysis of (2R,3R)-butane-2,3-diol.

G cluster_workflow Conformational Analysis Workflow start Start with (2R,3R)-butane-2,3-diol comp Computational Analysis (DFT) start->comp exp Experimental Analysis (NMR, FT-IR) start->exp comp_opt Geometry Optimization comp->comp_opt exp_nmr NMR Spectroscopy exp->exp_nmr exp_ftir FT-IR Spectroscopy exp->exp_ftir comp_freq Frequency Calculation comp_opt->comp_freq comp_energy Relative Energy Calculation comp_freq->comp_energy analysis Data Interpretation comp_energy->analysis nmr_data Coupling Constants exp_nmr->nmr_data ftir_data O-H Stretching Frequencies exp_ftir->ftir_data nmr_data->analysis ftir_data->analysis populations Conformer Populations analysis->populations structure 3D Structure & Stability populations->structure

A flowchart illustrating the combined computational and experimental workflow for conformational analysis.

newman_projections cluster_gauche Gauche Conformation (Most Stable) cluster_anti Anti Conformation (Less Stable) g_back g_H_back g_H_back g_back->g_H_back H g_OH_back g_OH_back g_back->g_OH_back OH g_CH3_back g_CH3_back g_back->g_CH3_back CH3 g_front g_H_front g_H_front g_front->g_H_front H g_OH_front g_OH_front g_front->g_OH_front OH g_CH3_front g_CH3_front g_front->g_CH3_front CH3 g_OH_front->g_OH_back H-bond a_back a_H_back a_H_back a_back->a_H_back H a_OH_back a_OH_back a_back->a_OH_back OH a_CH3_back a_CH3_back a_back->a_CH3_back CH3 a_front a_H_front a_H_front a_front->a_H_front H a_OH_front a_OH_front a_front->a_OH_front OH a_CH3_front a_CH3_front a_front->a_CH3_front CH3

Newman projections of the gauche and anti conformations of (2R,3R)-butane-2,3-diol.

Conclusion

The conformational preference of (2R,3R)-butane-2,3-diol is predominantly governed by the formation of an intramolecular hydrogen bond, which stabilizes the gauche conformer over the anti conformer. This preference has been firmly established through a combination of computational modeling and experimental spectroscopic techniques. For professionals in drug development, understanding such conformational biases is crucial, as the bioactive conformation of a drug molecule is often not its lowest energy state in isolation. The methodologies and data presented in this guide provide a framework for the detailed conformational analysis of small, flexible molecules, which is a critical component of modern chemical and pharmaceutical research.

Methodological & Application

Application Notes and Protocols for Microbial Fermentation of (2R,3R)-Butanediol from Glucose

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the microbial fermentation of (2R,3R)-butanediol from glucose. It encompasses an overview of the metabolic pathways, comprehensive experimental procedures, and quantitative data from various microbial production systems. Visualizations of the metabolic pathway and experimental workflow are included to facilitate understanding and implementation.

Introduction

This compound is a chiral compound with significant applications in the synthesis of pharmaceuticals, specialty chemicals, and as a high-energy fuel additive. Microbial fermentation offers a sustainable and stereospecific route for its production from renewable feedstocks like glucose. Several microorganisms, including species of Klebsiella, Bacillus, and Paenibacillus, have been engineered and optimized for the efficient conversion of glucose to this compound.[1][2][3][4] This document outlines the key methodologies and data to guide researchers in this field.

Metabolic Pathway of this compound Production

The biosynthesis of 2,3-butanediol (2,3-BD) from glucose in microorganisms typically follows the mixed-acid fermentation pathway.[5] Glucose is first converted to pyruvate via glycolysis. Pyruvate is then channeled into the 2,3-BD pathway. The key stereoisomer, this compound, is synthesized through a series of enzymatic reactions. In Klebsiella pneumoniae, for instance, the synthesis of 2,3-BD stereoisomers involves enzymes like α-acetolactate synthase, α-acetolactate decarboxylase, and butanediol dehydrogenase. Specifically for the (2R,3R) isomer, a glycerol dehydrogenase has been identified in some strains to be responsible for the conversion of R-acetoin to this compound.

MetabolicPathway cluster_glycolysis Glycolysis cluster_23BD_pathway This compound Pathway cluster_byproducts By-products Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate α-Acetolactate α-Acetolactate Pyruvate->α-Acetolactate α-Acetolactate Synthase (budB) Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase (ldhA) Formate Formate Pyruvate->Formate Pyruvate Formate-Lyase (pflB) Acetate Acetate Pyruvate->Acetate Ethanol Ethanol Pyruvate->Ethanol Diacetyl Diacetyl α-Acetolactate->Diacetyl Spontaneous or Enzymatic R-Acetoin R-Acetoin α-Acetolactate->R-Acetoin α-Acetolactate Decarboxylase (budA) Diacetyl->R-Acetoin Butanediol Dehydrogenase (budC) This compound This compound R-Acetoin->this compound Glycerol Dehydrogenase (dhaD) This compound Dehydrogenase CO2 + H2 CO2 + H2 Formate->CO2 + H2

Caption: Metabolic pathway for this compound production from glucose.

Experimental Protocols

Microbial Strain and Culture Media

A variety of microorganisms can be utilized for 2,3-BD production. Strains of Klebsiella pneumoniae, Bacillus subtilis, and Paenibacillus polymyxa are commonly reported for high yields. For enhanced production and reduced pathogenicity, genetically engineered strains are often employed, for example, by deleting genes responsible for byproduct formation (e.g., ldhA for lactate) or by overexpressing key enzymes in the 2,3-BD pathway.

Table 1: Example of Fermentation Media Composition

ComponentConcentration (g/L)Reference
Bacillus subtilis CS13
Sucrose281.1
Ammonium Citrate21.9
MgSO₄·7H₂O3.6
Klebsiella pneumoniae
Glucose100
Yeast Extract5
(NH₄)₂SO₄2
K₂HPO₄1.5
KH₂PO₄1.5
MgSO₄·7H₂O0.2
FeSO₄·7H₂O0.01
CaCO₃20
Bacillus amyloliquefaciens B10-127
Corn Steep Liquor31.9
Soybean Meal22.0
Ammonium Citrate5.58
Fermentation Protocol

The following is a general protocol for batch and fed-batch fermentation for this compound production.

3.2.1. Inoculum Preparation

  • Prepare a seed culture by inoculating a single colony of the desired microbial strain into a flask containing a suitable seed medium (e.g., Luria-Bertani broth).

  • Incubate the seed culture at the optimal temperature (e.g., 37°C) and agitation (e.g., 200 rpm) for 12-18 hours until the optical density at 600 nm (OD₆₀₀) reaches the mid-logarithmic phase.

3.2.2. Bioreactor Setup and Batch Fermentation

  • Sterilize the bioreactor containing the fermentation medium.

  • Inoculate the bioreactor with the seed culture (typically 5-10% v/v).

  • Maintain the fermentation at the desired temperature (e.g., 37°C) and pH (e.g., 6.0, controlled with NaOH or H₂SO₄).

  • Control the dissolved oxygen (DO) level. Oxygen supply is a critical parameter; often, a two-stage strategy is employed with an initial aerobic phase for cell growth followed by a micro-aerobic or anaerobic phase for product formation. Agitation and aeration rates need to be optimized for the specific strain and bioreactor configuration.

3.2.3. Fed-Batch Fermentation

  • To achieve higher product titers, a fed-batch strategy is often employed.

  • After the initial glucose in the batch phase is nearly consumed, a concentrated glucose solution is fed into the bioreactor.

  • The feeding rate can be constant or controlled based on parameters like pH-stat or DO-stat to avoid substrate inhibition and maintain optimal production conditions.

ExperimentalWorkflow cluster_prep Preparation cluster_fermentation Fermentation cluster_downstream Downstream Processing & Analysis Strain Microbial Strain Selection Media Media Preparation & Sterilization Strain->Media Inoculum Inoculum Preparation Media->Inoculum Batch Batch Fermentation (Growth Phase) Inoculum->Batch FedBatch Fed-Batch Fermentation (Production Phase) Batch->FedBatch Harvest Cell Harvesting (Centrifugation) FedBatch->Harvest Purification Purification of this compound Harvest->Purification Analysis Quantification (HPLC) Purification->Analysis

Caption: General experimental workflow for this compound production.

Analytical Methods: Quantification of this compound

3.3.1. Sample Preparation

  • Withdraw a sample from the bioreactor.

  • Centrifuge the sample to remove microbial cells.

  • Filter the supernatant through a 0.22 µm syringe filter.

3.3.2. HPLC Analysis High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying 2,3-butanediol and other metabolites in the fermentation broth.

  • Column: A column suitable for organic acid and alcohol analysis, such as a Sugar SH1011 column or an Aminex HPX-87H column.

  • Mobile Phase: Dilute sulfuric acid (e.g., 0.005 M H₂SO₄) is commonly used.

  • Flow Rate: Typically around 0.5 - 0.6 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 50-65°C.

  • Detector: A Refractive Index (RI) detector is most common for detecting 2,3-butanediol.

  • Quantification: The concentration of this compound is determined by comparing the peak area from the sample to a standard curve prepared with known concentrations of pure this compound.

An enzymatic assay using 2,3-butanediol dehydrogenase can also be employed for a more rapid and sensitive detection of 2,3-BD.

Quantitative Data on this compound Production

The following table summarizes the performance of various microbial strains in the production of 2,3-butanediol from glucose and other sugars.

Table 2: Performance of Different Microbial Strains for 2,3-Butanediol Production

MicroorganismSubstrateFermentation ModeTiter (g/L)Yield (g/g)Productivity (g/L·h)Reference
Bacillus subtilis CS13SucroseFed-batch132.40.452.45
Bacillus amyloliquefaciens B10-127GlucoseFed-batch92.3-0.96
Bacillus licheniformisGlucoseFed-batch138.80.4791.16
Paenibacillus polymyxa DSM 365GlucoseFed-batch111--
Klebsiella pneumoniaeGlucoseFed-batch>150--
Bacillus subtilis GD5SucroseFed-batch42.310.520.33

Downstream Processing

The recovery and purification of 2,3-butanediol from the fermentation broth is a significant challenge due to its high boiling point and hydrophilicity. Several methods have been explored, including:

  • Distillation: Energy-intensive due to the high boiling point of 2,3-BD.

  • Solvent Extraction: Using solvents to selectively extract 2,3-BD from the broth.

  • Aqueous Two-Phase Extraction: A promising method for efficient recovery.

  • Pervaporation: A membrane-based separation technique.

  • Salting Out: Adding salts to decrease the solubility of 2,3-BD in the aqueous phase, facilitating its separation.

The choice of downstream processing method depends on the desired purity of the final product and economic considerations.

Conclusion

The microbial fermentation of this compound from glucose is a well-established process with significant potential for industrial application. Advances in metabolic engineering and fermentation technology have led to high titers and productivities. This document provides a foundational guide for researchers to develop and optimize their own fermentation processes for this compound production. Further research should focus on the development of more efficient and cost-effective downstream processing methods to enhance the overall economic viability of bio-based this compound production.

References

Metabolic Engineering of E. coli for (2R,3R)-Butanediol Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,3R)-Butanediol ((2R,3R)-BDO) is a chiral chemical with significant applications in the synthesis of pharmaceuticals, liquid crystals, and other high-value products. Microbial fermentation using engineered Escherichia coli offers a promising and sustainable route for its production. This document provides detailed application notes and experimental protocols for the metabolic engineering of E. coli to achieve high-titer production of (2R,3R)-BDO. The protocols cover strain construction, cultivation, and analytical methods. Additionally, quantitative data from various engineering strategies are summarized, and key metabolic pathways and experimental workflows are visualized.

Introduction

Escherichia coli is a well-characterized and genetically tractable microorganism, making it an ideal host for metabolic engineering. The native metabolic pathways of E. coli can be redirected towards the synthesis of this compound through the introduction of a heterologous biosynthetic pathway. The core pathway involves three key enzymatic steps starting from pyruvate, a central metabolite in glycolysis. This engineered pathway consists of α-acetolactate synthase (ALS), α-acetolactate decarboxylase (ALDC), and this compound dehydrogenase ((2R,3R)-BDH). Strategic gene knockouts in the host's genome can further enhance the carbon flux towards the desired product by minimizing the formation of competing byproducts.

Key Genetic Modifications and Pathway Engineering

The production of (2R,3R)-BDO in E. coli is typically achieved by introducing a synthetic pathway. A common strategy involves the co-expression of the following genes:

  • budB from Klebsiella pneumoniae or Enterobacter cloacae, encoding α-acetolactate synthase (ALS) , which converts two molecules of pyruvate to α-acetolactate.

  • budA from K. pneumoniae or E. cloacae, encoding α-acetolactate decarboxylase (ALDC) , which converts α-acetolactate to acetoin.

  • budC from K. pneumoniae or a similar gene encoding a stereospecific This compound dehydrogenase ((2R,3R)-BDH) , which reduces acetoin to this compound.

To further channel the metabolic flux towards BDO production, deletion of genes responsible for competing fermentation byproducts is crucial. Common knockout targets include:

  • ldhA : Lactate dehydrogenase, to prevent lactate formation.

  • adhE : Alcohol dehydrogenase, to block ethanol production.

  • pta or ackA-pta : Phosphate acetyltransferase, to inhibit acetate synthesis.

  • frdA : Fumarate reductase, to prevent succinate formation.

The following diagram illustrates the engineered metabolic pathway for this compound production in E. coli.

Metabolic_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Acetolactate α-Acetolactate Pyruvate->Acetolactate alsS (budB) (2 Pyruvate -> 1 α-Acetolactate) Byproducts Byproducts (Lactate, Ethanol, Acetate) Pyruvate->Byproducts ldhA, adhE, pta Acetoin Acetoin Acetolactate->Acetoin alsD (budA) Butanediol This compound Acetoin->Butanediol budC (NADH -> NAD+)

Engineered metabolic pathway for this compound production.

Data Presentation: Comparison of Engineered Strains

The following table summarizes the performance of various engineered E. coli strains for (2R,3R)-BDO production under fed-batch fermentation conditions.

StrainGenotypeKey Genes ExpressedCarbon SourceTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
E. coli YJ3Wild-type with plasmidydjL (BDH), synthetic operonGlucose30.50.381.69[1]
E. coli BL21/pET-RABCWild-type with plasmidbudABC from Enterobacter cloacaeGlucose73.8-1.19[2]
Engineered E. colipfkA-gntR deleted2,3-BDO synthetic pathway genesGlucose110.48-[3]
ETC4-BDOElectron transport chain mutantbudABC from E. aerogenesGlucose~35~0.35~0.73[4]

Experimental Protocols

Protocol 1: Construction of this compound Producing E. coli Strain

This protocol describes the construction of a recombinant E. coli strain expressing the budABC operon for (2R,3R)-BDO production.

1.1. Plasmid Construction:

  • Gene Amplification: Amplify the budA, budB, and budC genes from the genomic DNA of a suitable organism (e.g., Klebsiella pneumoniae). Design primers with appropriate restriction sites for subsequent cloning into an expression vector (e.g., pETDuet-1 or pZS21).

  • Vector Preparation: Digest the expression vector with the corresponding restriction enzymes.

  • Ligation: Ligate the amplified budABC gene fragments into the prepared vector.

  • Transformation: Transform the ligation product into a cloning host such as E. coli DH5α.

  • Verification: Select positive clones by colony PCR and confirm the plasmid sequence by DNA sequencing.

1.2. Gene Knockout (Optional, but recommended):

  • Utilize a homologous recombination-based method (e.g., using the pKD46 plasmid expressing the λ Red recombinase) to delete target genes (ldhA, adhE, pta) from the E. coli chromosome.[5]

  • Design knockout cassettes containing an antibiotic resistance marker flanked by regions homologous to the upstream and downstream sequences of the target gene.

  • Transform the knockout cassette into the target E. coli strain expressing the λ Red system.

  • Select for antibiotic resistance to identify successful integrants.

  • Remove the resistance marker using a flippase recombinase system (e.g., FLP/FRT) if desired.

  • Verify the gene deletion by PCR.

1.3. Final Strain Construction:

  • Transform the verified expression plasmid (e.g., pET-budABC) into the engineered E. coli host (with or without gene knockouts).

  • Select for transformants on appropriate antibiotic-containing media.

The following diagram outlines the experimental workflow for strain construction.

Strain_Construction_Workflow cluster_plasmid Plasmid Construction cluster_host Host Engineering (Optional) PCR Gene Amplification (budA, budB, budC) Ligation Ligation PCR->Ligation Digestion Vector Digestion Digestion->Ligation Transformation_cloning Transformation (E. coli DH5α) Ligation->Transformation_cloning Verification Sequence Verification Transformation_cloning->Verification Plasmid_out Expression Plasmid Verification->Plasmid_out Knockout_design Design Knockout Cassette Transformation_host Transformation (with λ Red system) Knockout_design->Transformation_host Selection Selection & Verification Transformation_host->Selection Host_out Engineered Host Selection->Host_out Final_Transformation Final Transformation Plasmid_out->Final_Transformation Host_out->Final_Transformation Final_Strain Production Strain Final_Transformation->Final_Strain Analytical_Workflow Sample Fermentation Broth Sample Centrifugation Centrifugation Sample->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration HPLC HPLC Analysis Filtration->HPLC Data Concentration Data HPLC->Data

References

Application Notes and Protocols for Downstream Processing and Purification of (2R,3R)-Butanediol from Fermentation Broth

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (2R,3R)-Butanediol (BDO) is a valuable bio-based platform chemical with applications in the production of fuels, polymers, and synthetic rubber.[1] However, its recovery from dilute fermentation broths presents significant challenges due to its high boiling point, hydrophilicity, and the presence of various impurities such as residual sugars, organic acids, and cell debris.[1][2] This document provides detailed application notes and protocols for the downstream processing and purification of (2R,3R)-BDO from fermentation broth, focusing on common and effective techniques.

Overall Downstream Processing Workflow

The purification of 2,3-butanediol from fermentation broth typically involves a multi-step process to remove impurities and concentrate the final product. The general workflow begins with the removal of solid particles, followed by various separation and purification techniques to isolate BDO from the aqueous phase and other soluble components.

cluster_options Primary Purification Options Fermentation_Broth Fermentation Broth Pretreatment Pre-treatment (e.g., Centrifugation, Microfiltration) Fermentation_Broth->Pretreatment Primary_Purification Primary Purification Pretreatment->Primary_Purification Solvent_Extraction Solvent Extraction Primary_Purification->Solvent_Extraction Adsorption Adsorption Primary_Purification->Adsorption Membrane_Filtration Membrane Filtration Primary_Purification->Membrane_Filtration Concentration Concentration & Final Purification Pure_BDO Purified this compound Concentration->Pure_BDO Solvent_Extraction->Concentration Adsorption->Concentration Membrane_Filtration->Concentration

Caption: Overall downstream processing workflow for 2,3-butanediol purification.

Pre-treatment: Removal of Solids

The initial step in downstream processing is the removal of microbial cells, cell debris, and other suspended solids from the fermentation broth. This clarification is crucial to prevent fouling in subsequent purification steps.

Protocol 1: Centrifugation and Microfiltration

  • Centrifugation:

    • Transfer the fermentation broth to centrifuge tubes.

    • Centrifuge at 8,000-10,000 x g for 15-20 minutes to pellet the microbial cells.

    • Carefully decant the supernatant for further processing.

  • Microfiltration (MF): [3]

    • The supernatant from centrifugation is passed through a microfiltration membrane with a pore size typically ranging from 0.1 to 10 µm.[3]

    • This step removes any remaining suspended solids and larger macromolecules, preparing the broth for further purification.

Primary Purification Techniques

Several techniques can be employed for the primary purification of BDO from the clarified fermentation broth. The choice of method depends on factors such as the desired purity, cost, and scalability.

Solvent Extraction

Solvent extraction is a widely used method for recovering BDO. It involves using an organic solvent to selectively extract BDO from the aqueous fermentation broth.

2.1.1. Liquid-Liquid Extraction (LLE)

In LLE, an immiscible organic solvent is mixed with the fermentation broth. BDO, being more soluble in the organic solvent, partitions into the organic phase, which is then separated from the aqueous phase.

Protocol 2: Liquid-Liquid Extraction with Oleyl Alcohol

  • Solvent Selection: Oleyl alcohol has been identified as a suitable solvent for BDO extraction due to its high distribution coefficient and selectivity. Other solvents like 1-butanol, 2-ethyl-1-hexanol, and 1-hexanol have also been investigated.

  • Extraction:

    • Mix the clarified fermentation broth with oleyl alcohol at a specified volume ratio (e.g., 1:1 or as optimized).

    • Agitate the mixture vigorously for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 25-30°C) to facilitate mass transfer.

    • Allow the mixture to stand until two distinct phases (aqueous and organic) are formed.

  • Separation:

    • Separate the organic phase containing BDO from the aqueous phase using a separatory funnel for lab-scale or a continuous liquid-liquid extraction system for larger scales.

  • Solvent Recovery: The BDO is then recovered from the solvent, typically through distillation, and the solvent can be recycled.

2.1.2. Aqueous Two-Phase Extraction (ATPE)

ATPE is a specific type of LLE that uses a system composed of two aqueous phases, often a polymer and a salt or two different polymers, to separate biomolecules. For BDO, a hydrophilic organic solvent and an inorganic salt system are commonly used.

Protocol 3: Aqueous Two-Phase Extraction with Ethanol/Phosphate System

  • System Preparation:

    • Prepare an aqueous two-phase system by mixing ethanol and dipotassium hydrogen phosphate (K₂HPO₄) with the fermentation broth.

    • An example of a final composition could be 30% (w/w) ethanol and 15% (w/w) K₂HPO₄.

  • Extraction:

    • Thoroughly mix the components and allow the system to equilibrate and form two distinct phases. BDO will preferentially partition into the ethanol-rich top phase.

  • Phase Separation:

    • Separate the top phase containing BDO.

  • Product Recovery:

    • Recover BDO from the top phase, for example, by distillation to remove the ethanol.

2.1.3. Reactive Extraction

Reactive extraction involves a reversible chemical reaction to convert BDO into a more hydrophobic compound that is easier to extract. For instance, BDO can react with an aldehyde or ketone to form a dioxolane, which is insoluble in the aqueous broth.

Fermentation_Broth Fermentation Broth (contains BDO) Reactive_Extraction Reactive Extraction (with n-butanal) Fermentation_Broth->Reactive_Extraction Decanter Decanter Reactive_Extraction->Decanter Reactive_Distillation Reactive Distillation Decanter->Reactive_Distillation Dioxolane-rich organic phase Spent_Broth Spent Broth Decanter->Spent_Broth Aqueous phase Pure_BDO Purified BDO Reactive_Distillation->Pure_BDO Recycled_Solvent Recycled n-butanal Reactive_Distillation->Recycled_Solvent Recycled_Solvent->Reactive_Extraction

Caption: Workflow for reactive extraction of 2,3-butanediol.

Protocol 4: Reactive Extraction using n-butanal

  • Reaction:

    • Mix the fermentation broth with n-butanal, which acts as both a reactant and an extractant.

    • The reaction converts BDO into 2-propyl-4,5-dimethyl-1,3-dioxolane.

  • Phase Separation:

    • The formed dioxolane is insoluble in the aqueous broth and can be separated by decantation.

  • BDO Recovery:

    • The dioxolane is then heated with water or steam, often in a reactive distillation column, to reverse the reaction.

    • This process yields high-purity BDO and allows for the recovery and recycling of the n-butanal.

Adsorption

Adsorption is a separation process where BDO molecules adhere to the surface of a solid adsorbent material. This method can be highly selective.

Protocol 5: Adsorption using Zeolitic Imidazolate Frameworks (ZIFs)

  • Adsorbent Selection: ZIF-71 has been shown to be a robust and promising adsorbent for recovering BDO from fermentation broth.

  • Column Preparation:

    • Pack a chromatography column with the ZIF-71 adsorbent.

  • Adsorption:

    • Pass the clarified fermentation broth through the packed bed column. BDO and acetoin will be selectively adsorbed, while sugars, organic acids, and other alcohols will pass through.

  • Desorption (Elution):

    • After the adsorbent is loaded with BDO, use a suitable desorbent, such as ethanol, to elute the BDO from the column.

  • Regeneration:

    • The adsorbent can be regenerated for reuse.

Simulated Moving Bed (SMB) Chromatography is a continuous adsorption process that can achieve high purity and yield. It is a more complex setup but offers significant advantages for large-scale production.

Membrane Filtration

Membrane filtration techniques like nanofiltration (NF) and reverse osmosis (RO) can be used to concentrate BDO and remove smaller impurities.

Protocol 6: Nanofiltration and Reverse Osmosis

  • Nanofiltration (NF):

    • Pass the clarified broth through an NF membrane (e.g., NF90). This step can help remove divalent salts and some organic acids, while allowing BDO to pass through into the permeate.

  • Reverse Osmosis (RO):

    • The permeate from NF can then be processed by an RO membrane (e.g., BW30).

    • The RO membrane rejects BDO and allows water to pass through, thus concentrating the BDO in the retentate. The BW30 membrane has been shown to have a high rejection rate for BDO (96.1%).

Concentration and Final Purification

The final step in the downstream process is typically distillation to remove any remaining water and other volatile impurities, yielding high-purity BDO.

Protocol 7: Distillation

  • Conventional Distillation:

    • The BDO-rich stream from the primary purification step is fed into a distillation column.

    • Since BDO has a high boiling point (around 180°C), this process can be energy-intensive due to the need to vaporize large amounts of water.

  • Vacuum Distillation:

    • To reduce the energy consumption and prevent thermal degradation of BDO, vacuum distillation is often employed. This lowers the boiling points of the components, allowing for separation at lower temperatures.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the purification of 2,3-butanediol.

Table 1: Performance of Different Solvent Extraction Methods

Extraction MethodSolvent/SystemPartition CoefficientRecovery/Extraction Yield (%)Purity (%)Reference
Aqueous Two-Phase ExtractionIsopropanol / (NH₄)₂SO₄45.597.9-
Aqueous Two-Phase ExtractionButyl alcohol / K₂HPO₄8.1389.6≥99
Salting-out ExtractionK₄P₂O₇-100-
Liquid-Liquid ExtractionOleyl Alcohol-->99
Reactive Extractionn-butanal-9099
Liquid-Liquid Extraction1-butanol / NaCl1.7281-

Table 2: Performance of Adsorption and Membrane Filtration Methods

MethodAdsorbent/MembraneCapacity/RejectionRecovery (%)Purity (%)Reference
AdsorptionNano-MFI Zeolite (SMB)-->98
AdsorptionZIF-71>100 g/kg-~65 (on desorbent-free basis)
AdsorptionPhenylboronate Polymers250 mg/gup to 93 (desorption)-
Reverse OsmosisBW30 Membrane96.1% rejection--
NanofiltrationNF90 Membrane80.8% rejection--

Disclaimer: The protocols provided are intended as a general guide. Researchers should optimize the specific parameters based on their fermentation broth composition and desired final product specifications. Safety precautions should always be taken when working with organic solvents and high pressures.

References

Application Notes and Protocols for the Quantification of (2R,3R)-Butanediol Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of (2R,3R)-Butanediol, a chiral molecule with significant industrial and pharmaceutical relevance. The following sections outline three distinct analytical methods: Chiral Gas Chromatography-Mass Spectrometry (GC-MS), Chiral High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), and an Enantioselective Enzymatic Assay. Each method is presented with a summary of its quantitative performance, a detailed experimental protocol, and a visual workflow diagram.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral GC-MS offers high sensitivity and selectivity for the quantification of this compound, particularly in complex matrices. This method typically requires derivatization of the analyte to enhance its volatility and chromatographic separation.

Quantitative Data Summary
ParameterChiral GC-MS
Linearity Range 60 - 300 mg/L[1]
Limit of Detection (LOD) 1.0 mg/L[1]
Limit of Quantification (LOQ) Not explicitly stated, but can be inferred to be above 1.0 mg/L
Recovery 90% - 113% in wine; 96% - 99% in spirits[1]
Precision (RSD) 1.1% - 7.2% in wine; 1.7% - 3.8% in spirits[1]
Experimental Protocol

1. Sample Preparation (for liquid samples like fermentation broth or beverages):

  • For samples with high sugar content (>20 g/L), a "salting out" extraction is recommended[2].
  • To 10 mL of the sample, add an internal standard (e.g., 1,3-Butanediol).
  • Add 10 g of K2CO3 and allow it to cool.
  • Extract the mixture with 10 mL of ethyl ether by vigorous shaking.
  • Centrifuge to separate the phases.
  • Collect the supernatant (ether layer) and evaporate it to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a suitable solvent (e.g., 1 mL of ethyl ether) for derivatization.

2. Derivatization:

  • To the dried extract, add a chiral derivatizing agent such as (S)-(+)-2-phenylbutyryl chloride.
  • The reaction converts the hydroxyl groups of the butanediol enantiomers into diastereomeric esters, which can be separated on a chiral GC column.
  • Note: Detailed derivatization conditions such as reaction time, temperature, and reagent concentrations should be optimized for the specific sample matrix and analyte concentration.

3. GC-MS Analysis:

  • GC Column: CP-Chirasil-DEX CB capillary column (e.g., 25 m x 0.25 mm, 0.25 µm film thickness).
  • Injector Temperature: 250 °C.
  • Oven Temperature Program:
  • Initial temperature: 60 °C, hold for 1 minute.
  • Ramp to 150 °C at 3 °C/min.
  • Ramp to 200 °C at 10 °C/min, hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Detector: Mass Spectrometer (MS).
  • MS Parameters:
  • Ionization Mode: Electron Ionization (EI).
  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions for the derivatized this compound.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Derivatization Add Chiral Derivatizing Agent Reconstitution->Derivatization Reaction Incubation Derivatization->Reaction Injection GC Injection Reaction->Injection Separation Chiral Column Separation Injection->Separation Detection MS Detection Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Chiral GC-MS Workflow

Chiral High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

Chiral HPLC-RID is a robust method for the direct quantification of this compound without the need for derivatization. It is particularly suitable for samples where the analyte concentration is relatively high.

Quantitative Data Summary
ParameterChiral HPLC-RID
Linearity Range 0.125 - 2.5 g/L
Limit of Detection (LOD) Below 0.125 g/L (specific value not provided)
Limit of Quantification (LOQ) Below 0.125 g/L (specific value not provided)
Recovery 97.97% - 101.18% (for all compounds in the mix)
Precision (RSD) Intra-day: 0.09%, Inter-day: 0.50% (for all compounds in the mix)
Experimental Protocol

1. Sample Preparation:

  • Dilute the sample with the mobile phase to bring the this compound concentration within the linear range of the assay.
  • Filter the diluted sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

2. HPLC-RID Analysis:

  • HPLC Column: A polysaccharide-based chiral stationary phase column is recommended, such as a Chiralpak IA or similar.
  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 95:5, v/v) is a common choice for normal-phase separation. The exact ratio should be optimized for the best resolution.
  • Flow Rate: 0.8 mL/min.
  • Column Temperature: 25 °C (can be optimized, e.g., 15 °C for better resolution).
  • Detector: Refractive Index Detector (RID).
  • Injection Volume: 10 µL.

3. Data Analysis:

  • Quantify the this compound peak by comparing its peak area to a calibration curve prepared with known concentrations of a this compound standard.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-RID Analysis Sample Sample Dilution Dilution with Mobile Phase Sample->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection HPLC Injection Filtration->Injection Separation Chiral Column Separation Injection->Separation Detection RID Detection Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Chiral HPLC-RID Workflow

Enantioselective Enzymatic Assay

This method utilizes a specific this compound Dehydrogenase to quantify the (2R,3R)-enantiomer. The assay is based on the enzymatic oxidation of this compound, which is coupled to the reduction of NAD+, and the resulting NADH is measured spectrophotometrically. This method is highly specific and sensitive.

Quantitative Data Summary
ParameterEnantioselective Enzymatic Assay
Linearity Range Not explicitly validated, but the assay is sensitive.
Limit of Detection (LOD) 0.01 mM (for total 2,3-butanediol using a different enzyme). A similar or better sensitivity is expected with a specific enzyme.
Limit of Quantification (LOQ) Not explicitly stated.
Recovery Not explicitly stated.
Precision (RSD) Not explicitly stated.
Experimental Protocol

1. Reagent Preparation:

  • Assay Buffer: 50 mM CAPS buffer, pH 10.0.
  • NAD+ Solution: Prepare a stock solution of NAD+ in the assay buffer. The final concentration in the reaction mixture should be 0.64 mM.
  • This compound Dehydrogenase: Use a purified (2R,3R)-2,3-Butanediol dehydrogenase from a source like Rhodococcus erythropolis. The enzyme concentration should be optimized for the desired reaction rate.

2. Assay Procedure:

  • The assay is typically performed in a 96-well microplate for high-throughput analysis or in a cuvette for single measurements.
  • Prepare a reaction mixture containing the assay buffer and NAD+ solution.
  • Add the sample containing this compound to the reaction mixture.
  • Initiate the reaction by adding the this compound Dehydrogenase.
  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 45 °C).
  • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH. The reaction can be read at a fixed time point (endpoint assay) or continuously (kinetic assay).

3. Data Analysis:

  • Calculate the concentration of this compound based on the change in absorbance, using the molar absorptivity of NADH at 340 nm (6220 M⁻¹cm⁻¹) and a standard curve prepared with known concentrations of this compound.

Workflow Diagram

Enzymatic_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Acquisition & Analysis Prepare_Reagents Prepare Buffer, NAD+, and Enzyme Prepare_Sample Prepare Sample Dilutions Prepare_Reagents->Prepare_Sample Mix_Components Mix Sample, Buffer, and NAD+ Prepare_Sample->Mix_Components Initiate_Reaction Add Enzyme Mix_Components->Initiate_Reaction Incubation Incubate at Optimal Temperature Initiate_Reaction->Incubation Measure_Absorbance Measure Absorbance at 340 nm Incubation->Measure_Absorbance Calculate_Concentration Calculate Concentration Measure_Absorbance->Calculate_Concentration

Enantioselective Enzymatic Assay Workflow

References

Application Note: Chiral Separation of Butanediol Isomers by Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butanediol isomers, including 1,2-butanediol, 1,3-butanediol, and 2,3-butanediol, are important chiral compounds with applications in various industries, from pharmaceuticals to agriculture. The stereoisomers of butanediol can exhibit different biological activities, making their separation and quantification crucial for research, development, and quality control. Gas chromatography (GC) with chiral stationary phases is a powerful technique for the enantioselective analysis of these volatile diols. This application note provides detailed methodologies for the chiral separation of butanediol isomers.

Molecules with one or more chiral centers, which are carbon atoms bonded to four different groups, are termed chiral. These molecules can exist as non-superimposable mirror images called enantiomers.[1] While enantiomers share many physical properties, they can have different biological activities and aroma characteristics.[1] Chiral chromatography is the process of separating these enantiomeric compounds.[1] While standard gas chromatography columns can separate different compounds, they lack the selectivity to separate enantiomers. The addition of derivatized cyclodextrin macromolecules to stationary phases creates capillary columns capable of chiral separations.[1]

Experimental Protocols

This section details the necessary equipment, reagents, and step-by-step procedures for the chiral GC separation of butanediol isomers.

Instrumentation and Materials
  • Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Capillary Column: Cyclodextrin-based columns are highly effective. Examples include:

    • CP-Chirasil-DEX CB[2]

    • Rt-βDEXsa, Rt-βDEXsm, Rt-βDEXse

    • CP-Cyclodextrin-B-2,3,6-M-19

  • Carrier Gas: High-purity hydrogen or helium.

  • Reagents: Solvents for sample preparation (e.g., ethyl acetate, methanol, n-hexane), and standards for butanediol isomers.

Sample Preparation (Example for Liquor Samples)

This protocol is adapted from a method for determining 2,3-butanediol isomers in liquor.

  • Extraction: Mix the sample with a 4:1 solution of ethyl acetate and methanol. Vortex for 5 minutes to ensure thorough extraction.

  • Purification: Use a solid-phase extraction (SPE) device with a graphitization carbon black column to purify the extract.

  • Concentration: If necessary, evaporate the solvent under a gentle stream of nitrogen to concentrate the analytes.

  • Reconstitution: Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC injection.

Gas Chromatography (GC) Method

The following are example GC conditions. Optimization may be required based on the specific instrument and column.

Method 1: Separation of 2,3-Butanediol Isomers

  • Column: CP-Chirasil-DEX CB (30 m x 0.32 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Hydrogen at a constant flow.

  • Injector Temperature: 250 °C

  • Detector (FID) Temperature: 275 °C

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 1 minute.

    • Ramp: 2 °C/min to 230 °C.

  • Injection Volume: 1 µL

  • Split Ratio: Adjust as needed for optimal peak shape and sensitivity.

Method 2: General Purpose Chiral Diol Separation

  • Column: Agilent CP-Cyclodextrin-B-2,3,6-M-19 (25 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Hydrogen at 70 kPa (0.7 bar, 10 psi)

  • Injector Temperature: 250 °C

  • Detector (FID) Temperature: 275 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 5 minutes.

    • Ramp: 2 °C/min to 150 °C.

  • Injection Volume: 1 µL

  • Split Ratio: 100:1

Data Presentation

Quantitative data from various studies are summarized below for easy comparison.

Table 1: GC Resolution of 2,3-Butanediol Enantiomers on Different Chiral Columns

Chiral ColumnResolution (Rs)Reference
Rt-βDEXsm6.44
Rt-βDEXse7.10
Rt-βDEXsa1.46
Rt-βDEXcst2.61

Table 2: Linearity of Calibration Curves for 2,3-Butanediol Isomers

IsomerLinear Range (mg/L)Correlation Coefficient (r²)
(2S,3S)-(+)-butanediol (d-BT)10 - 750.9991
(2R,3R)-(-)-butanediol (l-BT)60 - 3000.9996
meso-(R,S)-butanediol (meso-BT)20 - 1000.9999

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the chiral separation of butanediol isomers.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis sample Sample extraction Solvent Extraction (Ethyl Acetate/Methanol) sample->extraction purification Solid-Phase Extraction (Graphitized Carbon) extraction->purification concentration Evaporation & Reconstitution purification->concentration injection GC Injection concentration->injection separation Chiral Capillary Column injection->separation detection FID/MS Detection separation->detection data_analysis Data Analysis (Peak Integration & Quantification) detection->data_analysis

Caption: Experimental workflow for chiral GC analysis of butanediol isomers.

logical_relationship cluster_components Key Components cluster_parameters Critical Parameters cluster_outcomes Desired Outcomes gc Gas Chromatograph column Chiral Column (Cyclodextrin-based) gc->column detector Detector (FID or MS) column->detector quantification Accurate Quantification detector->quantification temp_program Oven Temperature Program separation Enantiomeric Separation temp_program->separation carrier_gas Carrier Gas Flow carrier_gas->separation injection_params Injection Parameters injection_params->separation separation->quantification

Caption: Logical relationships in chiral GC method development.

References

Application Notes and Protocols: (2R,3R)-Butanediol as a Precursor for the Synthesis of Chiral Drugs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2R,3R)-Butanediol is a versatile C4 chiral building block that holds significant value in the pharmaceutical industry. Its C2 symmetry and readily available stereoisomers make it an excellent starting material for the synthesis of a variety of chiral ligands, auxiliaries, and synthons used in the development of enantiomerically pure drugs. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of chiral drugs, with a specific focus on its conversion to the chiral phosphine ligand (S,S)-CHIRAPHOS and its subsequent application in the asymmetric synthesis of a precursor to L-DOPA, a crucial drug for the treatment of Parkinson's disease.

Application: Synthesis of Chiral Ligands for Asymmetric Catalysis

One of the most powerful applications of this compound in chiral drug synthesis is its use as a precursor for chiral phosphine ligands. These ligands, when complexed with transition metals such as rhodium, iridium, or ruthenium, form highly efficient and enantioselective catalysts for a variety of chemical transformations, most notably asymmetric hydrogenation.

A prime example is the synthesis of (2S,3S)-bis(diphenylphosphino)butane , commonly known as (S,S)-CHIRAPHOS . This C2-symmetric diphosphine ligand is renowned for its ability to induce high enantioselectivity in the hydrogenation of prochiral olefins, particularly in the synthesis of chiral amino acids.

Logical Workflow: From this compound to a Chiral Drug Precursor

G cluster_0 Synthesis of (S,S)-CHIRAPHOS cluster_1 Asymmetric Hydrogenation BDO This compound Ditosylate This compound Ditosylate BDO->Ditosylate Tosylation (TsCl, Pyridine) CHIRAPHOS (S,S)-CHIRAPHOS Ditosylate->CHIRAPHOS Nucleophilic Substitution (LiPPh2) Catalyst [Rh((S,S)-CHIRAPHOS)(COD)]BF4 CHIRAPHOS->Catalyst Forms complex with Rhodium Precursor (Z)-α-Acetamidocinnamic acid Product N-Acetyl-L-3,4-dihydroxyphenylalanine (L-DOPA Precursor) Precursor->Product H2 Catalyst->Product

Caption: Synthetic pathway from this compound to an L-DOPA precursor.

Experimental Protocols

Part 1: Synthesis of (S,S)-CHIRAPHOS from this compound

This protocol is based on the established method of converting the diol to a ditosylate, followed by nucleophilic substitution with lithium diphenylphosphide.[1]

Step 1: Synthesis of this compound Ditosylate

  • Materials:

    • This compound

    • p-Toluenesulfonyl chloride (TsCl)

    • Pyridine

    • Dichloromethane (DCM)

    • Hydrochloric acid (HCl), 1 M

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve this compound (1.0 eq) in an excess of cold (0 °C) pyridine.

    • Slowly add p-toluenesulfonyl chloride (2.2 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to stir at 0 °C for 4-6 hours, then let it stand at room temperature overnight.

    • Pour the reaction mixture into ice-cold 1 M HCl and extract with dichloromethane.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ditosylate.

    • Recrystallize the crude product from a suitable solvent system (e.g., methanol/water) to obtain pure this compound ditosylate.

Step 2: Synthesis of (2S,3S)-Bis(diphenylphosphino)butane ((S,S)-CHIRAPHOS)

  • Materials:

    • This compound ditosylate

    • Lithium diphenylphosphide (LiPPh₂) solution in THF (prepared from triphenylphosphine and lithium metal or from chlorodiphenylphosphine and lithium metal)

    • Anhydrous tetrahydrofuran (THF)

    • Degassed water

    • Standard Schlenk line and inert atmosphere techniques

  • Procedure:

    • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the this compound ditosylate (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of lithium diphenylphosphide (2.2 eq) in THF to the cooled ditosylate solution.

    • Allow the reaction mixture to stir at -78 °C for 1 hour and then warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of degassed water.

    • Extract the product with diethyl ether or toluene.

    • Wash the organic layer with degassed brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) under an inert atmosphere to yield (S,S)-CHIRAPHOS as a white crystalline solid.

Part 2: Asymmetric Hydrogenation of an L-DOPA Precursor

This protocol describes the asymmetric hydrogenation of (Z)-α-acetamidocinnamic acid to produce the precursor of L-DOPA, N-acetyl-L-3,4-dihydroxyphenylalanine, using a Rhodium-(S,S)-CHIRAPHOS complex as the catalyst.

  • Materials:

    • (Z)-α-acetamidocinnamic acid derivative (e.g., (Z)-4-acetoxy-3-methoxy-α-acetamidocinnamic acid)

    • [Rh((S,S)-CHIRAPHOS)(COD)]BF₄ or a similar Rhodium-(S,S)-CHIRAPHOS precursor

    • Hydrogen gas (H₂)

    • Anhydrous, degassed solvent (e.g., ethanol, methanol, or a mixture)

    • High-pressure hydrogenation reactor (autoclave)

  • Procedure:

    • In a glovebox, charge the hydrogenation reactor with the (Z)-α-acetamidocinnamic acid derivative (substrate) and the Rhodium-(S,S)-CHIRAPHOS catalyst (typically 0.1 to 1 mol%).

    • Add the anhydrous, degassed solvent.

    • Seal the reactor and remove it from the glovebox.

    • Purge the reactor several times with hydrogen gas.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 psi).

    • Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 12-24 hours).

    • After the reaction is complete (monitored by TLC or HPLC), carefully vent the hydrogen gas.

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by standard methods, such as recrystallization or chromatography, to yield N-acetyl-L-3,4-dihydroxyphenylalanine.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of (S,S)-CHIRAPHOS and its application in the asymmetric hydrogenation of an L-DOPA precursor.

Table 1: Synthesis of (S,S)-CHIRAPHOS

StepProductTypical YieldPurity
1This compound Ditosylate>90%>98% (after recrystallization)
2(S,S)-CHIRAPHOS70-85%>99% (after recrystallization)

Table 2: Asymmetric Hydrogenation of (Z)-α-Acetamidocinnamic Acid Derivative

CatalystSubstrateProductYieldEnantiomeric Excess (ee)Reference
[Rh((S,S)-CHIRAPHOS)(COD)]BF₄(Z)-α-Acetamidocinnamic acidN-Acetyl-L-phenylalanine>95%>95%Fryzuk & Bosnich, 1977
[Rh((R,R)-DiPAMP)COD]⁺BF₄⁻(Z)-α-acetamido-4-hydroxy-3-methoxycinnamic acidN-acetyl-L-DOPAQuantitative95%Knowles, 1983

Mechanism of Action of L-DOPA and the Dopaminergic Pathway

L-DOPA (Levodopa) is the gold standard for treating Parkinson's disease. Its therapeutic effect stems from its role as a precursor to the neurotransmitter dopamine. Parkinson's disease is characterized by the progressive loss of dopamine-producing neurons in the substantia nigra region of the brain. Dopamine itself cannot cross the blood-brain barrier, but L-DOPA can. Once in the brain, L-DOPA is converted to dopamine by the enzyme DOPA decarboxylase, thereby replenishing the depleted dopamine levels and alleviating the motor symptoms of the disease.

Dopaminergic Pathways in the Brain

G cluster_0 Major Dopaminergic Pathways cluster_1 L-DOPA Mechanism of Action VTA Ventral Tegmental Area (VTA) NAc Nucleus Accumbens VTA->NAc Mesolimbic Pathway (Reward, Motivation) PFC Prefrontal Cortex VTA->PFC Mesocortical Pathway (Cognition, Executive Function) SNc Substantia Nigra pars compacta (SNc) Striatum Dorsal Striatum SNc->Striatum Nigrostriatal Pathway (Motor Control) Degenerates in Parkinson's Disease LDOPA L-DOPA (crosses BBB) Neuron Dopaminergic Neuron Terminal LDOPA->Neuron Transport Dopamine Dopamine Receptor Postsynaptic Dopamine Receptor Dopamine->Receptor Synaptic Release & Binding Neuron->Dopamine DOPA Decarboxylase

Caption: Overview of major dopaminergic pathways and the mechanism of L-DOPA.

Conclusion

This compound serves as a highly valuable and cost-effective chiral precursor for the synthesis of sophisticated chiral ligands essential in modern asymmetric catalysis. The synthesis of (S,S)-CHIRAPHOS and its successful application in the enantioselective synthesis of an L-DOPA precursor highlight the strategic importance of this starting material in the pharmaceutical industry. The provided protocols offer a foundational framework for researchers to utilize this compound in the development of chiral drugs, contributing to the advancement of stereoselective synthesis and the production of enantiomerically pure active pharmaceutical ingredients.

References

Application of (2R,3R)-Butanediol as a Low-Freezing Point Fuel Additive: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3R)-Butanediol, a stereoisomer of 2,3-butanediol, presents a promising avenue for the development of advanced fuel additives, particularly for enhancing the low-temperature operability of diesel and jet fuels. With a remarkably low freezing point of -60°C, this bio-derived chemical has the potential to act as an effective antifreeze agent in fuel formulations.[1] This document provides detailed application notes and experimental protocols for researchers and scientists investigating the efficacy of this compound as a low-freezing point fuel additive.

This compound can be produced through microbial fermentation, offering a renewable alternative to petroleum-based additives.[2][3][4] Its application extends beyond a simple freezing point depressant; it can also be converted into other valuable fuel components such as methyl ethyl ketone (MEK) and various dioxolanes, which can improve octane ratings and energy density.[1] These notes will guide users through the evaluation of this compound's performance in improving the cold flow properties of fuels.

Key Performance Indicators & Relevant Standards

The effectiveness of a low-freezing point fuel additive is primarily assessed by its impact on the following fuel properties. The standard test methods for these properties are crucial for generating reliable and comparable data.

PropertyStandard Test MethodDescription
Freezing Point ASTM D2386 / IP 16The temperature at which solid hydrocarbon crystals, formed on cooling, disappear when the fuel is allowed to warm up. This is a critical parameter for aviation fuels.
Cloud Point ASTM D2500 / ISO 3015The temperature at which a cloud of wax crystals first appears in a liquid upon cooling under controlled conditions. This is a key indicator of the low-temperature operability of diesel fuel.
Pour Point ASTM D97 / ISO 3016The lowest temperature at which a fuel will continue to flow when cooled under prescribed conditions. This indicates the temperature at which the fuel will gel and become unpumpable.

Quantitative Data on Low-Temperature Fuel Properties

While extensive research highlights the potential of this compound, specific quantitative data on its direct impact on the freezing, cloud, and pour points of diesel and jet fuels is an area of ongoing investigation. The following table presents hypothetical data based on the known properties of butanediol isomers and other cold flow improvers to illustrate the expected trends. Researchers are encouraged to generate their own data following the provided protocols.

Table 1: Illustrative Low-Temperature Properties of Diesel Fuel Blended with this compound

This compound Concentration (vol%)Cloud Point (°C)Pour Point (°C)Freezing Point (°C)
0 (Neat Diesel)-5-15-18
2-7-18-21
5-10-22-25
10-15-28-32
20-22-35-40

Note: This data is illustrative. Actual values will depend on the base fuel's composition.

Experimental Protocols

Detailed methodologies for key experiments are provided below. Adherence to these standardized procedures is essential for obtaining accurate and reproducible results.

Protocol for Preparation of Fuel Blends

Objective: To prepare homogenous blends of a base fuel (e.g., diesel or jet fuel) with varying concentrations of this compound.

Materials:

  • Base fuel (Diesel or Jet A-1)

  • This compound (high purity)

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Magnetic stirrer and stir bars

  • Beakers

Procedure:

  • Ensure all glassware is clean and dry to prevent contamination.

  • Bring the base fuel and this compound to room temperature (approximately 20-25°C).

  • To prepare a specific volume percentage (vol%) blend, calculate the required volume of this compound and base fuel. For example, for a 100 mL of a 5 vol% blend, use 5 mL of this compound and 95 mL of base fuel.

  • Using a calibrated pipette, transfer the calculated volume of this compound into a volumetric flask.

  • Add a portion of the base fuel to the flask, cap it, and swirl gently to mix.

  • Continue adding the base fuel to the flask until the volume is just below the calibration mark.

  • Use a pipette to add the final amount of base fuel to bring the bottom of the meniscus to the calibration mark.

  • Cap the flask and invert it several times to ensure thorough mixing. For larger volumes, a magnetic stirrer can be used at a low speed to avoid excessive vortexing and potential evaporation of volatile components.

  • Label each blend clearly with the concentration of this compound.

  • Prepare a neat fuel sample (0% additive) as a control.

Protocol for Determination of Freezing Point (ASTM D2386)

Objective: To determine the freezing point of fuel blends containing this compound.

Apparatus:

  • Freezing point apparatus (as specified in ASTM D2386), including a jacketed sample tube, stirrer, and a suitable cooling bath.

  • Calibrated thermometer or temperature measuring device.

Procedure:

  • Transfer approximately 25 mL of the fuel blend into the clean and dry sample tube.

  • Place the thermometer and stirrer in the sample tube, ensuring the thermometer bulb is positioned correctly.

  • Insert the sample tube into the jacket, which is placed in the cooling bath. The cooling bath should be maintained at a temperature at least 14°C below the expected freezing point of the fuel.

  • Stir the sample continuously and vigorously while observing for the first appearance of solid hydrocarbon crystals.

  • Once crystals appear, record the temperature as the "crystallization point."

  • Remove the sample tube from the cooling bath and allow it to warm up slowly while continuing to stir.

  • Observe the temperature at which the last of the hydrocarbon crystals disappear. Record this temperature as the freezing point.

  • Repeat the measurement for each fuel blend and the control sample.

Protocol for Determination of Cloud Point (ASTM D2500)

Objective: To determine the cloud point of diesel fuel blends containing this compound.

Apparatus:

  • Cloud and pour point apparatus (as specified in ASTM D2500), including a test jar, thermometer, jacket, and cooling bath.

Procedure:

  • Ensure the sample is free of moisture. If necessary, filter it through a dry filter paper.

  • Pour the fuel blend into the test jar to the prescribed level.

  • Insert the thermometer through the cork, ensuring the bulb is resting at the bottom of the jar.

  • Place the test jar in the jacket within the cooling bath. The cooling bath temperature should be maintained at a specified temperature below the expected cloud point.

  • At every 1°C drop in temperature, remove the test jar from the jacket and inspect it for cloudiness. This inspection should be brief (no more than 3 seconds).

  • The temperature at which a distinct cloudiness or haze is first observed at the bottom of the test jar is recorded as the cloud point.

  • Repeat the measurement for each fuel blend and the control sample.

Protocol for Determination of Pour Point (ASTM D97)

Objective: To determine the pour point of fuel blends containing this compound.

Apparatus:

  • Cloud and pour point apparatus (as specified in ASTM D97), including a test jar, thermometer, jacket, and cooling bath.

Procedure:

  • Pour the fuel blend into the test jar to the specified mark.

  • If necessary, heat the sample to a specified temperature to remove any previous thermal history.

  • Cool the sample in the cooling bath.

  • At each temperature that is a multiple of 3°C, remove the test jar and tilt it to ascertain whether there is movement of the specimen.

  • The test is complete when the specimen does not flow when the jar is held horizontally for 5 seconds.

  • Record the temperature of the last reading prior to the cessation of flow. The pour point is 3°C above this recorded temperature.

  • Repeat the measurement for each fuel blend and the control sample.

Visualizations

Experimental Workflow

Experimental_Workflow A Preparation of Fuel Blends (0%, 2%, 5%, 10%, 20% this compound) B Freezing Point Test (ASTM D2386) A->B C Cloud Point Test (ASTM D2500) A->C D Pour Point Test (ASTM D97) A->D E Data Analysis and Comparison B->E C->E D->E Cold_Flow_Properties Fuel Fuel Temperature Decreases CloudPoint Cloud Point (Wax Crystals Appear) Fuel->CloudPoint First Indication of Low-Temp Issues PourPoint Pour Point (Fuel Gels, Flow Stops) CloudPoint->PourPoint Further Cooling FreezingPoint Freezing Point (Solidification) PourPoint->FreezingPoint Complete Solidification

References

Production of (2R,3R)-Butanediol from Lignocellulosic Biomass: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the production of the chiral compound (2R,3R)-butanediol from lignocellulosic biomass. This compound is a valuable platform chemical with applications in the synthesis of pharmaceuticals, agrochemicals, and as a high-value fuel additive due to its very low freezing point of -60 °C.[1] The utilization of abundant and renewable lignocellulosic feedstocks presents a sustainable alternative to petroleum-based production methods.

This guide covers the critical stages of the bioconversion process: biomass pretreatment, enzymatic hydrolysis, microbial fermentation, and downstream purification. Detailed protocols, data summaries, and pathway diagrams are provided to facilitate research and development in this field.

I. Process Overview

The conversion of lignocellulosic biomass into this compound is a multi-step process that involves breaking down the complex plant cell wall structure into fermentable sugars, which are then converted by specific microorganisms into the target product. The main stages are:

  • Pretreatment: This step aims to disrupt the recalcitrant structure of lignocellulose, primarily by removing or altering the lignin and hemicellulose fractions to make the cellulose more accessible to enzymatic attack.

  • Enzymatic Hydrolysis: Cellulase and hemicellulase enzymes are used to break down the cellulose and hemicellulose into simple sugars, mainly glucose and xylose.[2]

  • Fermentation: Specific microbial strains, either naturally producing or genetically engineered, are used to ferment the sugar hydrolysate into this compound.

  • Downstream Processing: The final step involves separating and purifying the this compound from the fermentation broth.

Overall_Workflow Biomass Lignocellulosic Biomass (e.g., Corn Stover, Sugarcane Bagasse) Pretreatment Pretreatment (Dilute Acid / Alkaline) Biomass->Pretreatment Hydrolysis Enzymatic Hydrolysis Pretreatment->Hydrolysis Increased Cellulose Accessibility Fermentation Microbial Fermentation Hydrolysis->Fermentation Fermentable Sugars (Glucose, Xylose) Downstream Downstream Processing Fermentation->Downstream Fermentation Broth Product This compound Downstream->Product Purified Product Metabolic_Pathway cluster_sugars Lignocellulose-derived Sugars Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Xylose Xylose Xylose->Pyruvate Pentose Phosphate Pathway Acetolactate α-Acetolactate Pyruvate->Acetolactate α-Acetolactate Synthase Acetoin Acetoin Acetolactate->Acetoin α-Acetolactate Decarboxylase Butanediol This compound Acetoin->Butanediol This compound Dehydrogenase (NADH -> NAD+)

References

Application Notes and Protocols: Enhancing 2,3-Butanediol Production in Klebsiella oxytoca via Acetoin Reductase Overexpression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for enhancing the production of 2,3-butanediol (2,3-BDO), a valuable platform chemical, in Klebsiella oxytoca through the targeted overexpression of acetoin reductase. The following sections detail the metabolic pathway, experimental workflows, quantitative outcomes, and step-by-step protocols for replicating and building upon this metabolic engineering strategy.

Introduction

Klebsiella oxytoca is a natural producer of 2,3-butanediol, a promising bulk chemical with wide-ranging industrial applications.[1] Metabolic engineering strategies aimed at optimizing the native 2,3-BDO pathway in this bacterium have shown significant success. One key strategy involves the overexpression of acetoin reductase (AR), the enzyme responsible for the conversion of the precursor acetoin to 2,3-BDO. This approach has been demonstrated to significantly increase the final titer, yield, and productivity of 2,3-BDO while reducing the accumulation of the byproduct acetoin.[2][3]

The central genes involved in the 2,3-BDO synthesis pathway in Klebsiella species are organized in the budABC operon, encoding for acetolactate synthase (budB), acetolactate decarboxylase (budA), and acetoin reductase (budC), respectively.[2] By specifically targeting and overexpressing the budC gene, the metabolic flux can be more efficiently channeled towards the final product, 2,3-BDO.

Data Presentation

The following tables summarize the quantitative data from studies involving the overexpression of acetoin reductase in Klebsiella oxytoca for enhanced 2,3-BDO production.

Table 1: Comparison of 2,3-BDO Production in Wild-Type and Engineered K. oxytoca M1 in Fed-Batch Fermentation. [2]

StrainAgitation Speed (rpm)Max 2,3-BDO Titer (g/L)Productivity (g/L/h)Yield (g/g glucose)Acetoin Accumulation (g/L)
K. oxytoca M1 (Parent)300109.6-0.40-
K. oxytoca M1 (Parent)400118.51.220.3442.1
K. oxytoca M1 (pUC18CM-budC)400142.51.470.4218.0

Data adapted from Cho et al. (2015). The overexpression of the budC gene significantly increased the 2,3-BDO titer, productivity, and yield while reducing acetoin accumulation by 43%.

Signaling Pathways and Experimental Workflows

2,3-Butanediol Metabolic Pathway in Klebsiella oxytoca

The following diagram illustrates the key enzymatic steps in the conversion of pyruvate to 2,3-butanediol.

MetabolicPathway Pyruvate Pyruvate alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate budB (Acetolactate synthase) Acetoin Acetoin alpha_Acetolactate->Acetoin budA (Acetolactate decarboxylase) BDO 2,3-Butanediol Acetoin->BDO budC (Acetoin reductase)

Caption: Metabolic pathway of 2,3-BDO synthesis from pyruvate in K. oxytoca.

Experimental Workflow for Overexpression of Acetoin Reductase

This diagram outlines the general workflow for the genetic engineering of K. oxytoca to overexpress acetoin reductase.

ExperimentalWorkflow cluster_plasmid Plasmid Construction cluster_koxytoca K. oxytoca Engineering cluster_fermentation Fermentation and Analysis PCR 1. PCR Amplification of budC gene from K. oxytoca genomic DNA Vector 2. Ligation of budC into an expression vector (e.g., pUC18CM) PCR->Vector Transformation_Ecoli 3. Transformation into E. coli for plasmid propagation Vector->Transformation_Ecoli Plasmid_Isolation 4. Plasmid isolation and verification Transformation_Ecoli->Plasmid_Isolation Transformation_Koxytoca 5. Transformation of K. oxytoca with the expression plasmid Plasmid_Isolation->Transformation_Koxytoca Selection 6. Selection of transformants on antibiotic-containing medium Transformation_Koxytoca->Selection Verification 7. Verification of transformants (e.g., PCR, enzyme assay) Selection->Verification Fermentation 8. Fed-batch fermentation of engineered and wild-type strains Verification->Fermentation Analysis 9. Analysis of 2,3-BDO, acetoin, and other metabolites (e.g., HPLC) Fermentation->Analysis

Caption: Workflow for acetoin reductase overexpression in K. oxytoca.

Experimental Protocols

The following are detailed protocols for the key experiments involved in the overexpression of acetoin reductase in K. oxytoca.

Protocol 1: Construction of the Acetoin Reductase Overexpression Plasmid (e.g., pUC18CM-budC)

Objective: To clone the budC gene from K. oxytoca into an expression vector.

Materials:

  • Klebsiella oxytoca M1 genomic DNA

  • pUC18CM expression vector

  • Restriction enzymes (specific to the chosen cloning sites in the vector)

  • T4 DNA Ligase

  • PCR primers for budC (forward and reverse)

  • High-fidelity DNA polymerase

  • dNTPs

  • PCR buffer

  • Competent E. coli (e.g., DH5α) for cloning

  • LB agar plates with appropriate antibiotic (e.g., chloramphenicol)

  • DNA purification kits (for PCR products and plasmids)

Procedure:

  • PCR Amplification of budC a. Design primers for the amplification of the budC gene from the genomic DNA of K. oxytoca. Include restriction sites in the primers that are compatible with the multiple cloning site of the pUC18CM vector. b. Set up the PCR reaction as follows:

    • Template DNA (gDNA): 100 ng
    • Forward Primer (10 µM): 1 µL
    • Reverse Primer (10 µM): 1 µL
    • High-fidelity DNA Polymerase: 1 µL
    • dNTPs (10 mM): 1 µL
    • 5x PCR Buffer: 10 µL
    • Nuclease-free water: to 50 µL c. Perform PCR with an appropriate annealing temperature and extension time based on the primers and the length of the budC gene. d. Verify the PCR product size by agarose gel electrophoresis. e. Purify the PCR product using a DNA purification kit.

  • Vector and Insert Preparation a. Digest both the purified PCR product and the pUC18CM vector with the selected restriction enzymes. b. Purify the digested vector and insert using a gel extraction kit.

  • Ligation a. Set up the ligation reaction with the digested vector and insert at a suitable molar ratio (e.g., 1:3 vector to insert). b. Incubate the ligation mixture with T4 DNA Ligase at the recommended temperature and time.

  • Transformation into E. coli a. Transform competent E. coli cells with the ligation product. b. Plate the transformed cells on LB agar plates containing the appropriate antibiotic for vector selection. c. Incubate overnight at 37°C.

  • Plasmid Verification a. Select several colonies and grow them in liquid LB medium with the selective antibiotic. b. Isolate the plasmid DNA using a miniprep kit. c. Verify the presence and orientation of the budC insert by restriction digestion and/or DNA sequencing.

Protocol 2: Transformation of Klebsiella oxytoca

Objective: To introduce the overexpression plasmid into K. oxytoca.

Materials:

  • Klebsiella oxytoca M1

  • pUC18CM-budC plasmid DNA

  • Electroporator and electroporation cuvettes

  • LB medium

  • SOC medium

  • LB agar plates with the selective antibiotic

Procedure:

  • Preparation of Electrocompetent K. oxytoca a. Inoculate a single colony of K. oxytoca M1 into 5 mL of LB medium and grow overnight at 37°C with shaking. b. Inoculate 1 mL of the overnight culture into 100 mL of fresh LB medium and grow to an OD600 of 0.4-0.6. c. Chill the culture on ice for 30 minutes. d. Pellet the cells by centrifugation at 4,000 x g for 15 minutes at 4°C. e. Wash the cell pellet twice with ice-cold sterile 10% glycerol. f. Resuspend the final pellet in a small volume (e.g., 1 mL) of ice-cold 10% glycerol. g. Aliquot the competent cells and store at -80°C.

  • Electroporation a. Thaw an aliquot of competent cells on ice. b. Add 100-200 ng of the pUC18CM-budC plasmid DNA to the cells. c. Transfer the cell-DNA mixture to a pre-chilled electroporation cuvette. d. Electroporate using appropriate settings for K. oxytoca. e. Immediately add 1 mL of SOC medium to the cuvette and transfer the cell suspension to a microfuge tube. f. Incubate at 37°C for 1-2 hours with gentle shaking to allow for the expression of the antibiotic resistance gene.

  • Selection of Transformants a. Plate different dilutions of the cell suspension on LB agar plates containing the selective antibiotic. b. Incubate the plates at 37°C until colonies appear.

Protocol 3: Fed-Batch Fermentation for 2,3-BDO Production

Objective: To cultivate the engineered K. oxytoca for high-level production of 2,3-BDO.

Materials:

  • Engineered K. oxytoca (pUC18CM-budC) and wild-type K. oxytoca M1

  • Seed culture medium

  • Fermentation medium

  • Feeding solution (concentrated glucose)

  • Bioreactor with controls for temperature, pH, and dissolved oxygen

  • Antifoaming agent

  • Neutralizing agent (e.g., NaOH)

Procedure:

  • Seed Culture Preparation a. Inoculate a single colony of the engineered and wild-type strains into separate flasks containing seed culture medium with the appropriate antibiotic for the engineered strain. b. Incubate at 37°C with shaking until the culture reaches the late exponential phase.

  • Bioreactor Setup and Inoculation a. Prepare the bioreactor with the fermentation medium and sterilize. b. Inoculate the bioreactor with the seed culture to an initial OD600 of approximately 0.1.

  • Fermentation Conditions a. Control the temperature at 37°C. b. Maintain the pH at a setpoint (e.g., 6.0) by the automated addition of a neutralizing agent. c. Control the dissolved oxygen (DO) level by adjusting the agitation speed (e.g., starting at 300 rpm and increasing as needed) and airflow rate.

  • Fed-Batch Strategy a. Monitor the glucose concentration in the fermentation broth regularly. b. When the glucose concentration drops to a certain level (e.g., 20 g/L), start feeding the concentrated glucose solution to maintain the glucose concentration within an optimal range.

  • Sampling and Analysis a. Take samples from the bioreactor at regular intervals. b. Measure the cell density (OD600). c. Analyze the concentrations of 2,3-BDO, acetoin, glucose, and other byproducts (e.g., ethanol, lactate, succinate) using High-Performance Liquid Chromatography (HPLC).

  • Harvesting a. Continue the fermentation until the glucose consumption and 2,3-BDO production cease. b. Harvest the fermentation broth for downstream processing of 2,3-BDO.

References

Application Notes and Protocols for the Purification of 2,3-Butanediol using Nanofiltration and Ion-Exchange Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Butanediol (2,3-BDO) is a versatile platform chemical with applications in the production of biofuels, polymers, and various specialty chemicals. Its production through microbial fermentation is a promising sustainable alternative to petroleum-based methods. However, the recovery and purification of 2,3-BDO from complex fermentation broths present a significant challenge due to the presence of residual sugars, organic acids, proteins, and inorganic salts. This document provides detailed application notes and experimental protocols for a two-step purification strategy involving nanofiltration (NF) followed by ion-exchange (IEX) chromatography. This integrated approach effectively removes impurities, yielding high-purity 2,3-BDO suitable for downstream applications.

Nanofiltration serves as a pre-concentration and partial purification step, separating 2,3-BDO from smaller molecules like water and some monovalent ions, while retaining larger molecules such as sugars and proteins. Subsequent ion-exchange chromatography is employed as a polishing step to remove residual charged molecules like organic acids and inorganic salts, which can interfere with downstream processes.

Data Presentation

Nanofiltration Performance

The selection of an appropriate nanofiltration membrane is critical for the efficient separation of 2,3-butanediol from fermentation broth. The following table summarizes the rejection performance of different commercial membranes for key components typically found in a 2,3-BDO fermentation broth.

Membrane Type2,3-Butanediol Rejection (%)Acetate Rejection (%)Ethanol Rejection (%)Operating pHReference
NF270 ModerateLowLow6.5[1]
NF90 High (80.8%)HighModerate6.5[2]
BW30 Very High (96.1%)High (94.6%)High6.5[1][2]

Table 1: Summary of Nanofiltration Membrane Performance for 2,3-Butanediol Purification. Data is indicative and can vary based on specific operating conditions.

Ion-Exchange Resin Selection

Following nanofiltration, ion-exchange chromatography is utilized to remove remaining ionic impurities. The choice of resin depends on the specific contaminants present in the nanofiltered permeate.

Resin TypeTrade Name (Example)FunctionTarget ImpuritiesReference
Strong Acid Cation Amberlite IR120 HRemoves cationsInorganic salts (e.g., Na+, K+, Ca2+, Mg2+)[3]
Strong Base Anion IRA120JRemoves anionsOrganic acids (e.g., acetate, lactate), inorganic anions (e.g., Cl-, SO42-)
Weak Base Anion IR410Removes strong acid anionsStrong acid anions

Table 2: General Guide for Ion-Exchange Resin Selection for 2,3-Butanediol Purification.

Experimental Protocols

Protocol 1: Nanofiltration of 2,3-Butanediol Fermentation Broth

This protocol describes a lab-scale dead-end nanofiltration process for the concentration and partial purification of 2,3-butanediol from a fermentation broth.

Materials:

  • 2,3-Butanediol fermentation broth (pre-filtered to remove cells and large particulates)

  • Nanofiltration membranes (e.g., NF90, BW30)

  • High-pressure stirred cell filtration unit

  • Pressurized nitrogen gas cylinder

  • Analytical balance

  • HPLC with a suitable column for organic acid and alcohol analysis

  • Deionized water

Procedure:

  • Membrane Conditioning:

    • Cut a disc of the selected nanofiltration membrane to fit the stirred cell unit.

    • Place the membrane in the stirred cell and permeate deionized water through it at the maximum operating pressure for at least 1 hour to remove any preservatives and ensure a stable flux.

  • System Assembly:

    • Assemble the stirred cell unit with the conditioned membrane, ensuring a proper seal.

    • Connect the cell to the pressurized nitrogen source.

  • Filtration Process:

    • Pour a known volume of the pre-filtered fermentation broth into the stirred cell.

    • Pressurize the cell with nitrogen gas to the desired operating pressure (e.g., 20-40 bar).

    • Begin stirring to minimize concentration polarization at the membrane surface.

    • Collect the permeate in a tared beaker placed on an analytical balance to monitor the flux.

    • Continue the filtration until the desired volume reduction is achieved.

  • Sample Analysis:

    • Collect samples of the initial feed, the final retentate, and the total permeate.

    • Analyze the concentrations of 2,3-butanediol, organic acids, and other components in each sample using HPLC.

  • Data Calculation:

    • Calculate the rejection (R) of each component using the following formula: R (%) = (1 - (Cp / Cf)) * 100 where Cp is the concentration in the permeate and Cf is the concentration in the feed.

    • Calculate the permeate flux (J) using the formula: J = V / (A * t) where V is the volume of permeate, A is the membrane area, and t is the filtration time.

Protocol 2: Ion-Exchange Chromatography for 2,3-Butanediol Polishing

This protocol outlines a general procedure for removing ionic impurities from the nanofiltered 2,3-butanediol solution using a combination of cation and anion exchange resins.

Materials:

  • Nanofiltered 2,3-butanediol permeate

  • Strong acid cation exchange resin (H+ form)

  • Strong or weak base anion exchange resin (OH- form)

  • Chromatography columns

  • Peristaltic pump

  • 1 M HCl for cation resin regeneration

  • 1 M NaOH for anion resin regeneration

  • Deionized water

  • Conductivity meter

  • pH meter

Procedure:

  • Resin Preparation and Packing:

    • Swell the cation and anion exchange resins in deionized water according to the manufacturer's instructions.

    • Pack two separate chromatography columns with the prepared cation and anion exchange resins.

  • Resin Regeneration and Equilibration:

    • Cation Exchanger: Flow 3-5 bed volumes (BV) of 1 M HCl through the cation exchange column to ensure it is in the H+ form. Wash with deionized water until the effluent pH is neutral.

    • Anion Exchanger: Flow 3-5 BV of 1 M NaOH through the anion exchange column to ensure it is in the OH- form. Wash with deionized water until the effluent pH is neutral and the conductivity is low.

  • Sample Loading:

    • Pump the nanofiltered 2,3-butanediol permeate through the packed cation exchange column at a controlled flow rate. This step will remove cationic impurities.

    • Collect the effluent from the cation exchange column and then pump it through the equilibrated anion exchange column to remove anionic impurities.

  • Washing:

    • After loading the entire sample, wash both columns with 2-3 BV of deionized water to displace any remaining 2,3-butanediol. Combine this wash with the purified product fraction.

  • Elution (if target molecule is bound):

    • Note: In this polishing step, the 2,3-BDO should flow through while impurities are retained. If the target molecule were to bind, a specific elution buffer would be used.

  • Product Analysis:

    • Collect fractions of the effluent from the anion exchange column.

    • Monitor the pH and conductivity of the effluent. A drop in pH and a rise in conductivity may indicate the breakthrough of impurities.

    • Analyze the collected fractions for 2,3-butanediol concentration and the absence of ionic impurities using HPLC and ion chromatography.

  • Resin Regeneration:

    • After use, regenerate the cation exchange resin with 1 M HCl and the anion exchange resin with 1 M NaOH as described in step 2, preparing them for subsequent runs.

Visualizations

G cluster_workflow Integrated Purification Workflow Fermentation_Broth Fermentation Broth (containing 2,3-BDO and impurities) Microfiltration Microfiltration/ Ultrafiltration Fermentation_Broth->Microfiltration Cell Removal Nanofiltration Nanofiltration Microfiltration->Nanofiltration Pre-concentration & Partial Purification Ion_Exchange Ion-Exchange Chromatography Nanofiltration->Ion_Exchange Polishing Step Pure_BDO High-Purity 2,3-Butanediol Ion_Exchange->Pure_BDO

Caption: Integrated workflow for 2,3-butanediol purification.

G cluster_nf_protocol Nanofiltration Protocol Start Start Condition_Membrane Condition Membrane with DI Water Start->Condition_Membrane Assemble_Cell Assemble Stirred Cell Condition_Membrane->Assemble_Cell Load_Broth Load Fermentation Broth Assemble_Cell->Load_Broth Pressurize_Filter Pressurize and Stir Load_Broth->Pressurize_Filter Collect_Permeate Collect Permeate Pressurize_Filter->Collect_Permeate Analyze_Samples Analyze Feed, Retentate, and Permeate (HPLC) Collect_Permeate->Analyze_Samples Calculate_Performance Calculate Rejection and Flux Analyze_Samples->Calculate_Performance End End Calculate_Performance->End

Caption: Nanofiltration experimental workflow.

G cluster_iex_protocol Ion-Exchange Protocol Start Start Prepare_Resins Prepare and Pack Resins Start->Prepare_Resins Regenerate_Equilibrate Regenerate and Equilibrate Columns Prepare_Resins->Regenerate_Equilibrate Load_Cation Load Sample onto Cation Exchange Column Regenerate_Equilibrate->Load_Cation Load_Anion Load Cation Effluent onto Anion Exchange Load_Cation->Load_Anion Wash_Columns Wash Columns with DI Water Load_Anion->Wash_Columns Analyze_Product Analyze Purified Fractions Wash_Columns->Analyze_Product Regenerate_Resins Regenerate Resins for Reuse Analyze_Product->Regenerate_Resins End End Regenerate_Resins->End

Caption: Ion-exchange chromatography experimental workflow.

References

Troubleshooting & Optimization

Technical Support Center: Microbial (2R,3R)-Butanediol Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the microbial production of (2R,3R)-butanediol.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, offering potential causes and solutions.

Issue 1: Low Yield of this compound

Question: My fermentation is resulting in a significantly lower than expected yield of this compound. What are the potential causes and how can I troubleshoot this?

Answer: Low yield is a common challenge in microbial 2,3-butanediol (2,3-BDO) production. Several factors can contribute to this issue, ranging from suboptimal fermentation conditions to metabolic pathway inefficiencies. Here’s a breakdown of potential causes and solutions:

  • Suboptimal Fermentation Conditions:

    • Oxygen Supply: Inadequate or excessive oxygen can negatively impact 2,3-BDO production. Higher oxygen levels often favor cell growth and the formation of byproducts like acetoin over 2,3-BDO.[1][2]

      • Solution: Optimize the aeration rate and agitation speed to maintain a microaerobic or oxygen-limiting environment, which is generally favorable for 2,3-BDO synthesis.[3][4]

    • pH: The pH of the fermentation medium can significantly influence enzyme activity and metabolic fluxes.

      • Solution: Maintain the pH of the culture within the optimal range for your microbial strain, typically between 5.0 and 7.0. Employing a "forced pH fluctuations" strategy, with periodic adjustments, has been shown to enhance glycerol conversion to 2,3-BDO.[4]

    • Temperature: Temperature affects microbial growth and enzyme kinetics.

      • Solution: Ensure the fermentation is conducted at the optimal temperature for your specific production strain.

    • Nutrient Limitation: Depletion of essential nutrients, particularly the carbon or nitrogen source, can halt production.

      • Solution: Implement a fed-batch fermentation strategy to maintain adequate nutrient levels throughout the process.

  • Metabolic Pathway Inefficiencies:

    • Byproduct Formation: A significant portion of the carbon source may be diverted to the synthesis of undesirable byproducts such as lactate, acetate, ethanol, and formate. This competes with the 2,3-BDO pathway for carbon and reducing equivalents (NADH).

      • Solution: Employ metabolic engineering strategies to block or reduce the flux towards byproduct pathways. This can be achieved by knocking out key genes, such as ldhA (lactate dehydrogenase) and pflB (pyruvate formate-lyase).

    • Insufficient Precursor Supply: The production of this compound is dependent on the availability of pyruvate.

      • Solution: Overexpress genes in the upstream glycolytic pathway to increase the carbon flux towards pyruvate.

    • Low Activity of Key Enzymes: The enzymes directly involved in the 2,3-BDO synthesis pathway—α-acetolactate synthase (budB), α-acetolactate decarboxylase (budA), and butanediol dehydrogenase (budC)—may have insufficient activity.

      • Solution: Overexpress the genes encoding these enzymes to enhance the conversion of pyruvate to 2,3-BDO.

Issue 2: Low Optical Purity of this compound

Question: My final product contains a mixture of 2,3-butanediol isomers (meso, (2S,3S)-), resulting in low optical purity of the desired (2R,3R)-isomer. How can I improve this?

Answer: The presence of multiple stereoisomers is a common issue, arising from the activity of different butanediol dehydrogenases with varying stereospecificities.

  • Presence of Multiple Dehydrogenases: The host organism may naturally express multiple butanediol dehydrogenases, each producing a different isomer. For instance, Klebsiella pneumoniae can produce meso-2,3-BDO via the activity of a specific meso-2,3-BDO dehydrogenase.

    • Solution:

      • Gene Knockout: Identify and knock out the genes encoding the dehydrogenases that produce the undesired isomers. For example, deleting the D-(–)− 2,3-BDO dehydrogenase gene (bdhA) and expressing the meso-2,3-BDO dehydrogenase gene (budC) from K. pneumoniae in Bacillus subtilis resulted in the production of pure meso-2,3-BDO.

      • Strain Selection: Choose a microbial strain known to naturally produce a high percentage of the (2R,3R)-isomer, such as Paenibacillus polymyxa.

  • Substrate and Culture Conditions: The type of carbon source and fermentation conditions can sometimes influence the ratio of isomers produced.

    • Solution: Experiment with different carbon sources and optimize fermentation parameters like pH and temperature to see if they affect the isomeric purity.

Issue 3: Accumulation of Acetoin

Question: I am observing a high concentration of acetoin in my fermentation broth, which seems to be at the expense of my final 2,3-butanediol product. What is causing this and how can I fix it?

Answer: Acetoin is the direct precursor to 2,3-butanediol, and its accumulation indicates a bottleneck in the final conversion step catalyzed by butanediol dehydrogenase (BDH).

  • Insufficient Butanediol Dehydrogenase (BDH) Activity: The rate of acetoin reduction to 2,3-BDO is limited by the activity of BDH.

    • Solution: Overexpress the gene encoding the specific this compound dehydrogenase (budC) to increase the conversion of acetoin to the desired product. This has been shown to significantly reduce acetoin accumulation and enhance 2,3-BDO titer.

  • Redox Imbalance (NADH/NAD+ ratio): The conversion of acetoin to 2,3-BDO requires NADH. A low intracellular NADH/NAD+ ratio can limit the activity of BDH.

    • Solution:

      • Metabolic Engineering: Engineer the metabolic pathways to increase the availability of NADH. This can be achieved by, for example, eliminating NADH-consuming byproduct pathways (e.g., lactate and ethanol production).

      • Oxygen Control: Maintain microaerobic conditions, as this can influence the intracellular NADH/NAD+ balance in favor of 2,3-BDO production.

  • Reversibility of the Reaction: The reaction catalyzed by BDH is reversible. Under certain conditions, 2,3-BDO can be oxidized back to acetoin.

    • Solution: Maintain a sufficient concentration of the carbon source throughout the fermentation, as depletion can trigger the conversion of 2,3-BDO back to acetoin.

Issue 4: Difficulty in Downstream Purification

Question: I am struggling to efficiently separate and purify this compound from the fermentation broth. What are the recommended methods?

Answer: The recovery of 2,3-BDO from the fermentation broth is challenging due to its high boiling point (177-184°C), high solubility in water, and the presence of other components.

  • Conventional Distillation: While possible, it is energy-intensive due to the high boiling point of 2,3-BDO relative to water.

    • Improvement: A hybrid extraction-distillation (HED) process can be more cost-effective. This involves first using a solvent to extract 2,3-BDO from the broth, followed by distillation to separate the 2,3-BDO from the solvent. Oleyl alcohol has been identified as a suitable solvent for this process.

  • Solvent Extraction: This involves using a water-immiscible solvent to extract 2,3-BDO from the fermentation broth.

    • Considerations: The choice of solvent is critical and should be based on factors like distribution coefficient, selectivity, and ease of recovery.

  • Reactive Extraction: This method involves reacting 2,3-BDO with an aldehyde or ketone to form a less soluble dioxolane, which can be more easily separated from the aqueous phase. The 2,3-BDO can then be recovered by reversing the reaction.

Frequently Asked Questions (FAQs)

Q1: Which microorganisms are best suited for this compound production?

A1: Several microorganisms are known to produce 2,3-butanediol, including species of Klebsiella, Enterobacter, Bacillus, and Serratia. For the specific production of the (2R,3R)-isomer, Paenibacillus polymyxa is a notable natural producer. However, Klebsiella pneumoniae is often used due to its ability to achieve high titers, though it is a risk group 2 pathogen, which can pose challenges for large-scale industrial production. Metabolic engineering of non-pathogenic strains like Escherichia coli and Bacillus subtilis is a promising alternative.

Q2: What are the key genes involved in the this compound production pathway?

A2: The core pathway for 2,3-butanediol synthesis from pyruvate involves three key enzymes encoded by the bud operon:

  • α-acetolactate synthase (ALS): Encoded by the budB gene, it catalyzes the conversion of two molecules of pyruvate to α-acetolactate.

  • α-acetolactate decarboxylase (ALDC): Encoded by the budA gene, it converts α-acetolactate to acetoin.

  • This compound dehydrogenase (BDH): Encoded by the budC gene, it reduces acetoin to this compound.

Q3: How can I quantify the concentration of this compound in my fermentation broth?

A3: The most common and reliable method for quantifying 2,3-butanediol and its isomers is High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector. Gas chromatography (GC) can also be used for the separation and identification of the isomers. For a more rapid analysis, enzymatic assays utilizing a specific butanediol dehydrogenase can be employed to determine the concentration of a particular isomer.

Q4: What are the major byproducts I should monitor during fermentation?

A4: The primary byproducts in microbial 2,3-butanediol production are typically organic acids and other alcohols, which are products of mixed-acid fermentation. These include:

  • Lactate

  • Acetate

  • Formate

  • Ethanol

  • Succinate Monitoring the concentrations of these byproducts is crucial as they can inhibit cell growth and reduce the overall yield of 2,3-butanediol.

Data Presentation

Table 1: Comparison of this compound Production in Different Engineered Strains

Microbial StrainGenetic ModificationCarbon SourceTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Klebsiella pneumoniae KMK-05ΔwabG ΔldhA ΔpflBGlucoseNot specified0.46Not specified
Bacillus subtilisEngineered with alsS, alsD from B. subtilis and budC from K. pneumoniaeGlucose103.70.487Not specified
Saccharomyces cerevisiaeEngineered with alsS, alsD from B. subtilis and overexpressed BDH1Glucose96.20.280.39
Klebsiella oxytoca M1 (Recombinant)Overexpression of budCGlucose142.50.421.47
Bacillus subtilis CS13Wild-type (optimized medium)Sucrose132.40.452.45

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC

This protocol is a general guideline and may need to be optimized for your specific equipment and samples.

  • Sample Preparation:

    • Take a 1 mL aliquot of the fermentation broth.

    • Centrifuge at 13,000 x g for 10 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Dilute the sample with ultrapure water if the expected concentration is outside the linear range of the standard curve.

  • HPLC Conditions:

    • Column: A column suitable for organic acid and alcohol analysis, such as a Bio-Rad Aminex HPX-87H column.

    • Mobile Phase: 5 mM Sulfuric Acid (H₂SO₄).

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 60°C.

    • Detector: Refractive Index (RI) Detector.

    • Injection Volume: 10-20 µL.

  • Standard Curve Preparation:

    • Prepare a series of standard solutions of this compound of known concentrations in ultrapure water. The concentration range should encompass the expected concentrations in your samples.

    • Inject each standard solution into the HPLC system and record the peak area.

    • Plot a standard curve of peak area versus concentration.

  • Analysis:

    • Inject the prepared samples into the HPLC system.

    • Identify the peak corresponding to this compound based on its retention time compared to the standard.

    • Quantify the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Protocol 2: Gene Knockout using Red Recombination (General Workflow)

This protocol outlines the general steps for gene deletion in a bacterial host like Klebsiella pneumoniae. Specific details will vary based on the plasmids and strains used.

  • Preparation of the Gene Deletion Cassette:

    • Design primers with 5' extensions homologous to the regions flanking the target gene and 3' ends that anneal to a selectable marker (e.g., an antibiotic resistance gene).

    • Amplify the selectable marker gene using PCR with these primers.

    • Purify the PCR product.

  • Preparation of Electrocompetent Cells:

    • Grow the host strain containing a plasmid expressing the Red recombinase enzymes (e.g., pKD46) at 30°C in SOB medium to an OD600 of 0.4-0.6.

    • Induce the expression of the Red recombinase genes by adding L-arabinose.

    • Make the cells electrocompetent by washing them multiple times with ice-cold sterile 10% glycerol.

  • Electroporation:

    • Mix the electrocompetent cells with the purified gene deletion cassette.

    • Electroporate the mixture using an electroporator with appropriate settings.

    • Immediately add SOC medium and incubate at 37°C for 1-2 hours to allow for recovery and expression of the antibiotic resistance gene.

  • Selection of Mutants:

    • Plate the cells on agar plates containing the appropriate antibiotic to select for transformants that have incorporated the deletion cassette.

    • Incubate the plates at 37°C until colonies appear.

  • Verification of Gene Knockout:

    • Confirm the correct gene deletion by colony PCR using primers that flank the target gene. The PCR product from the mutant will be a different size than the wild-type.

    • Further verification can be done by DNA sequencing.

  • Removal of the Selectable Marker (Optional):

    • If a flippase (FLP) recognition target (FRT)-flanked resistance cassette was used, the marker can be removed by introducing a plasmid expressing the FLP recombinase.

Mandatory Visualizations

metabolic_pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis alpha_Acetolactate alpha_Acetolactate Pyruvate->alpha_Acetolactate α-Acetolactate Synthase (budB) Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase (ldhA) NADH -> NAD+ Acetate Acetate Pyruvate->Acetate Pyruvate Formate-Lyase (pflB) ... Ethanol Ethanol Pyruvate->Ethanol ... Acetoin Acetoin alpha_Acetolactate->Acetoin α-Acetolactate Decarboxylase (budA) Butanediol This compound Acetoin->Butanediol Butanediol Dehydrogenase (budC) NADH -> NAD+

Caption: Metabolic pathway for this compound production and competing byproduct pathways.

troubleshooting_workflow Start Low this compound Yield CheckConditions Check Fermentation Conditions (pH, Temp, Aeration) Start->CheckConditions AnalyzeByproducts Analyze Byproduct Formation (Lactate, Acetate, Ethanol) Start->AnalyzeByproducts CheckPrecursor Assess Precursor & Enzyme Levels Start->CheckPrecursor OptimizeConditions Optimize Conditions (e.g., Microaerobic) CheckConditions->OptimizeConditions MetabolicEngineering Metabolic Engineering (Gene Knockouts) AnalyzeByproducts->MetabolicEngineering OverexpressEnzymes Overexpress Key Enzymes (budA, budB, budC) CheckPrecursor->OverexpressEnzymes ImprovedYield Improved Yield OptimizeConditions->ImprovedYield MetabolicEngineering->ImprovedYield OverexpressEnzymes->ImprovedYield

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Optimization of (2R,3R)-Butanediol Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the fermentation conditions for producing (2R,3R)-Butanediol.

Frequently Asked Questions (FAQs)

Q1: What are the key fermentation parameters influencing this compound yield?

A1: The primary factors that significantly impact the yield of this compound include dissolved oxygen (DO) concentration, pH, temperature, agitation speed, aeration rate, carbon-to-nitrogen (C/N) ratio, and the choice of carbon and nitrogen sources.[1][2][3][4] Optimizing these parameters is crucial for maximizing product formation and minimizing by-product synthesis.

Q2: Which microorganisms are commonly used for this compound production?

A2: Several bacterial species are known for their ability to produce 2,3-Butanediol, with specific strains favoring the (2R,3R) stereoisomer. Commonly used microorganisms include species from the genera Klebsiella, such as Klebsiella pneumoniae and Klebsiella oxytoca, and Bacillus, such as Bacillus subtilis and Bacillus licheniformis.[1] The choice of strain is critical as it influences the optimal fermentation conditions and the stereoisomeric purity of the final product.

Q3: What is the role of oxygen in this compound fermentation?

A3: Oxygen availability is a critical factor that directs the metabolic pathway. While high oxygen levels tend to favor cell growth and the production of by-products like acetoin, low oxygen or microaerophilic conditions are generally more favorable for the conversion of acetoin to 2,3-Butanediol. Therefore, a two-stage fermentation strategy, with an initial aerobic phase for biomass accumulation followed by a microaerophilic phase for product formation, is often employed.

Q4: How does pH affect the production of this compound?

A4: Maintaining an optimal pH is essential for high-yield production. For most producing strains, a slightly acidic pH, typically between 5.5 and 6.5, is optimal for 2,3-Butanediol formation. Deviations from the optimal pH can lead to the accumulation of acidic by-products and reduce the activity of key enzymes in the biosynthetic pathway.

Q5: What are suitable carbon and nitrogen sources for the fermentation?

A5: A variety of carbon sources can be utilized, including glucose, sucrose, and even industrial by-products like molasses and glycerol. The choice of nitrogen source also impacts cell growth and product yield. Complex nitrogen sources like yeast extract, peptone, and corn steep liquor have been shown to enhance production. The carbon-to-nitrogen (C/N) ratio of the medium is another important parameter to optimize.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low this compound Yield but High Biomass - Excessive Aeration: High dissolved oxygen levels promote cell growth over product formation.- Reduce the aeration rate or agitation speed during the production phase. - Implement a two-stage fermentation with an initial aerobic phase for growth followed by a microaerophilic production phase.
- Sub-optimal pH: The pH may be favorable for growth but not for the enzymes involved in butanediol synthesis.- Monitor and control the pH to maintain it within the optimal range for your specific strain (typically 5.5-6.5).
High Acetoin Concentration - Insufficient NADH Availability: The conversion of acetoin to 2,3-butanediol is an NADH-dependent reaction.- Optimize aeration to create microaerophilic conditions, which can improve the NADH/NAD+ ratio. - Consider metabolic engineering strategies, such as overexpressing the gene for 2,3-butanediol dehydrogenase (bdh).
- Substrate Depletion: Re-conversion of 2,3-butanediol to acetoin can occur when the primary carbon source is exhausted.- Implement a fed-batch strategy to maintain a constant, low level of the carbon source.
Low Productivity - Substrate Inhibition: High initial concentrations of the carbon source can inhibit microbial growth and metabolism.- Start with a lower initial substrate concentration and use a fed-batch feeding strategy to supply additional substrate over time.
- Inhibitory By-products: Accumulation of organic acids (e.g., lactate, acetate) can lower the pH and inhibit cell activity.- Control the pH using a suitable neutralizing agent like NaOH. - Consider metabolic engineering to knock out genes responsible for major acid by-product formation (e.g., ldhA for lactate).
Formation of Undesired Stereoisomers - Strain Characteristics: The native enzymatic machinery of the production strain may produce a mixture of stereoisomers.- Select a strain known to produce high-purity this compound. - Employ metabolic engineering to express specific stereoselective butanediol dehydrogenases.

Quantitative Data Summary

Table 1: Optimal Fermentation Conditions for this compound Production by Different Microorganisms.

Microorganism Temperature (°C) pH Agitation (rpm) Aeration (vvm) Yield (g/g) Productivity (g/L/h) Final Titer (g/L) Reference
Klebsiella oxytoca M1376.0400-0.421.47142.5
Bacillus subtilis CS13376.55002.00.452.45132.4
Bacillus licheniformis37.86.23-3.680.4791.16138.8
Klebsiella sp. Zmd30376.0--0.940.88110

Experimental Protocols

Protocol 1: Batch Fermentation for this compound Production

  • ** inoculum Preparation:**

    • Aseptically transfer a single colony of the production strain from a fresh agar plate to a flask containing seed medium (e.g., LB medium).

    • Incubate at the optimal temperature and agitation for 12-16 hours until the culture reaches the mid-exponential phase.

  • Fermenter Setup:

    • Prepare the fermentation medium with the desired carbon and nitrogen sources and sterilize the fermenter. A typical defined medium might contain (per liter): K₂HPO₄ 13.7 g, KH₂PO₄ 2 g, (NH₄)₂HPO₄ 3.3 g, (NH₄)₂SO₄ 6.6 g, MgSO₄·7H₂O 0.25 g, and trace elements.

    • Calibrate pH and dissolved oxygen probes.

  • Inoculation and Fermentation:

    • Inoculate the fermenter with the seed culture (typically 5-10% v/v).

    • Set the fermentation parameters (temperature, pH, agitation, and aeration) to the desired values. For example, for B. subtilis, initial conditions could be 37°C, pH 6.5, 500 rpm, and 2 vvm aeration.

    • Monitor cell growth (OD₆₀₀), substrate consumption, and product formation by taking samples at regular intervals.

  • Analysis:

    • Analyze the concentrations of butanediol, acetoin, organic acids, and residual sugars in the culture supernatant using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Fed-Batch Fermentation for Enhanced this compound Production

  • Initial Batch Phase:

    • Follow steps 1-3 of the Batch Fermentation protocol, but with a lower initial concentration of the carbon source to avoid substrate inhibition.

  • Feeding Strategy:

    • Prepare a sterile, concentrated feeding solution of the carbon source (e.g., 500 g/L glucose or sucrose).

    • Once the initial carbon source is nearly depleted (as determined by offline analysis or online sensors), start the continuous or intermittent feeding of the nutrient solution.

    • The feeding rate should be adjusted to maintain a low and stable concentration of the carbon source in the fermenter, preventing both starvation and overflow metabolism.

  • Process Monitoring and Control:

    • Continue to monitor and control all fermentation parameters as in the batch process.

    • Continue sampling and analysis throughout the fed-batch phase.

  • Harvesting:

    • Terminate the fermentation when productivity declines or the desired product concentration is reached.

Visualizations

Metabolic_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate α-Acetolactate Synthase Byproducts Lactate, Acetate, Ethanol Pyruvate->Byproducts Alternative Pathways Acetoin Acetoin alpha_Acetolactate->Acetoin α-Acetolactate Decarboxylase Butanediol This compound Acetoin->Butanediol this compound Dehydrogenase (NADH -> NAD+)

Caption: Metabolic pathway for this compound production.

Experimental_Workflow cluster_Upstream Upstream Processing cluster_Fermentation Fermentation cluster_Downstream Downstream Processing Strain_Selection Strain Selection Media_Optimization Media Optimization Strain_Selection->Media_Optimization Inoculum_Prep Inoculum Preparation Media_Optimization->Inoculum_Prep Batch_Fermentation Batch / Fed-Batch Fermentation Inoculum_Prep->Batch_Fermentation Process_Control Process Control (pH, DO, Temp) Batch_Fermentation->Process_Control Sampling Sampling & Monitoring Process_Control->Sampling Harvesting Cell Harvesting Sampling->Harvesting Purification Product Purification Harvesting->Purification Analysis Analysis (HPLC) Purification->Analysis

Caption: General experimental workflow for fermentation.

References

Strategies to improve the optical purity of microbially produced (2R,3R)-Butanediol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the optical purity of microbially produced (2R,3R)-Butanediol.

Troubleshooting Guide

This guide addresses common issues encountered during the microbial production of this compound, offering potential causes and actionable solutions.

Issue Potential Causes Troubleshooting Steps
Low Optical Purity of this compound 1. Presence of competing butanediol dehydrogenase (BDH) enzymes with different stereospecificities. 2. Undesired conversion of meso-2,3-butanediol. 3. Spontaneous racemization under certain pH and temperature conditions.1. Metabolic Engineering: - Knock out genes encoding for meso-BDH or (2S,3S)-BDH. - Overexpress a highly specific (2R,3R)-BDH.[1][2] 2. Optimize Fermentation Conditions: - Tightly control pH, as extreme pH can favor byproduct formation.[3] - Optimize aeration, as oxygen levels can influence the expression and activity of different BDHs.[4][5] 3. Strain Selection: - Utilize a host organism known for producing high optical purity of a specific stereoisomer, such as Corynebacterium glutamicum or Bacillus subtilis.
Presence of meso-2,3-Butanediol Impurity 1. Activity of a meso-butanediol dehydrogenase. 2. Non-specific reduction of acetoin.1. Genetic Modification: - Inactivate the gene responsible for meso-2,3-butanediol production. For instance, in Bacillus licheniformis, deleting the budC gene can lead to the accumulation of (2R,3R)-2,3-butanediol with high optical purity. 2. Enzyme Characterization: - Characterize the substrate specificity of the native and/or overexpressed BDHs to ensure they favor the production of the (2R,3R) isomer.
Low Titer of 2,3-Butanediol 1. Inefficient precursor supply (pyruvate). 2. Competing metabolic pathways consuming pyruvate or NADH. 3. Suboptimal fermentation conditions (e.g., pH, temperature, aeration). 4. Feedback inhibition by the product.1. Metabolic Engineering: - Overexpress key enzymes in the 2,3-BDO synthesis pathway, such as α-acetolactate synthase and acetoin reductase. - Inactivate competing pathways, such as those for lactate, ethanol, and acetate production, by knocking out genes like ldhA, adhE, and pta-ackA. - Enhance the NADH supply by overexpressing genes like udhA (transhydrogenase). 2. Fermentation Optimization: - Implement a fed-batch fermentation strategy to maintain optimal substrate concentration and avoid substrate inhibition. - Control pH and aeration to maintain optimal conditions for both cell growth and product formation.
Acetoin Accumulation 1. Insufficient activity of butanediol dehydrogenase (BDH). 2. Limiting NADH cofactor for the reduction of acetoin to 2,3-butanediol.1. Genetic Modification: - Overexpress the gene encoding for this compound dehydrogenase (bdhA or budC). 2. Process Optimization: - Increase the availability of NADH by optimizing the aeration strategy. Lower oxygen levels generally favor the reductive pathway to 2,3-butanediol.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes in the microbial synthesis of (2R,3R)-2,3-butanediol?

A1: The key enzymes are:

  • α-Acetolactate synthase (ALS): Converts two molecules of pyruvate to α-acetolactate.

  • α-Acetolactate decarboxylase (ALDC): Converts α-acetolactate to acetoin.

  • This compound dehydrogenase ((2R,3R)-BDH), also known as acetoin reductase (AR): Reduces (3R)-acetoin to (2R,3R)-2,3-butanediol. The stereospecificity of this enzyme is crucial for the optical purity of the final product.

Q2: Which microorganisms are commonly used for producing (2R,3R)-2,3-butanediol?

A2: Several microorganisms are used, including Klebsiella pneumoniae, Klebsiella oxytoca, Bacillus subtilis, Serratia marcescens, and Paenibacillus polymyxa. However, for producing optically pure (2R,3R)-2,3-butanediol, "Generally Recognized As Safe" (GRAS) organisms like Corynebacterium glutamicum and Bacillus subtilis are often preferred and have been successfully engineered for this purpose.

Q3: How does oxygen supply affect the optical purity and yield of (2R,3R)-2,3-butanediol?

A3: Oxygen supply is a critical parameter. High oxygen levels generally favor cell growth and the production of acetoin, while lower oxygen or microaerobic conditions favor the conversion of acetoin to 2,3-butanediol due to an increased NADH/NAD+ ratio. The dissolved oxygen (DO) level can also influence the expression of different butanediol dehydrogenases, thereby affecting the optical purity. A two-stage aeration strategy, with an initial high aeration phase for cell growth followed by a low aeration phase for product formation, is often effective.

Q4: What are the main competing metabolic pathways that can reduce the yield of (2R,3R)-2,3-butanediol?

A4: The primary competing pathways are those that also consume pyruvate, the precursor for 2,3-butanediol synthesis. These include pathways for the production of lactate, ethanol, acetate, and succinate. Inactivating the genes for key enzymes in these pathways, such as lactate dehydrogenase (ldhA), alcohol dehydrogenase (adhE), and acetate kinase (ackA), can redirect the carbon flux towards 2,3-butanediol production.

Q5: What downstream processing methods can be used to purify (2R,3R)-2,3-butanediol and improve its optical purity?

A5: The high boiling point and hydrophilicity of 2,3-butanediol make its separation from the fermentation broth challenging. Common methods include:

  • Vacuum evaporation/distillation: Effective but can be energy-intensive.

  • Solvent extraction: Liquid-liquid extraction can be used, but finding a suitable, non-toxic solvent is key.

  • Salting-out extraction: Adding salts increases the hydrophobicity of 2,3-butanediol, facilitating its extraction into an organic phase.

  • Pervaporation: A membrane-based process that can be efficient for separating 2,3-butanediol from the broth. While these methods primarily purify 2,3-butanediol from other components of the fermentation broth, achieving high optical purity is best addressed through metabolic engineering and fermentation control at the production stage.

Data Presentation

Table 1: Comparison of Engineered Strains for (2R,3R)-2,3-Butanediol Production

MicroorganismKey Genetic ModificationsTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Optical Purity (%)Reference
Corynebacterium glutamicum CGS9Overexpression of bdhA from B. subtilis, overexpression of udhA from E. coli, integration of mutant atpG144.90.4291.10>98
Enterobacter cloacae SDM 09Not specified in detail152.0Not specifiedNot specified97.5
Bacillus licheniformis MW3Deletion of budC123.7Not specifiedNot specified99
Paenibacillus polymyxa ZJ-9-ΔdudAKnockout of diacetyl reductase gene (dudA)25.88Not specifiedNot specified>99.99

Table 2: Effect of Fermentation Conditions on 2,3-Butanediol Production by Klebsiella oxytoca M1

Fermentation ModeAgitation Speed (rpm)Titer (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
Fed-batch300109.60.40Not specified
Fed-batch400118.50.34Not specified
Fed-batch with budC overexpression400142.50.421.47

Experimental Protocols

Protocol 1: Gene Knockout via Homologous Recombination (Example: dudA in Paenibacillus polymyxa)

This protocol is a generalized summary based on the principles of homologous recombination for gene knockout.

  • Construction of Targeting Vector:

    • Amplify the upstream and downstream homologous arms of the target gene (dudA) from the genomic DNA of P. polymyxa using PCR.

    • Clone the homologous arms into a suicide vector (e.g., pRN5101-L'C) on either side of a selection marker (if applicable).

    • Verify the sequence of the final construct.

  • Transformation:

    • Introduce the constructed targeting vector into the recipient P. polymyxa strain via electroporation or natural transformation.

  • Selection of Single-Crossover Mutants:

    • Plate the transformed cells on a selective medium (e.g., containing an antibiotic corresponding to the resistance gene on the vector).

    • Incubate at a temperature that facilitates plasmid integration into the chromosome.

  • Verification of Knockout:

    • Confirm the gene disruption by PCR using primers flanking the target gene. The PCR product from the mutant will be a different size than that from the wild-type.

    • Further confirmation can be done by Southern blotting or sequencing.

Protocol 2: Fed-Batch Fermentation for this compound Production

This protocol is a general guide based on fed-batch fermentation strategies.

  • Seed Culture Preparation:

    • Inoculate a single colony of the production strain into a seed medium (e.g., LB medium).

    • Incubate overnight at the optimal temperature and shaking speed for the specific microorganism.

  • Bioreactor Setup and Inoculation:

    • Prepare the fermentation medium in a bioreactor. A typical defined medium contains a carbon source (e.g., glucose), nitrogen sources (e.g., (NH₄)₂HPO₄, (NH₄)₂SO₄), phosphate salts (K₂HPO₄, KH₂PO₄), and trace elements.

    • Inoculate the bioreactor with the seed culture (e.g., 5-10% v/v).

  • Fermentation Control:

    • Temperature: Maintain the optimal temperature for the strain (e.g., 37°C for C. glutamicum).

    • pH: Control the pH at a setpoint (e.g., 6.0-7.0) by the automated addition of an acid (e.g., H₂SO₄) and a base (e.g., NaOH).

    • Aeration: Maintain a specific aeration rate (e.g., 1.0 vvm) and control the dissolved oxygen (DO) level by adjusting the agitation speed. A two-stage aeration strategy may be employed.

  • Feeding Strategy:

    • When the initial carbon source is nearly depleted (e.g., glucose concentration drops below 10 g/L), start feeding a concentrated solution of the carbon source to the bioreactor.

    • The feeding rate can be constant or adjusted based on real-time monitoring of substrate consumption.

  • Sampling and Analysis:

    • Periodically take samples from the bioreactor to measure cell density (OD₆₀₀), substrate concentration, and the concentration and optical purity of 2,3-butanediol and byproducts using HPLC or GC.

Visualizations

Metabolic_Pathway cluster_competing Competing Pathways Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis alpha_AL α-Acetolactate Pyruvate->alpha_AL α-Acetolactate Synthase (ALS) Lactate Lactate Pyruvate->Lactate ldhA Ethanol Ethanol Pyruvate->Ethanol adhE Acetate Acetate Pyruvate->Acetate pta-ackA Acetoin (3R)-Acetoin alpha_AL->Acetoin α-Acetolactate Decarboxylase (ALDC) BDO This compound Acetoin->BDO This compound Dehydrogenase (BDH)

Caption: Metabolic pathway for this compound production and competing pathways.

Experimental_Workflow cluster_ferm_opt Fermentation Optimization Start Start: Low Optical Purity Strain_Selection Strain Selection (e.g., GRAS organism) Start->Strain_Selection Metabolic_Engineering Metabolic Engineering Strain_Selection->Metabolic_Engineering Knockout Knockout Competing BDHs (e.g., meso-BDH) Metabolic_Engineering->Knockout Overexpress Overexpress (2R,3R)-BDH Metabolic_Engineering->Overexpress Fermentation_Optimization Fermentation Optimization Knockout->Fermentation_Optimization Overexpress->Fermentation_Optimization Analysis Analysis (HPLC/GC) Fermentation_Optimization->Analysis Aeration Optimize Aeration pH_Control Control pH Fed_Batch Fed-Batch Strategy End End: High Optical Purity Analysis->End

Caption: Workflow for improving the optical purity of this compound.

Logical_Relationships cluster_inputs Inputs cluster_outputs Outputs Gene_Overexpression Overexpression of (2R,3R)-BDH High_Purity High Optical Purity Gene_Overexpression->High_Purity Gene_Knockout Knockout of Competing Pathways High_Yield High Yield Gene_Knockout->High_Yield Low_Aeration Low Aeration Low_Aeration->High_Yield Neutral_pH Neutral pH Neutral_pH->High_Purity Neutral_pH->High_Yield

Caption: Logical relationships between strategies and desired outcomes.

References

Reducing byproduct formation in (2R,3R)-Butanediol fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing byproduct formation during (2R,3R)-butanediol fermentation.

Troubleshooting Guides & FAQs

Issue 1: High levels of acetoin, a major byproduct, are detected in the fermentation broth.

  • Question: My fermentation is producing significant amounts of acetoin, reducing the final yield and purity of this compound. What are the potential causes and solutions?

  • Answer: High acetoin accumulation is a common issue and can stem from several factors. The primary reason is often an imbalance between the rate of acetoin formation from pyruvate and its subsequent reduction to 2,3-butanediol. This can be influenced by both genetic and environmental factors.

    Troubleshooting Strategies:

    • Metabolic Engineering:

      • Overexpress Acetoin Reductase/Butanediol Dehydrogenase: The conversion of acetoin to 2,3-butanediol is catalyzed by acetoin reductase (AR) or 2,3-butanediol dehydrogenase (BDH). Overexpressing the gene encoding this enzyme (e.g., budC in Klebsiella oxytoca or bdh1 in Saccharomyces cerevisiae) can significantly drive the reaction toward 2,3-butanediol formation, reducing acetoin buildup.[1][2] In one study, overexpressing native or engineered Bdh1 redirected 85% to 90% of accumulated acetoin to 2,3-butanediol.[3][4]

      • Enhance NADH Availability: The reduction of acetoin to 2,3-butanediol is an NADH-dependent reaction.[3] Increasing the intracellular NADH/NAD+ ratio can favor the forward reaction. This can be achieved by:

        • Knocking out competing pathways that consume NADH, such as lactate dehydrogenase (ldhA) or pyruvate formate-lyase (pfl).

        • Expressing a transhydrogenase (e.g., udhA from E. coli) to convert NADPH to NADH.

        • Controlling the dissolved oxygen levels, as lower oxygen conditions can lead to higher NADH availability.

    • Optimization of Fermentation Conditions:

      • Aeration and Agitation: Oxygen availability is a critical factor. High dissolved oxygen levels can favor biomass production and the formation of byproducts like acetate, while very low oxygen can limit cell growth. A two-stage agitation and aeration strategy can be effective. For instance, an initial phase with higher aeration to promote cell growth, followed by a micro-aerobic or anaerobic phase to enhance 2,3-butanediol production. In Bacillus subtilis, low oxygen conditions were found to be advantageous for 2,3-BD production.

      • pH Control: Maintaining an optimal pH is crucial. A slightly acidic environment often triggers the 2,3-butanediol synthesis pathway as a means for the cells to counteract a drop in pH. The optimal pH range is typically between 5.5 and 6.5.

      • Carbon-to-Nitrogen (C/N) Ratio: The C/N ratio in the fermentation medium can influence the metabolic flux. An optimized C/N ratio can direct more carbon toward 2,3-butanediol synthesis.

Issue 2: Significant production of other byproducts such as lactate, ethanol, and organic acids.

  • Question: Besides acetoin, my fermentation is yielding a mixture of lactate, ethanol, and other organic acids. How can I minimize the formation of these competing byproducts?

  • Answer: The formation of these byproducts indicates that the carbon flux from pyruvate is being diverted into competing metabolic pathways.

    Troubleshooting Strategies:

    • Metabolic Engineering:

      • Gene Knockouts: The most direct approach is to block the pathways leading to these byproducts. This can be achieved by knocking out the genes encoding key enzymes:

        • Lactate Dehydrogenase (ldhA): To prevent the conversion of pyruvate to lactate.

        • Pyruvate Formate-Lyase (pfl): To block the pathway leading to formic acid and acetyl-CoA, which is a precursor for ethanol and acetate.

        • Acetaldehyde Dehydrogenase (adhE): To reduce ethanol production.

      • Fine-tuning Pyruvate Decarboxylase (PDC) activity in yeast: In engineered Saccharomyces cerevisiae, optimizing the expression of pyruvate decarboxylase can minimize ethanol production while ensuring sufficient carbon flux towards the 2,3-butanediol pathway.

    • Optimization of Fermentation Conditions:

      • pH Control: Maintaining the pH above the pKa of the acidic byproducts can sometimes reduce their production.

      • Nutrient Limitation: In some cases, limiting specific nutrients can shift the metabolism away from byproduct formation.

Quantitative Data Summary

Table 1: Effect of Metabolic Engineering on Byproduct Formation and 2,3-Butanediol Production

MicroorganismGenetic ModificationKey Byproduct(s) Reduced2,3-BDO Titer (g/L)Reference
Saccharomyces cerevisiaeOverexpression of native or engineered Bdh1Acetoin, Diacetyl-
Enterobacter aerogenesKnockout of ldh and pfl, overexpression of budB and budCLactate, Formate3.55 times higher than wild type
Klebsiella oxytoca M1Overexpression of budC (acetoin reductase)Acetoin142.5
Bacillus subtilisIntroduction of udhA (transhydrogenase)-49.29

Table 2: Influence of Fermentation Parameters on 2,3-Butanediol Production and Byproducts

MicroorganismParameter OptimizedOptimal Condition2,3-BDO Titer (g/L)Key ObservationReference
Bacillus subtilis CS13Agitation and Aeration500 rpm, 2 L/min132.4High dissolved oxygen promoted acetoin production.
Klebsiella oxytoca M1Agitation Speed300-400 rpm102.1 - 105.1Increased agitation enhanced 2,3-BDO production.
Saccharomyces cerevisiae L7Fed-batch with Acetic Acid0.2 g/L acetic acid added intermittently21.83Acetic acid addition improved 2,3-BDO production.

Experimental Protocols

Protocol 1: Overexpression of Acetoin Reductase (budC) in Klebsiella oxytoca

  • Gene Amplification: Amplify the budC gene from the genomic DNA of Klebsiella oxytoca using PCR with appropriate primers.

  • Vector Ligation: Ligate the amplified budC gene into an expression vector (e.g., pUC18CM).

  • Transformation: Transform the recombinant plasmid into Klebsiella oxytoca M1 competent cells via electroporation.

  • Selection and Verification: Select the positive transformants on agar plates containing a suitable antibiotic. Verify the successful insertion by plasmid isolation and restriction digestion or sequencing.

  • Fermentation:

    • Pre-culture: Grow the engineered strain in Luria-Bertani (LB) medium.

    • Fermentation Medium: Use a defined medium containing (per liter): K₂HPO₄ 13.7 g, KH₂PO₄ 2 g, (NH₄)₂HPO₄ 3.3 g, (NH₄)₂SO₄ 6.6 g, MgSO₄·7H₂O 0.25 g, FeSO₄·7H₂O 0.05 g, ZnSO₄·7H₂O 0.001 g, MnSO₄·H₂O 0.01 g, CaCl₂·2H₂O 0.01 g, and EDTA 0.05 g. Add glucose as the carbon source.

    • Fed-batch Fermentation: Conduct fed-batch fermentation in a bioreactor, controlling parameters like agitation speed (e.g., 300-400 rpm) and pH.

Protocol 2: Gene Knockout of Lactate Dehydrogenase (ldhA) in Enterobacter aerogenes

  • Homologous Arm Amplification: Amplify the upstream and downstream homologous arms of the ldhA gene from the genomic DNA of Enterobacter aerogenes using PCR.

  • Resistance Cassette Amplification: Amplify a suitable antibiotic resistance cassette (e.g., chloramphenicol resistance) with flanking regions homologous to the ldhA gene.

  • λ-Red Recombination: Introduce the amplified fragments into E. aerogenes expressing the λ-Red recombinase system. This system will facilitate the replacement of the ldhA gene with the resistance cassette.

  • Selection and Verification: Select the mutant strains on agar plates containing the corresponding antibiotic. Verify the gene knockout by PCR and sequencing.

  • Fermentation and Analysis: Cultivate the mutant strain in a suitable fermentation medium and analyze the supernatant for lactate and 2,3-butanediol concentrations using HPLC to confirm the reduction in byproduct formation.

Visualizations

Metabolic_Pathway_Byproduct_Formation Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate α-Acetolactate Synthase (budB) Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase (ldhA) Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA Pyruvate Formate-Lyase (pfl) Acetoin Acetoin alpha_Acetolactate->Acetoin α-Acetolactate Decarboxylase Butanediol This compound Acetoin->Butanediol Butanediol Dehydrogenase (budC/bdh1) (NADH -> NAD+) Ethanol Ethanol Acetyl_CoA->Ethanol Acetaldehyde Dehydrogenase

Caption: Metabolic pathway for this compound synthesis and competing byproduct formation.

Troubleshooting_Workflow Start High Byproduct Formation (e.g., Acetoin, Lactate) Identify_Byproduct Identify Major Byproduct(s) (HPLC Analysis) Start->Identify_Byproduct High_Acetoin High Acetoin? Identify_Byproduct->High_Acetoin High_Other High Lactate/Ethanol? High_Acetoin->High_Other No Overexpress_BDH Overexpress Butanediol Dehydrogenase (budC/bdh1) High_Acetoin->Overexpress_BDH Yes Knockout_Byproduct_Genes Knockout Competing Pathway Genes (ldhA, pfl) High_Other->Knockout_Byproduct_Genes Yes Optimize_Conditions Optimize Fermentation Conditions (Aeration, pH, C/N Ratio) High_Other->Optimize_Conditions No Increase_NADH Increase NADH/NAD+ Ratio (e.g., knockout ldhA, control O2) Overexpress_BDH->Increase_NADH Increase_NADH->Optimize_Conditions Knockout_Byproduct_Genes->Optimize_Conditions End Reduced Byproduct Formation Optimize_Conditions->End

Caption: Troubleshooting workflow for reducing byproduct formation in 2,3-butanediol fermentation.

References

Technical Support Center: (2R,3R)-Butanediol Production and Dissolved Oxygen

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the microbial production of (2R,3R)-Butanediol. The following information addresses common issues related to the impact of dissolved oxygen (DO) levels on fermentation outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of dissolved oxygen on this compound production?

A1: Dissolved oxygen is a critical parameter in the microbial production of this compound (2,3-BD). Generally, low dissolved oxygen (microaerobic or oxygen-limited) conditions favor the production of 2,3-BD.[1][2] Conversely, high dissolved oxygen levels tend to promote cell growth and the production of acetoin, a precursor to 2,3-BD.[1] Under fully aerobic conditions, the reduction of acetoin to 2,3-BD may not occur as oxygen is used as the primary electron acceptor for NAD+ regeneration.[2] However, complete anaerobic conditions can lead to the formation of other byproducts like ethanol and organic acids.[3]

Q2: Why is my 2,3-Butanediol yield low, but my cell density is high?

A2: High cell density and low 2,3-BD yield often indicate that the dissolved oxygen level is too high. Elevated DO concentrations promote biomass formation but can inhibit the enzymes responsible for converting acetoin to 2,3-BD. High oxygen supply favors cell mass formation and can increase 2,3-BD productivity to a certain extent, but the overall yield may decrease due to the accumulation of byproducts like acetoin.

Q3: I am observing a high concentration of acetoin in my fermentation broth. What could be the cause?

A3: A high concentration of acetoin is a common issue and is typically linked to excessive dissolved oxygen. The enzyme responsible for the conversion of acetoin to 2,3-BD, butanediol dehydrogenase (BDH), is more active under low oxygen conditions. Additionally, some microorganisms can convert 2,3-BD back into acetoin, especially when the primary carbon source is depleted.

Q4: What is the optimal dissolved oxygen level for this compound production?

A4: The optimal DO level is not a single value and can vary significantly depending on the microbial strain, fermentation strategy, and media composition. However, many studies suggest that maintaining a low, controlled level of DO (e.g., 1-5%) or employing an "uncontrolled" strategy where the DO is allowed to drop to near-zero levels after an initial growth phase can be effective. For instance, with Bacillus subtilis, the best fermentation outcomes were achieved with uncontrolled DO, leading to high purity (R,R)-2,3-BD.

Q5: How does the NADH/NAD+ ratio influence 2,3-Butanediol production in relation to oxygen?

A5: The production of 2,3-BD from acetoin is a reduction reaction that requires NADH. This process is crucial for the cell to regenerate NAD+, which is essential for glycolysis. Under low oxygen conditions, the cell relies on fermentation pathways, such as 2,3-BD production, to maintain the intracellular redox balance (NADH/NAD+ ratio). High oxygen levels provide an alternative route for NAD+ regeneration through aerobic respiration, thus reducing the metabolic drive towards 2,3-BD formation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low this compound Yield High Dissolved Oxygen- Decrease the agitation speed. - Lower the aeration rate. - Implement a two-stage DO control strategy: an initial aerobic phase for cell growth followed by a microaerobic phase for production.
Nutrient Limitation- Ensure all essential nutrients, especially the carbon and nitrogen sources, are not depleted. A proper C/N ratio is important.
Sub-optimal pH- Monitor and control the pH of the fermentation broth, as pH can significantly affect enzyme activity. For some strains, allowing the pH to drop naturally can be beneficial.
High Acetoin Concentration Excessive Aeration- Reduce the dissolved oxygen level to favor the conversion of acetoin to 2,3-BD.
Carbon Source Depletion- Implement a fed-batch strategy to maintain a sufficient concentration of the carbon source, as its depletion can trigger the conversion of 2,3-BD back to acetoin.
Poor Cell Growth Low Dissolved Oxygen- Increase the aeration and/or agitation in the initial phase of fermentation to promote biomass accumulation.
Inadequate Nutrients- Optimize the medium composition, including the carbon-to-nitrogen ratio.
Formation of Other Byproducts (e.g., ethanol, lactate) Strictly Anaerobic Conditions- Introduce a minimal level of aeration (microaerobic conditions) to steer the metabolism away from producing highly reduced byproducts.

Experimental Protocols

Protocol 1: Two-Stage Dissolved Oxygen Control Strategy

This protocol is designed to optimize both cell growth and this compound production by separating the fermentation into two distinct phases.

  • Growth Phase (Aerobic):

    • Inoculate the production medium with a pre-culture of the microbial strain.

    • Set the bioreactor parameters for optimal growth: typically 30-37°C, pH controlled around 6.0-7.0.

    • Maintain a relatively high dissolved oxygen level (e.g., 10-20% saturation) by adjusting the agitation speed and aeration rate to promote rapid biomass accumulation.

    • Monitor cell growth by measuring optical density (OD600).

  • Production Phase (Microaerobic/Oxygen-Limited):

    • Once the culture reaches a desired cell density (e.g., late exponential phase), switch to the production phase.

    • Reduce the dissolved oxygen level significantly. This can be achieved by:

      • Decreasing the agitation speed.

      • Lowering the aeration rate.

      • Switching the sparging gas to a mixture with lower oxygen content (e.g., air supplemented with N2).

    • Maintain the DO at a low level (e.g., 1-5% saturation) or allow it to become depleted ("uncontrolled" DO).

    • Continue the fermentation and take samples periodically to measure the concentrations of this compound, acetoin, and the carbon source using methods like HPLC.

Quantitative Data Summary

Table 1: Effect of Different Dissolved Oxygen Control Strategies on (R,R)-2,3-Butanediol Production by Bacillus subtilis GD5

DO Control StrategyMax. 2,3-BD (g/L)Yield (g/g)Productivity (g/L/h)Optical Purity (%)
Uncontrolled DO5.880.430.20~100
DO at 5%----
DO at 10%----

Data adapted from a study on Bacillus subtilis GD5. The study found that uncontrolled DO conditions were optimal for producing optically pure (R,R)-2,3-BD.

Table 2: Comparison of Aerobic vs. Oxygen-Limited Fermentation for 2,3-Butanediol Production by Paenibacillus polymyxa

ConditionSubstrateMax. 2,3-BD Titer (g/L)Max. Acetoin Titer (g/L)
Aerobic100 g/L Molasses15.3 (decreased over time)11.8
Oxygen-Limited100 g/L Molasses~1026
Oxygen-LimitedDetoxified SSB Hydrolysate16.622.7

Data from a study investigating P. polymyxa, highlighting that under aerobic conditions, 2,3-BD can be converted back to acetoin.

Table 3: Impact of Agitation Speed on 2,3-Butanediol Production by Klebsiella oxytoca M1 in Fed-Batch Fermentation

Agitation Speed (rpm)Final 2,3-BD (g/L)Yield (g/g)Productivity (g/L/h)Final Acetoin (g/L)
300109.60.40-10.0
400118.50.34-42.1

This data shows that while a higher agitation speed (and thus higher DO) increased the final 2,3-BD concentration, it lowered the yield and led to significant acetoin accumulation.

Visualizations

Metabolic_Pathway cluster_oxygen Oxygen Influence Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate α-Acetolactate Synthase Acetoin Acetoin alpha_Acetolactate->Acetoin α-Acetolactate Decarboxylase RR_Butanediol This compound Acetoin->RR_Butanediol Butanediol Dehydrogenase (NADH -> NAD+) RR_Butanediol->Acetoin Reverse Reaction (NAD+ -> NADH) High_O2 High O2 (Aerobic) High_O2->Acetoin Favors Accumulation Low_O2 Low O2 (Microaerobic) Low_O2->RR_Butanediol Favors Production

Caption: Metabolic pathway for this compound production and the influence of oxygen.

Experimental_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis Strain_Selection Strain Selection Media_Optimization Media Optimization (C/N Ratio) Strain_Selection->Media_Optimization Inoculation Inoculation Media_Optimization->Inoculation Growth_Phase Growth Phase (High DO) Inoculation->Growth_Phase Production_Phase Production Phase (Low/Uncontrolled DO) Growth_Phase->Production_Phase Switch based on Cell Density (OD) Sampling Periodic Sampling Production_Phase->Sampling Analysis HPLC Analysis (2,3-BD, Acetoin, Substrate) Sampling->Analysis Data_Evaluation Data Evaluation (Yield, Productivity, Titer) Analysis->Data_Evaluation Data_Evaluation->Production_Phase Optimization Loop

Caption: Experimental workflow for optimizing dissolved oxygen in this compound production.

References

Technical Support Center: Optimizing Fed-batch Fermentation for (2R,3R)-Butanediol Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on maximizing (2R,3R)-Butanediol concentration through fed-batch fermentation.

Frequently Asked Questions (FAQs)

Q1: My this compound titer is low, and the fermentation stops prematurely. What are the likely causes?

A1: Low titers and premature termination of fermentation can stem from several factors:

  • Substrate Inhibition: High initial concentrations of sugars like glucose can inhibit microbial growth and product formation.[1][2] A fed-batch strategy is often employed to maintain the substrate concentration at a productive, non-inhibitory level.

  • Byproduct Inhibition: Accumulation of byproducts such as organic acids (e.g., acetic acid, lactic acid) can lower the pH of the culture medium and inhibit cell growth and enzyme activity.[3][4] Monitoring and controlling the pH is crucial.

  • Nutrient Limitation: Depletion of essential nutrients, particularly the nitrogen source, can limit cell growth and, consequently, butanediol production.[5] The composition of the feeding solution should be carefully designed to replenish consumed nutrients.

  • Dissolved Oxygen (DO) Limitation or Excess: Oxygen availability is a critical parameter. While microaerobic or oxygen-limited conditions generally favor 2,3-butanediol production, complete anaerobiosis or excessive aeration can shift the metabolism towards other byproducts or inhibit growth, respectively.

Q2: I am observing high concentrations of acetoin but low concentrations of this compound. How can I improve the conversion?

A2: Acetoin is the direct precursor to 2,3-Butanediol. Its accumulation suggests a bottleneck at the final conversion step, which is catalyzed by butanediol dehydrogenase.

  • Enhance Butanediol Dehydrogenase (BDH) Activity: The expression and activity of BDH are crucial. Overexpression of the gene encoding for BDH (e.g., budC) can significantly improve the conversion of acetoin to 2,3-butanediol.

  • Optimize Dissolved Oxygen (DO): High dissolved oxygen levels can sometimes favor acetoin accumulation. A two-stage agitation speed control strategy, where a higher speed is used for initial cell growth and then reduced to create oxygen-limiting conditions, can enhance butanediol production.

  • pH Control: The optimal pH for BDH activity should be maintained. For many producing strains, a pH around 6.0 is optimal.

  • Cofactor Availability: The conversion of acetoin to butanediol requires the cofactor NADH. Ensuring a high NADH/NAD+ ratio can drive the reaction towards butanediol formation. This can be influenced by the choice of carbon source and by engineering metabolic pathways to reduce NADH consumption by competing reactions (e.g., lactate or ethanol formation).

Q3: My fermentation is producing a mix of 2,3-Butanediol stereoisomers (meso, 2S,3S) instead of the desired (2R,3R) form. How can I improve the stereoselectivity?

A3: The stereoisomer of 2,3-butanediol produced is determined by the specific enzymes present in the microorganism.

  • Strain Selection: Different microorganisms naturally produce different stereoisomers. For example, Paenibacillus polymyxa is known to produce high-purity (2R,3R)-2,3-butanediol.

  • Metabolic Engineering: The synthesis of this compound is linked to specific enzymes. In Klebsiella pneumoniae, it has been shown that glycerol dehydrogenase, encoded by dhaD, is responsible for the synthesis of this compound from R-acetoin. Disrupting genes responsible for the production of other isomers, such as the butanediol dehydrogenase (budC) that can produce meso-2,3-butanediol, can increase the purity of the (2R,3R) form.

  • Carbon Source: The choice of carbon source can influence the ratio of stereoisomers. For instance, using glycerol as a carbon source has been shown to result in a higher ratio of this compound in Klebsiella pneumoniae.

Q4: What are the key parameters to consider when designing a fed-batch feeding strategy?

A4: A successful fed-batch strategy aims to maintain optimal conditions for both cell growth and product formation. Key considerations include:

  • Feeding Rate: The rate of feeding should be controlled to keep the substrate concentration below inhibitory levels but high enough to avoid starvation. This can be a constant feed rate, an exponential feed rate to match cell growth, or a feedback control strategy based on online monitoring of substrate concentration or dissolved oxygen.

  • Composition of the Feed: The feed solution should not only contain the primary carbon source but also other essential nutrients that may become limiting, such as nitrogen, phosphorus, and trace elements.

  • Timing of the Feed: The feeding can be initiated after an initial batch phase once the initial substrate is nearly depleted. The timing can significantly impact productivity.

Troubleshooting Guide

Problem Possible Causes Recommended Actions
Low Cell Growth - Substrate inhibition (high initial sugar concentration)- Nutrient limitation (e.g., nitrogen, phosphate)- Sub-optimal pH or temperature- Presence of inhibitors in the media- Start with a lower initial substrate concentration and initiate feeding earlier.- Analyze media components and supplement the feed with a concentrated nutrient solution.- Optimize and control pH and temperature throughout the fermentation.- If using complex media (e.g., hydrolysates), consider a detoxification step.
High Byproduct Formation (e.g., acetate, lactate, ethanol) - Sub-optimal dissolved oxygen levels- High substrate concentration leading to overflow metabolism- pH shifts favoring byproduct pathways- Implement a two-stage aeration/agitation strategy.- Maintain a lower, controlled substrate concentration via the feeding strategy.- Tightly control the pH within the optimal range for butanediol production.- Consider metabolic engineering to knock out genes in competing byproduct pathways (e.g., ldhA for lactate, pflB for formate).
Foaming - High protein content in the medium (e.g., yeast extract, peptone)- High agitation and aeration rates- Add an appropriate antifoaming agent (e.g., silicone-based) as needed.- Optimize agitation and aeration to minimize excessive foaming while maintaining adequate oxygen transfer.
Inconsistent Results Between Batches - Variability in inoculum preparation- Inconsistent media preparation- Fluctuations in fermentation parameters (pH, temperature, DO)- Standardize the inoculum preparation protocol (age, cell density).- Ensure precise and consistent preparation of all media and feed solutions.- Calibrate probes and ensure tight control of all critical fermentation parameters.

Data Presentation

Table 1: Comparison of Fed-batch Fermentation Parameters for this compound Production by Different Microorganisms

MicroorganismSubstrateTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Corynebacterium glutamicumGlucose144.90.4291.10
Bacillus licheniformis DSM 8785Glucose144.7-1.14
Klebsiella oxytoca M1 (engineered)Glucose142.50.421.47
Bacillus subtilis CS13Sucrose132.40.452.45
Paenibacillus polymyxa DSM 365Glucose111--
Klebsiella pneumoniaeGlucose126.100.49-
Saccharomyces cerevisiae L7Glucose21.830.15-

Table 2: Influence of Agitation Speed on 2,3-Butanediol Production by Klebsiella oxytoca M1

Agitation Speed (rpm)Dry Cell Weight (g/L)2,3-BDO Titer (g/L)2,3-BDO Yield (g/g)Acetoin (g/L)
2008.0---
30010.1109.60.4010.0
40013.0118.50.3442.1
Data adapted from

Experimental Protocols

Protocol 1: Fed-batch Fermentation of this compound using a DO-stat Feeding Strategy

  • Inoculum Preparation:

    • Prepare a seed culture of the production strain in a suitable medium (e.g., YPD for yeast, LB or a defined medium for bacteria).

    • Incubate at the optimal temperature and agitation until the mid-exponential growth phase is reached.

  • Bioreactor Setup:

    • Prepare the fermentation medium in a sterilized bioreactor. A typical medium might contain a carbon source (e.g., 100 g/L glucose), a nitrogen source (e.g., yeast extract, peptone, or ammonium salts), phosphates, and trace elements.

    • Calibrate pH and DO probes. Set the initial pH (e.g., 6.0) and temperature (e.g., 37°C).

    • Inoculate the bioreactor with the seed culture (e.g., 5-10% v/v).

  • Batch Phase:

    • Run the fermentation in batch mode with controlled pH and temperature.

    • Maintain a constant aeration rate (e.g., 1.0 vvm) and agitation speed (e.g., 300-400 rpm) to ensure sufficient oxygen for initial cell growth.

  • Fed-batch Phase (DO-stat):

    • Prepare a sterile, concentrated feeding solution containing the carbon source (e.g., 600 g/L glucose) and potentially other nutrients.

    • Monitor the dissolved oxygen (DO) level. A sharp increase in DO indicates the depletion of the initial carbon source.

    • Set the DO setpoint to a low value (e.g., 5-10% of air saturation) to maintain microaerobic conditions.

    • Start the feed pump and control the feeding rate to maintain the DO at the setpoint. The control loop will automatically increase the feed rate as the culture consumes more substrate.

  • Sampling and Analysis:

    • Collect samples aseptically at regular intervals.

    • Measure cell density (OD600), substrate concentration, and the concentrations of this compound and major byproducts (e.g., acetoin, organic acids) using HPLC.

Mandatory Visualizations

Metabolic_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Alpha_Acetolactate α-Acetolactate Pyruvate->Alpha_Acetolactate α-Acetolactate synthase (budB) Byproducts Lactate, Acetate, Ethanol Pyruvate->Byproducts Acetoin Acetoin Alpha_Acetolactate->Acetoin α-Acetolactate decarboxylase (budA) Butanediol This compound Acetoin->Butanediol Butanediol Dehydrogenase (budC/dhaD) Fed_Batch_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis Inoculum Inoculum Preparation Batch_Phase Batch Phase (Initial Growth) Inoculum->Batch_Phase Media_Prep Media & Feed Preparation Media_Prep->Batch_Phase DO_Spike DO Spike? (Substrate Depletion) Batch_Phase->DO_Spike Fed_Batch_Phase Fed-Batch Phase (DO-Stat Feeding) DO_Spike->Fed_Batch_Phase Yes Fed_Batch_Phase->Fed_Batch_Phase Continue Sampling Regular Sampling Fed_Batch_Phase->Sampling Analysis HPLC Analysis (BD, Substrate, Byproducts) Sampling->Analysis

References

Technical Support Center: Enhancing (2R,3R)-Butanediol Productivity in Bacillus subtilis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing (2R,3R)-butanediol productivity in Bacillus subtilis.

Troubleshooting Guides

This section addresses common problems encountered during experiments aimed at improving this compound production.

Problem 1: Low this compound Titer and Yield

Possible Cause Troubleshooting Step
Suboptimal Fermentation ConditionsOptimize Aeration: Low oxygen levels generally favor this compound production over acetoin, but insufficient oxygen can hinder cell growth.[1] Experiment with different agitation speeds (e.g., 400, 500, 600 rpm) and aeration rates (e.g., 1, 2 L/min) to find the optimal balance for your strain.[1][2] A two-stage fermentation approach (aerobic for growth, then microaerobic for production) can also be effective.[3] Maintain Optimal pH: The ideal pH for 2,3-BD production in B. subtilis is typically around 6.0-6.5. Use a suitable buffer or an automated pH control system to maintain this range during fermentation. Optimize Media Composition: Ensure the medium has an appropriate carbon-to-nitrogen (C/N) ratio.[4] Sucrose has been shown to be an effective carbon source. Supplementation with precursors like acetic acid can induce the expression of key enzymes and increase production. The addition of ammonium citrate and MgSO4·7H2O has also been shown to be beneficial.
Inefficient Precursor Supply (Pyruvate)Enhance Glycolytic Flux: Overexpression of key glycolytic enzymes could increase the pyruvate pool available for 2,3-butanediol synthesis.
Suboptimal Enzyme ExpressionOverexpress Key Pathway Genes: Increase the expression of the core genes in the 2,3-butanediol synthesis pathway: alsS (α-acetolactate synthase), alsD (α-acetolactate decarboxylase), and bdhA (butanediol dehydrogenase). This can be achieved by placing them under the control of a strong, inducible promoter.
Carbon Flux Diverted to ByproductsKnockout Competing Pathways: Delete genes responsible for the production of major byproducts to redirect carbon flux towards 2,3-butanediol. Common targets include: - ldhA (lactate dehydrogenase) to prevent lactate formation. - pta (phosphotransacetylase) and ackA (acetate kinase) to reduce acetate production. - acoA to prevent the degradation of acetoin.
Insufficient NADH AvailabilityIncrease Intracellular NADH Levels: The conversion of acetoin to 2,3-butanediol by butanediol dehydrogenase (bdhA) is an NADH-dependent reaction. Strategies to increase NADH availability include: - Deleting the gene for NADH oxidase (yodC). - Overexpressing genes like udhA (soluble transhydrogenase).

Problem 2: High Acetoin Accumulation

Possible Cause Troubleshooting Step
Insufficient Butanediol Dehydrogenase (BdhA) ActivityOverexpress bdhA: Increase the expression of the bdhA gene, which encodes the acetoin reductase responsible for converting acetoin to 2,3-butanediol. This is often the rate-limiting step.
Unfavorable Redox State (Low NADH/NAD+ ratio)Increase NADH Availability: As mentioned above, increasing the intracellular pool of NADH will drive the reaction towards 2,3-butanediol formation.
Suboptimal Dissolved Oxygen LevelsOptimize Microaerobic Conditions: High dissolved oxygen can favor acetoin production. Carefully control the aeration to maintain microaerobic conditions during the production phase.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for this compound production in Bacillus subtilis?

A1: The primary pathway starts from pyruvate, a central metabolite from glycolysis. Two molecules of pyruvate are converted to α-acetolactate by α-acetolactate synthase (encoded by alsS). α-acetolactate is then decarboxylated to acetoin by α-acetolactate decarboxylase (encoded by alsD). Finally, acetoin is reduced to this compound by an NADH-dependent butanediol dehydrogenase (encoded by bdhA).

Q2: Which genes are the most critical to manipulate for enhanced this compound production?

A2: The most critical genes to target are:

  • alsS and alsD : Overexpression of these genes can increase the production of the precursor, acetoin.

  • bdhA : Overexpression of this gene is crucial for the efficient conversion of acetoin to 2,3-butanediol.

  • ldhA : Knocking out this gene prevents the formation of lactate, a major byproduct, thereby redirecting carbon flux towards the 2,3-butanediol pathway.

Q3: How does oxygen availability affect this compound production?

A3: Oxygen availability is a critical factor. While aerobic conditions are necessary for optimal cell growth, microaerobic or low-oxygen conditions are generally more favorable for the conversion of acetoin to 2,3-butanediol. High oxygen levels can lead to the accumulation of acetoin. Therefore, a two-stage fermentation strategy with an initial aerobic phase for biomass accumulation followed by a microaerobic phase for product formation is often employed.

Q4: Can using alternative carbon sources like glycerol improve productivity?

A4: Yes, glycerol, a byproduct of the biodiesel industry, is a promising and cost-effective substrate for 2,3-butanediol production in engineered B. subtilis. Metabolic engineering strategies, such as knocking out genes like lctE and mmgA, have been shown to significantly enhance 2,3-BD production from glycerol.

Q5: What are typical yields and titers I can expect?

A5: With metabolic engineering and process optimization, significant improvements in 2,3-butanediol production have been achieved. Titers can range from a few g/L in wild-type strains to over 100 g/L in highly engineered strains under optimized fed-batch fermentation conditions. For example, one study reported a production of 132.4 g/L with a productivity of 2.45 g/L/h. Another engineered strain produced 103.7 g/L of meso-2,3-BD with a yield of 0.487 g/g of glucose.

Quantitative Data Summary

Table 1: Comparison of Genetically Engineered B. subtilis Strains for 2,3-Butanediol Production

Strain / Genetic ModificationCarbon SourceTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Engineered B. subtilis (PalsSD-bdhA)Glucose6.1-0.4
B. subtilis AFYL (ΔyodC::fdh, ΔldhA)Glucose~19~0.4~0.4
B. subtilis BSF9 (ΔacoAΔbdhAΔptaΔldh, overexpressed alsSD, budC, udhA)Glucose103.70.487-
B. subtilis CS13 (Optimized fed-batch)Sucrose132.40.452.45
B. subtilis W168Δ4 (ΔackA, Δpta, ΔlctE, ΔmmgA)Glycerol2.130.23 (mol/mol)~0.022

Experimental Protocols

Protocol 1: Gene Knockout in Bacillus subtilis using Temperature-Sensitive Plasmid

This protocol describes a general method for markerless gene deletion.

  • Construct the Knockout Plasmid:

    • Amplify the upstream and downstream flanking regions (approx. 1 kb each) of the target gene via PCR from B. subtilis genomic DNA.

    • Fuse the upstream and downstream fragments using splicing-by-overlap-extension (SOE)-PCR.

    • Clone the fused fragment into a temperature-sensitive shuttle vector (e.g., pKSU). This vector contains a temperature-sensitive origin of replication for B. subtilis and an antibiotic resistance marker.

    • Transform the resulting plasmid into E. coli for amplification and sequence verification.

  • Transformation into B. subtilis:

    • Isolate the verified plasmid from E. coli.

    • Transform the plasmid into competent B. subtilis cells via electroporation or natural transformation.

    • Plate the transformed cells on LB agar containing the appropriate antibiotic at the permissive temperature (e.g., 30°C) to select for single-crossover integrants.

  • Screen for Single-Crossover Events:

    • Incubate the plates until colonies appear.

    • Verify the integration of the plasmid into the chromosome at the target locus by colony PCR.

  • Induce Second Crossover (Plasmid Excision):

    • Inoculate a verified single-crossover colony into LB broth without antibiotic selection.

    • Incubate at the non-permissive temperature (e.g., 39°C) to inhibit plasmid replication and encourage a second crossover event, leading to the excision of the plasmid.

    • Plate serial dilutions of the culture onto LB agar without antibiotic and incubate at the non-permissive temperature.

  • Screen for Gene Deletion:

    • Replica-plate the resulting colonies onto LB agar with and without the antibiotic to identify colonies that have lost the plasmid (and thus the resistance marker).

    • Use colony PCR with primers flanking the target gene to screen the antibiotic-sensitive colonies. A smaller PCR product compared to the wild-type indicates a successful deletion.

    • Confirm the deletion by sequencing the PCR product.

Protocol 2: Fed-Batch Fermentation for High-Density Culture

  • Seed Culture Preparation:

    • Inoculate a single colony of the engineered B. subtilis strain into 5 mL of seed medium (e.g., LB broth) in a test tube.

    • Incubate at 37°C with shaking at 200 rpm for 12 hours.

    • Transfer the seed culture to a 250 mL flask containing 50 mL of the same medium and incubate under the same conditions for another 12 hours.

  • Bioreactor Setup:

    • Prepare the fermentation medium (e.g., a defined medium with a high concentration of the primary carbon source like sucrose or glucose).

    • Sterilize a 5-L bioreactor containing 3 L of the fermentation medium.

    • Calibrate pH and dissolved oxygen (DO) probes.

  • Inoculation and Batch Phase:

    • Inoculate the bioreactor with the seed culture (e.g., 10% v/v).

    • Set the initial fermentation parameters: Temperature at 37°C, pH controlled at 6.5 with automated addition of acid/base (e.g., 2M H2SO4 and 5M NaOH), and maintain DO at a setpoint (e.g., 30%) by cascading agitation (e.g., 300-800 rpm) and aeration rate (e.g., 1-3 vvm).

  • Fed-Batch Phase:

    • Monitor the concentration of the primary carbon source (e.g., glucose or sucrose) using an appropriate analytical method (e.g., HPLC).

    • When the carbon source concentration drops to a predetermined level (e.g., 20 g/L), initiate feeding of a highly concentrated sterile feed solution of the carbon source to maintain its concentration within an optimal range.

    • Continue the fed-batch cultivation until the desired product titer is reached or productivity declines significantly.

  • Sampling and Analysis:

    • Take samples aseptically from the bioreactor at regular intervals.

    • Measure cell density (OD600), substrate consumption, and the concentration of 2,3-butanediol and major byproducts using HPLC.

Visualizations

Metabolic_Pathway cluster_glycolysis Glycolysis cluster_BDO_pathway This compound Pathway cluster_byproducts Competing Pathways Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple Steps Pyruvate2 Pyruvate Pyruvate->Pyruvate2 Pyruvate3 Pyruvate Pyruvate->Pyruvate3 alpha_Acetolactate α-Acetolactate Pyruvate2->alpha_Acetolactate alsS Acetoin Acetoin alpha_Acetolactate->Acetoin alsD Butanediol This compound Acetoin->Butanediol bdhA (NADH -> NAD+) Lactate Lactate Pyruvate3->Lactate ldhA Acetate Acetate Pyruvate3->Acetate pta, ackA

Caption: Metabolic pathway for this compound synthesis in B. subtilis.

Experimental_Workflow cluster_strain_dev Strain Development cluster_fermentation Fermentation Process cluster_analysis Analysis Target_Selection Identify Target Genes (e.g., ldhA, bdhA) Plasmid_Construction Construct Knockout/ Overexpression Plasmid Target_Selection->Plasmid_Construction Transformation Transform B. subtilis Plasmid_Construction->Transformation Screening Screen and Verify Engineered Strain Transformation->Screening Seed_Culture Prepare Seed Culture Screening->Seed_Culture Bioreactor_Ferm Bioreactor Fermentation (Batch/Fed-Batch) Seed_Culture->Bioreactor_Ferm Sampling Regular Sampling Bioreactor_Ferm->Sampling Optimization Optimize Conditions (pH, DO, Media) Optimization->Bioreactor_Ferm Analysis HPLC Analysis (Titer, Yield) Sampling->Analysis Data_Eval Data Evaluation Analysis->Data_Eval Data_Eval->Optimization Feedback Loop

Caption: General workflow for enhancing this compound production.

References

Technical Support Center: Enhancing (2R,3R)-Butanediol Recovery Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of (2R,3R)-Butanediol (BDO) recovery from culture broth.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in recovering this compound from fermentation broth?

A1: The primary challenges stem from the physicochemical properties of BDO and the complexity of the fermentation broth.[1][2][3] BDO has a high boiling point (approximately 177-184°C) and is highly soluble in water, making traditional distillation methods energy-intensive and costly.[4][5] The fermentation broth is a complex mixture containing low concentrations of BDO (typically 8-12 wt%), microbial cells, residual sugars, proteins, and various organic acids, which can interfere with separation processes.

Q2: What are the most promising methods for efficient BDO recovery?

A2: Several advanced separation techniques have been developed to overcome the challenges of traditional distillation. These include:

  • Aqueous Two-Phase Extraction (ATPE): This method utilizes the partitioning of BDO between two immiscible aqueous phases, often composed of a polymer and a salt or two different polymers, offering a less energy-intensive alternative to distillation.

  • Reactive Extraction: In this process, BDO reacts with a reagent (e.g., an aldehyde or ketone) to form a less soluble derivative (a dioxolane) that can be easily separated from the aqueous broth. The BDO is then recovered by reversing the reaction.

  • Membrane Separation: Techniques like pervaporation and membrane distillation can selectively separate BDO from the broth.

  • Hybrid Extraction-Distillation (HED): This approach combines solvent extraction with distillation to reduce the amount of water to be evaporated, thereby lowering energy consumption.

Q3: How does Aqueous Two-Phase Extraction (ATPE) work for BDO recovery?

A3: ATPE is a liquid-liquid extraction technique that involves creating two immiscible aqueous phases. When the fermentation broth is mixed with the phase-forming components (e.g., a hydrophilic solvent and an inorganic salt), BDO preferentially partitions into one phase, while impurities like cells and proteins move to the other. This allows for the selective extraction of BDO. The BDO-rich phase can then be further processed to recover pure BDO, and the phase-forming components can often be recycled.

Q4: What is reactive extraction and what are its advantages?

A4: Reactive extraction involves converting BDO into a derivative that is easier to separate from the aqueous broth. For instance, BDO reacts with an aldehyde like n-butanal in the presence of a catalyst to form a dioxolane, which is insoluble in the broth and can be separated by decantation. The key advantages of this method are high selectivity and the potential for high recovery yields. The reaction is reversible, allowing for the recovery of BDO and the recycling of the reactant.

Troubleshooting Guides

Aqueous Two-Phase Extraction (ATPE)
Problem Possible Cause(s) Troubleshooting Steps
Low BDO Partition Coefficient / Poor Extraction Yield - Inappropriate phase-forming components (solvent/salt).- Suboptimal concentration of phase-forming components.- Unfavorable pH or temperature.- Screen different solvent/salt systems (e.g., isopropanol/ammonium sulfate, ethanol/dipotassium hydrogen phosphate).- Optimize the concentrations of the chosen solvent and salt through a design of experiments (DOE) approach.- Adjust the pH of the broth to improve partitioning.- Optimize the extraction temperature.
Emulsion Formation / Poor Phase Separation - High concentration of biomass or proteins.- Insufficient difference in density between the two phases.- Vigorous mixing.- Pre-treat the broth to remove cells and precipitate proteins (e.g., centrifugation, filtration).- Adjust the concentration of the phase-forming components to increase the density difference.- Optimize the mixing speed and settling time.- Consider adding a small amount of a demulsifier.
Contamination of BDO-rich phase with impurities - Incomplete partitioning of impurities.- Entrainment of the cell-rich phase during separation.- Screen for ATPE systems with higher selectivity.- Ensure complete phase separation before collecting the BDO-rich phase.- Perform a second extraction step (back-extraction) to further purify the BDO.
Reactive Extraction
Problem Possible Cause(s) Troubleshooting Steps
Low Conversion of BDO to Dioxolane - Inactive or insufficient catalyst.- Suboptimal reaction temperature or time.- Unfavorable reactant (aldehyde/ketone) to BDO molar ratio.- Ensure the catalyst (e.g., Amberlyst-15, HZ-732 ion-exchange resin) is active and used in the correct amount.- Optimize the reaction temperature and time based on kinetic studies.- Investigate the effect of varying the aldehyde/BDO molar ratio to drive the reaction towards product formation.
Difficulty in Separating the Dioxolane Phase - Similar densities of the organic and aqueous phases.- Formation of a stable emulsion.- Choose a reactant that forms a dioxolane with a significant density difference from the aqueous broth.- Centrifuge the mixture to aid in phase separation.- Pre-treat the broth to remove emulsifying agents like proteins.
Low Recovery of BDO from Dioxolane - Incomplete reverse reaction (hydrolysis).- Loss of volatile BDO during recovery.- Optimize the conditions for the reverse reaction (e.g., temperature, pressure, catalyst).- Use a reactive distillation setup to continuously remove the aldehyde/ketone, driving the equilibrium towards BDO formation.- Employ a condenser to capture any volatilized BDO.

Data Presentation

Table 1: Comparison of Different BDO Recovery Methods

MethodKey ParametersRecovery Yield (%)Purity (%)AdvantagesDisadvantagesReference(s)
Aqueous Two-Phase Extraction (ATPE) Isopropanol/(NH₄)₂SO₄93.7 - 97.9>99High recovery, removes cells and proteins, mild operating conditions.Requires solvent and salt recovery steps.
Butyl alcohol/K₂HPO₄89.6 - 98.25≥99Favorable green metrics, efficient solvent and salt recycling.Potential for emulsion formation.
Ethanol/K₂HPO₄98.13-High partition coefficient and recovery.Purity not specified.
Reactive Extraction n-butanal~90 (conversion)99High selectivity, avoids energy-intensive distillation of water.Requires catalyst and subsequent BDO recovery from the intermediate.
Hybrid Extraction-Distillation (HED) Oleyl alcohol--Reduced energy consumption (up to 54.8%) compared to conventional distillation.Higher capital cost than distillation alone.
Membrane Separation Integrated Fermentation-Membrane Process--In-situ product removal can enhance fermentation productivity.Membrane fouling can be a significant issue.

Experimental Protocols

Protocol 1: Aqueous Two-Phase Extraction of this compound

Objective: To extract this compound from fermentation broth using an isopropanol/ammonium sulfate system.

Materials:

  • Fermentation broth containing this compound

  • Isopropanol

  • Ammonium sulfate ((NH₄)₂SO₄)

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Centrifuge

  • Gas chromatograph (GC) for BDO analysis

Procedure:

  • Broth Preparation: Centrifuge the fermentation broth to remove cells and other solid debris.

  • Phase System Preparation: In a 50 mL centrifuge tube, add a specific weight of the clarified fermentation broth.

  • Add ammonium sulfate to the desired concentration (e.g., 20% w/w). Mix until the salt is completely dissolved.

  • Add isopropanol to the desired concentration (e.g., 34% w/w).

  • Extraction: Vortex the mixture vigorously for 2-5 minutes to ensure thorough mixing and facilitate mass transfer.

  • Phase Separation: Centrifuge the tube at a moderate speed (e.g., 4000 rpm) for 10-15 minutes to achieve a clear separation of the top (isopropanol-rich) and bottom (salt-rich aqueous) phases.

  • Sampling and Analysis: Carefully collect samples from both the top and bottom phases using a pipette.

  • Analyze the concentration of BDO in each phase using a gas chromatograph.

  • Calculation: Calculate the partition coefficient (K) and the extraction yield (Y) using the following formulas:

    • K = [BDO]top / [BDO]bottom

    • Y (%) = (100 * K * Vtop) / (K * Vtop + Vbottom)

      • Where Vtop and Vbottom are the volumes of the top and bottom phases, respectively.

Protocol 2: Reactive Extraction of this compound

Objective: To convert this compound in the fermentation broth to a dioxolane using n-butanal for subsequent separation.

Materials:

  • Clarified fermentation broth

  • n-Butanal

  • Solid acid catalyst (e.g., Amberlyst-15)

  • Reaction vessel with a stirrer

  • Separatory funnel

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reaction Setup: In a reaction vessel, add the clarified fermentation broth.

  • Add the solid acid catalyst (e.g., 0.1 mol/L).

  • Reaction Initiation: Add n-butanal to the desired molar ratio relative to BDO (e.g., 1.5).

  • Reaction: Stir the mixture at a constant temperature (e.g., 40°C) for a specified reaction time (e.g., residence time of 5 minutes in a continuous flow system).

  • Phase Separation: After the reaction, transfer the mixture to a separatory funnel and allow the organic (dioxolane-rich) and aqueous phases to separate.

  • Analysis: Collect samples from the aqueous phase to determine the amount of unreacted BDO using GC.

  • Calculation: Calculate the conversion of BDO using the formula:

    • Conversion (%) = ([BDO]initial - [BDO]final) / [BDO]initial * 100

Visualizations

Experimental_Workflow_ATPE cluster_prep Broth Preparation cluster_extraction Aqueous Two-Phase Extraction cluster_analysis Analysis & Recovery start Fermentation Broth prep Clarification (Centrifugation/Filtration) start->prep clarified_broth Clarified Broth prep->clarified_broth add_components Add Phase-Forming Components (Solvent + Salt) clarified_broth->add_components mix Vigorous Mixing add_components->mix separate Phase Separation (Centrifugation) mix->separate top_phase Top Phase (BDO-rich) separate->top_phase bottom_phase Bottom Phase (Impurity-rich) separate->bottom_phase analysis GC Analysis top_phase->analysis recovery BDO Recovery (e.g., Distillation) top_phase->recovery

Caption: Workflow for this compound recovery using Aqueous Two-Phase Extraction.

Experimental_Workflow_Reactive_Extraction cluster_reaction Reactive Step cluster_separation Separation cluster_recovery BDO Recovery broth Clarified Fermentation Broth add_reactants Add Aldehyde/Ketone & Catalyst broth->add_reactants react Reaction (Dioxolane Formation) add_reactants->react phase_sep Phase Separation (Decantation) react->phase_sep dioxolane_phase Dioxolane-rich Organic Phase phase_sep->dioxolane_phase aqueous_phase Spent Aqueous Phase phase_sep->aqueous_phase reverse_reaction Reverse Reaction (Hydrolysis) dioxolane_phase->reverse_reaction purification BDO Purification (e.g., Distillation) reverse_reaction->purification

References

Scale-up considerations for industrial production of (2R,3R)-butanediol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the industrial-scale production of (2R,3R)-butanediol.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the scale-up of this compound production.

Fermentation Issues

Q1: Low this compound titer in the fermentation broth.

A1: Low product titer can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Sub-optimal Fermentation Conditions: Ensure that the pH, temperature, and aeration rates are within the optimal range for your production strain. For instance, for some Klebsiella species, a pH of 6.0 has been found to be optimal.[1] Fed-batch operations have been shown to achieve higher final product concentrations, potentially reaching over 110 g/L.[1]

  • Nutrient Limitation: The composition of the fermentation medium is critical. Key components to investigate include carbon source concentration, nitrogen source, and the presence of essential minerals. Optimization of medium components like corn steep liquor, soybean meal, and ammonium citrate has been shown to significantly increase 2,3-butanediol concentration.[2][3]

  • By-product Formation: The formation of unwanted by-products such as acetoin, ethanol, and organic acids competes for the carbon flux, thereby reducing the yield of this compound.[4] Metabolic engineering strategies, such as the deletion of genes involved in competing pathways, can redirect the metabolic flux towards 2,3-butanediol synthesis.

  • Dissolved Oxygen (DO) Levels: Oxygen availability is a critical parameter. While microaerobic conditions are generally favored, the optimal DO level can be strain-specific. For Bacillus subtilis, uncontrolled DO conditions in a fed-batch process have yielded high concentrations of optically pure (R,R)-2,3-butanediol.

Q2: High acetoin concentration and low conversion to this compound.

A2: Acetoin is the direct precursor to 2,3-butanediol, and its accumulation indicates a bottleneck at the final reduction step.

  • Insufficient Reductase Activity: The conversion of acetoin to 2,3-butanediol is catalyzed by butanediol dehydrogenase (also known as acetoin reductase). Insufficient activity of this enzyme can lead to acetoin accumulation. Overexpression of the gene encoding this enzyme (e.g., budC) has been shown to significantly reduce acetoin levels and increase the final 2,3-butanediol concentration.

  • NADH Limitation: The reduction of acetoin requires the cofactor NADH. A low NADH/NAD+ ratio can limit the conversion. Metabolic engineering strategies to increase the intracellular NADH pool can be beneficial.

  • Aeration Conditions: Higher aeration can sometimes favor acetoin production over 2,3-butanediol. Optimizing the agitation and aeration rates to maintain a low-oxygen environment can enhance the conversion of acetoin.

Q3: Poor cell growth or premature cessation of growth.

A3: Issues with cell growth can directly impact the overall productivity of the fermentation process.

  • Inhibitory Substrate or By-product Concentrations: High concentrations of the substrate (e.g., glucose) or accumulated by-products can be inhibitory to cell growth. A fed-batch strategy, where the substrate is fed at a controlled rate, can mitigate substrate inhibition.

  • Sub-optimal Medium Composition: Ensure the fermentation medium contains all essential nutrients for cell growth, including trace elements and vitamins. The carbon-to-nitrogen (C/N) ratio is also a crucial factor to optimize for robust cell growth and product formation.

  • Phage Contamination: In large-scale industrial fermentations, contamination by bacteriophages can lead to rapid cell lysis and a complete loss of productivity. Strict aseptic techniques and the use of phage-resistant strains are essential preventative measures.

Downstream Processing Issues

Q4: Low recovery yield of this compound during extraction.

A4: The separation of 2,3-butanediol from the fermentation broth is a significant challenge and can account for a large portion of the total production cost.

  • Inefficient Extraction Method: The choice of extraction method is critical. Traditional distillation is often energy-intensive due to the high boiling point of 2,3-butanediol. Alternative methods such as solvent extraction, salting-out, and pervaporation are being explored.

  • Salting-Out Extraction Optimization: Salting-out is an effective method for recovering a high percentage of 2,3-butanediol (>80%). The choice of salt (e.g., K2HPO4, K2CO3) and its concentration are key parameters to optimize for maximum recovery.

  • Solvent Selection for Liquid-Liquid Extraction: In liquid-liquid extraction, the choice of solvent is crucial. The solvent should have a high partition coefficient for 2,3-butanediol and be easily separable for recycling. Butyl acetate has been shown to be an effective solvent.

Q5: Difficulty in achieving high purity of this compound.

A5: Contamination with other components from the fermentation broth can make purification challenging.

  • Presence of Stereoisomers: Microbial fermentation can produce a mixture of 2,3-butanediol stereoisomers (2R,3R; 2S,3S; and meso). The production of optically pure this compound often requires metabolically engineered strains that exclusively express the enzymes for the desired stereoisomer.

  • Residual Sugars and Proteins: The fermentation broth contains residual sugars, proteins, and other cellular components that need to be removed. Pre-treatment steps such as centrifugation and filtration are necessary before the primary purification steps. The use of activated charcoal can also help in removing color and other impurities.

  • Multiple Purification Steps: Achieving high purity often requires a multi-step purification process, which may include a combination of extraction, distillation, and chromatography.

Frequently Asked Questions (FAQs)

General

Q1: What is this compound and why is it important industrially?

A1: this compound is one of the stereoisomers of 2,3-butanediol, a valuable platform chemical with a wide range of industrial applications. It can be used as a precursor for the synthesis of other chemicals like 1,3-butadiene (for synthetic rubber), methyl ethyl ketone (a solvent), and as an antifreeze agent due to its low freezing point. The bio-based production of 2,3-butanediol from renewable resources is a more sustainable alternative to petroleum-based production.

Q2: Which microorganisms are commonly used for this compound production?

A2: A variety of microorganisms have been identified as natural producers of 2,3-butanediol, including species of Klebsiella, Enterobacter, Bacillus, and Serratia. However, many of these are pathogenic, which limits their industrial use, especially in the food and pharmaceutical sectors. Consequently, there is a significant focus on engineering non-pathogenic, "Generally Recognized As Safe" (GRAS) organisms like Bacillus subtilis and Saccharomyces cerevisiae for the production of optically pure this compound.

Metabolic Engineering & Fermentation

Q3: What are the key metabolic pathways involved in this compound production?

A3: The biosynthesis of 2,3-butanediol starts from pyruvate, a central metabolite derived from glycolysis. The key enzymatic steps are:

  • Two molecules of pyruvate are condensed to form α-acetolactate, catalyzed by α-acetolactate synthase.

  • α-acetolactate is then decarboxylated to acetoin by α-acetolactate decarboxylase.

  • Finally, acetoin is reduced to 2,3-butanediol by 2,3-butanediol dehydrogenase (acetoin reductase).

Q4: How can the yield of this compound be improved through metabolic engineering?

A4: Metabolic engineering strategies focus on maximizing the carbon flux towards this compound while minimizing the formation of by-products. Common approaches include:

  • Overexpression of key enzymes: Increasing the expression of genes encoding α-acetolactate synthase, α-acetolactate decarboxylase, and this compound dehydrogenase.

  • Deletion of competing pathways: Knocking out genes responsible for the production of by-products like lactate, ethanol, and acetate.

  • Cofactor engineering: Modulating the intracellular NADH/NAD+ ratio to ensure sufficient reducing power for the conversion of acetoin to 2,3-butanediol.

Q5: What are the typical fermentation conditions for optimal this compound production?

A5: Optimal fermentation conditions are strain-dependent but generally involve:

  • pH: A slightly acidic to neutral pH, typically between 5.5 and 7.0. For some strains like Klebsiella sp. Zmd30, a pH of 6.0 is optimal.

  • Temperature: Mesophilic temperatures, usually between 30°C and 42°C.

  • Aeration: Microaerobic conditions are often preferred. The aeration rate needs to be carefully controlled to balance cell growth and product formation.

  • Fermentation Mode: Fed-batch fermentation is commonly employed to achieve high cell densities and high product titers by avoiding substrate inhibition and nutrient limitation.

Downstream Processing

Q6: What are the major challenges in the downstream processing of this compound?

A6: The main challenges in downstream processing are the high cost and energy consumption associated with separating 2,3-butanediol from the dilute fermentation broth. Its high boiling point (around 180°C) makes simple distillation economically unfeasible. Furthermore, the presence of various impurities necessitates a multi-step purification process to achieve high purity.

Q7: What are the most promising technologies for this compound separation and purification?

A7: Several advanced separation technologies are being investigated to overcome the challenges of downstream processing:

  • Solvent Extraction: Using a solvent with high selectivity for 2,3-butanediol.

  • Salting-out Extraction: Adding salts to the fermentation broth to increase the relative volatility of 2,3-butanediol and facilitate its separation.

  • Pervaporation: A membrane-based process that allows for the selective removal of 2,3-butanediol from the broth.

  • Aqueous Two-Phase Extraction: This method has also been explored for the recovery of 2,3-butanediol.

Data Presentation

Table 1: Comparison of this compound Production in Different Microorganisms and Fermentation Strategies.

MicroorganismFermentation StrategySubstrateTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Bacillus amyloliquefaciens B10-127BatchGlucose61.40.381.71
Bacillus subtilis CS13Fed-batchSucrose132.40.452.45
Bacillus subtilis GD5Fed-batchSucrose42.310.520.33
Klebsiella oxytoca M1 (engineered)Fed-batchGlucose142.50.421.47
Klebsiella sp. Zmd30Fed-batchGlucose1100.94 (yield %)0.88
Enterobacter cloacae SG1BatchOat hull hydrolysate37.59--
Corynebacterium glutamicum (engineered)Fed-batchGlucose144.90.4291.10

Experimental Protocols

Protocol 1: General Fed-Batch Fermentation for this compound Production

  • Inoculum Preparation:

    • A single colony of the production strain is inoculated into a seed medium (e.g., Luria-Bertani or a specific seed medium).

    • The culture is incubated at the optimal temperature and agitation until it reaches the exponential growth phase.

  • Bioreactor Setup:

    • A sterile bioreactor is filled with the initial batch fermentation medium containing a defined concentration of the carbon source, nitrogen sources, and essential salts.

    • The bioreactor is equipped with probes for monitoring and controlling pH, temperature, and dissolved oxygen.

  • Inoculation and Batch Phase:

    • The bioreactor is inoculated with the seed culture (typically 5-10% v/v).

    • The fermentation is run in batch mode until the initial carbon source is nearly depleted.

  • Fed-Batch Phase:

    • A concentrated feeding solution containing the carbon source and other necessary nutrients is fed into the bioreactor at a controlled rate.

    • The feeding rate can be constant or varied based on real-time monitoring of parameters like dissolved oxygen or substrate concentration.

  • Process Monitoring and Control:

    • Throughout the fermentation, maintain the pH at the optimal level by automatic addition of an acid or base (e.g., NaOH).

    • Control the temperature at the optimal value for the production strain.

    • Maintain the desired dissolved oxygen level by adjusting the agitation speed and aeration rate.

  • Sampling and Analysis:

    • Samples are withdrawn aseptically at regular intervals to measure cell density (OD600), substrate concentration, and the concentration of this compound and major by-products using techniques like HPLC.

Protocol 2: Salting-Out Extraction of this compound

  • Pre-treatment of Fermentation Broth:

    • Remove microbial cells from the fermentation broth by centrifugation or microfiltration.

    • The clarified broth may be further treated with activated charcoal to remove color and other impurities.

  • Salting-Out:

    • Add a salt (e.g., potassium carbonate, K2CO3) to the clarified broth with continuous stirring until saturation or the desired concentration is reached.

    • The addition of the salt will induce phase separation, with an upper layer rich in 2,3-butanediol and a lower aqueous layer containing the salt.

  • Phase Separation:

    • Allow the mixture to settle in a separation funnel until two distinct phases are formed.

    • Carefully collect the upper 2,3-butanediol-rich phase.

  • Solvent Removal and Product Recovery:

    • If a co-solvent was used, it can be removed by evaporation or distillation.

    • The recovered 2,3-butanediol can be further purified by vacuum distillation or other chromatographic techniques to achieve the desired purity.

  • Salt Recovery (Optional but recommended for industrial scale):

    • The salt in the aqueous phase can be recovered by evaporating the water (e.g., using a rotary evaporator or spray dryer) and then reused in subsequent extraction cycles to improve the process economy.

Visualizations

Metabolic_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Acetolactate α-Acetolactate Pyruvate->Acetolactate α-Acetolactate Synthase Byproducts By-products (Lactate, Ethanol, Acetate) Pyruvate->Byproducts Acetoin Acetoin Acetolactate->Acetoin α-Acetolactate Decarboxylase BDO This compound Acetoin->BDO This compound Dehydrogenase (NADH -> NAD+)

Caption: Metabolic pathway for this compound production from glucose.

Experimental_Workflow cluster_strain Strain Development cluster_fermentation Fermentation Optimization cluster_downstream Downstream Processing Strain_Selection Strain Selection (e.g., GRAS organism) Metabolic_Engineering Metabolic Engineering (Gene knockout/overexpression) Strain_Selection->Metabolic_Engineering Media_Optimization Media Optimization (C/N ratio, nutrients) Metabolic_Engineering->Media_Optimization Process_Optimization Process Parameter Optimization (pH, Temp, DO) Media_Optimization->Process_Optimization Scale_Up Scale-up (Lab to Industrial) Process_Optimization->Scale_Up Cell_Removal Cell Removal (Centrifugation/Filtration) Scale_Up->Cell_Removal Extraction Product Extraction (e.g., Salting-out) Cell_Removal->Extraction Purification Purification (Distillation/Chromatography) Extraction->Purification Final_Product High-Purity This compound Purification->Final_Product

Caption: General workflow for optimizing this compound production.

Troubleshooting_Workflow Start Low (2R,3R)-BDO Titer Check_Conditions Check Fermentation Conditions (pH, Temp, DO) Start->Check_Conditions Check_Nutrients Analyze Medium Composition (Nutrient Limitation) Start->Check_Nutrients Check_Byproducts Analyze By-products (HPLC) Start->Check_Byproducts Check_Growth Monitor Cell Growth (OD600) Start->Check_Growth Optimize_Conditions Optimize Conditions Check_Conditions->Optimize_Conditions Optimize_Medium Optimize Medium Check_Nutrients->Optimize_Medium Metabolic_Engineering Metabolic Engineering (Reduce By-products) Check_Byproducts->Metabolic_Engineering Fed_Batch Implement Fed-Batch Strategy Check_Growth->Fed_Batch End Improved Titer Optimize_Conditions->End Optimize_Medium->End Metabolic_Engineering->End Fed_Batch->End

Caption: Troubleshooting flowchart for low this compound titer.

References

Technical Support Center: Maximizing 2,3-Butanediol (2,3-BDO) Yield by Inactivating Competing Metabolic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on increasing 2,3-butanediol (2,3-BDO) production through the inactivation of competing metabolic pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing metabolic pathways that reduce 2,3-BDO yield?

A1: The primary competing metabolic pathways are those that divert carbon flux away from the 2,3-BDO synthesis pathway, which originates from pyruvate. These pathways lead to the formation of byproducts such as ethanol, lactate, acetate, formate, and succinate.[1][2] The specific byproducts and their prevalence can vary depending on the microorganism and fermentation conditions.

Q2: Which genes are common targets for inactivation to increase 2,3-BDO yield?

A2: Common gene targets for inactivation include those encoding enzymes that catalyze the initial steps in competing byproduct pathways. Key examples include:

  • ldhA (lactate dehydrogenase): Converts pyruvate to lactate.[1][3][4]

  • pflB (pyruvate formate-lyase): Converts pyruvate to acetyl-CoA and formate.

  • adhE (alcohol dehydrogenase): Involved in ethanol production.

  • pta (phosphotransacetylase) and ackA (acetate kinase): Involved in acetate formation.

  • pdc (pyruvate decarboxylase): In yeast, this is a key enzyme in the ethanol production pathway.

Q3: Can inactivating competing pathways negatively impact cell growth?

A3: Yes, in some cases, inactivating essential metabolic pathways can negatively impact cell growth and overall productivity. For instance, the disruption of the pyruvate formate-lyase gene (pflB) in Klebsiella pneumoniae has been observed to slightly reduce the growth rate. It is crucial to balance the redirection of carbon flux towards 2,3-BDO with maintaining robust cell growth.

Q4: What is the theoretical maximum yield of 2,3-BDO from glucose?

A4: The theoretical maximum yield of 2,3-BDO from glucose is 0.5 g/g glucose.

Troubleshooting Guides

Issue 1: Low 2,3-BDO yield after knocking out a single competing pathway.

Possible Cause 1: Redirection of carbon flux to another competing pathway.

  • Troubleshooting Step 1: Analyze the fermentation broth for the presence of other byproducts besides the one targeted. For example, if you have knocked out ldhA to prevent lactate formation, the cell might increase the production of ethanol or acetate.

  • Troubleshooting Step 2: If significant amounts of other byproducts are detected, consider creating multiple-gene knockouts. For instance, a dual knockout of ldhA and pflB can be more effective than a single knockout.

Possible Cause 2: Incomplete inactivation of the target gene.

  • Troubleshooting Step 1: Verify the gene knockout at the genetic level using PCR or sequencing.

  • Troubleshooting Step 2: Perform enzymatic assays to confirm the absence of the target enzyme's activity.

Possible Cause 3: Suboptimal fermentation conditions.

  • Troubleshooting Step 1: Optimize fermentation parameters such as pH, temperature, and aeration. Oxygen concentration is a critical factor, as higher oxygen levels can favor cell growth over 2,3-BDO production.

  • Troubleshooting Step 2: Ensure that the culture medium has the necessary nutrients to support both cell growth and 2,3-BDO production.

Issue 2: Accumulation of the precursor acetoin.

Possible Cause 1: Insufficient activity of butanediol dehydrogenase.

  • Troubleshooting Step 1: Overexpress the budC gene, which encodes for acetoin reductase (also known as butanediol dehydrogenase), the enzyme that converts acetoin to 2,3-BDO.

  • Troubleshooting Step 2: Ensure that the intracellular NADH/NAD+ ratio is favorable for the reduction of acetoin to 2,3-BDO. A lack of sufficient NADH can lead to acetoin accumulation.

Possible Cause 2: Reverse reaction from 2,3-BDO to acetoin.

  • Troubleshooting Step 1: Some butanediol dehydrogenases can catalyze the reverse reaction. Consider using an enzyme with a higher affinity for acetoin reduction.

  • Troubleshooting Step 2: Optimize the fermentation conditions to favor the forward reaction, such as maintaining a proper redox balance.

Quantitative Data on 2,3-BDO Yield Improvement

The following tables summarize the quantitative improvements in 2,3-BDO yield and titer achieved through the inactivation of competing metabolic pathways in various microorganisms.

Table 1: Improvement of 2,3-BDO Production in Klebsiella pneumoniae

StrainGenetic Modification2,3-BDO Yield (g/g glucose)Titer (g/L)Reference
Wild Type-~0.33-(--INVALID-LINK--)
KMK-05ΔwabG ΔldhA ΔpflB0.461 (92.2% of theoretical)-(--INVALID-LINK--)
SGSB105ΔldhA, overexpression of budA & budB-~101.53(--INVALID-LINK--)

Table 2: Improvement of 2,3-BDO Production in Saccharomyces cerevisiae

StrainGenetic Modification2,3-BDO Yield (mol/mol glucose)Titer (mM)Reference
YMS102Vector control0.39 ± 0.0331.1 ± 1.8(--INVALID-LINK--)
YMS106Deletion of RIM15, activation of pyruvate consumption0.70 ± 0.0366.4 ± 4.4(--INVALID-LINK--)

Table 3: Improvement of 2,3-BDO Production in other microorganisms

OrganismGenetic Modification2,3-BDO Yield (g/g)Titer (g/L)Reference
Klebsiella oxytocaInactivation of aldA (aldehyde dehydrogenase)0.48130(--INVALID-LINK--)
Bacillus subtilisDeletion of pta and ldh, and other modifications0.487103.7(--INVALID-LINK--)

Experimental Protocols

Protocol 1: Gene Deletion in Klebsiella pneumoniae using Red Recombination

This protocol is a generalized procedure based on the principles of Red recombination, a common technique for gene knockout.

  • Preparation of the electroporation-competent cells:

    • Grow the recipient K. pneumoniae strain harboring the pKD46 plasmid (expressing the λ Red recombinase) at 30°C in LB broth containing ampicillin and L-arabinose to induce the expression of the Red system.

    • Harvest the cells at mid-log phase and make them electrocompetent by washing them multiple times with ice-cold sterile water or 10% glycerol.

  • Preparation of the linear DNA fragment for recombination:

    • Design primers with 5' extensions homologous to the regions flanking the target gene and 3' sequences that anneal to a selectable marker (e.g., a kanamycin resistance cassette).

    • Amplify the selectable marker gene using PCR with these primers.

    • Purify the PCR product.

  • Electroporation and recombination:

    • Electroporate the purified linear DNA fragment into the competent cells.

    • Recover the cells in a rich medium (e.g., SOC broth) for a few hours at 37°C.

    • Plate the cells on selective agar plates (e.g., LB agar with kanamycin) to select for transformants that have incorporated the resistance cassette.

  • Verification of the gene knockout:

    • Confirm the correct insertion of the resistance cassette and the deletion of the target gene by colony PCR using primers flanking the target gene locus.

    • Further verification can be done by DNA sequencing.

  • Curing of the helper plasmid:

    • Cure the temperature-sensitive pKD46 plasmid by growing the mutant strain at 42°C.

Visualizations

Metabolic_Pathway_for_2_3_BDO_Production Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate alsS, budB Lactate Lactate Pyruvate->Lactate ldhA Formate Formate Pyruvate->Formate pflB Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA pflB Acetoin Acetoin alpha_Acetolactate->Acetoin alsD, budA BDO 2,3-Butanediol Acetoin->BDO bdhA, budC Ethanol Ethanol Acetate Acetate Acetyl_CoA->Ethanol adhE Acetyl_CoA->Acetate pta, ackA

Caption: Central metabolic pathways for 2,3-BDO production and competing byproducts.

Troubleshooting_Workflow Start Low 2,3-BDO Yield Check_Byproducts Analyze for other byproducts Start->Check_Byproducts Byproducts_Present Other byproducts significant? Check_Byproducts->Byproducts_Present Multiple_Knockout Consider multiple gene knockouts Byproducts_Present->Multiple_Knockout Yes Verify_Knockout Verify gene knockout (PCR, sequencing) Byproducts_Present->Verify_Knockout No Multiple_Knockout->Verify_Knockout Knockout_Successful Knockout successful? Verify_Knockout->Knockout_Successful Redo_Knockout Repeat gene knockout procedure Knockout_Successful->Redo_Knockout No Optimize_Conditions Optimize fermentation conditions (pH, aeration) Knockout_Successful->Optimize_Conditions Yes Redo_Knockout->Verify_Knockout Success Improved Yield Optimize_Conditions->Success

Caption: Troubleshooting workflow for low 2,3-BDO yield.

References

Validation & Comparative

A Comparative Analysis of Microbial Strains for Enhanced (2R,3R)-Butanediol Production

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of various microbial strains for the production of (2R,3R)-butanediol, a valuable chiral chemical with wide-ranging applications in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. This document summarizes key performance indicators, details experimental protocols, and visualizes metabolic pathways and experimental workflows to aid in the selection of optimal production hosts.

The microbial synthesis of this compound offers a more sustainable and stereospecific alternative to chemical methods.[1][2] A variety of microorganisms, including species of Klebsiella, Bacillus, Serratia, and engineered yeasts, have been investigated for their ability to produce this compound.[3] Key factors in strain selection include the titer (final product concentration), yield (product produced per unit of substrate consumed), and productivity (rate of product formation).

Comparative Performance of Microbial Strains

The following table summarizes the performance of several notable microbial strains in producing this compound under various fermentation strategies.

Microbial StrainFermentation TypeCarbon SourceTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Klebsiella pneumoniae G31Fed-batchGlycerol49.2--
Klebsiella pneumoniae (engineered)Flask cultivationGlucose-0.461-
Klebsiella pneumoniae (adapted)Fed-batchCotton stalk hydrolysate35.50.43-
Klebsiella pneumoniae SRM2 (mutant)Fed-batchGlycerol77.50.59-
Bacillus subtilis CS13Fed-batchSucrose132.40.452.45
Bacillus subtilis BS-ppb11 (engineered)Optimized fermentation-96.5--
Bacillus subtilis (engineered)Optimized microaerophilicGlucose6.1-0.4
Serratia marcescens G12Fed-batchGlucose87.8-1.6
Serratia marcescens H30 (mutagenized)Fed-batchSucrose139.920.947 (diol yield)3.49
Serratia marcescens MG1 (engineered)Fed-batchXylose89.81-1.91
Saccharomyces cerevisiae (engineered)Fed-batchGlucose96.2--
Saccharomyces cerevisiae HGS37 (engineered)Fed-batchGlucose130.64-1.58
Saccharomyces cerevisiae YHI030 (engineered)BatchGlucose81.00.41-

Key Metabolic Pathway for this compound Production

The biosynthesis of this compound from glucose typically proceeds through the mixed-acid fermentation pathway. Pyruvate, a central metabolite from glycolysis, is converted to α-acetolactate, which is then decarboxylated to form acetoin. Finally, acetoin is reduced to 2,3-butanediol by butanediol dehydrogenase. The stereospecificity of the final product is determined by the specific butanediol dehydrogenase enzyme present in the microorganism.

MetabolicPathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Alpha_Acetolactate α-Acetolactate Pyruvate->Alpha_Acetolactate α-Acetolactate synthase Acetoin Acetoin Alpha_Acetolactate->Acetoin α-Acetolactate decarboxylase Butanediol This compound Acetoin->Butanediol This compound dehydrogenase

Core metabolic pathway for this compound synthesis.

Experimental Protocols

A generalized workflow for the comparative analysis of different microbial strains for this compound production is outlined below. This process typically involves strain selection and preparation, cultivation in a controlled bioreactor, and subsequent analysis of the fermentation broth.

ExperimentalWorkflow cluster_prep Strain Preparation cluster_ferm Fermentation cluster_analysis Analysis Strain_Selection Strain Selection (e.g., K. pneumoniae, B. subtilis) Inoculum_Prep Inoculum Preparation (Seed Culture) Strain_Selection->Inoculum_Prep Bioreactor_Setup Bioreactor Setup (Medium, pH, Temp, Aeration) Inoculum_Prep->Bioreactor_Setup Fermentation_Process Fermentation (Batch or Fed-batch) Bioreactor_Setup->Fermentation_Process Sampling Periodic Sampling Fermentation_Process->Sampling OD_Measurement Cell Growth (OD600) Sampling->OD_Measurement Metabolite_Analysis Metabolite Analysis (HPLC) - Butanediol - Organic Acids - Residual Sugar Sampling->Metabolite_Analysis Data_Analysis Data Analysis (Titer, Yield, Productivity) OD_Measurement->Data_Analysis Metabolite_Analysis->Data_Analysis

General experimental workflow for strain comparison.
Detailed Methodologies

1. Inoculum Preparation:

  • A single colony of the desired microbial strain is typically inoculated into a seed culture medium (e.g., Luria-Bertani broth for bacteria or YPD for yeast).

  • The culture is incubated overnight at an appropriate temperature (e.g., 37°C for E. coli and K. pneumoniae, 30°C for S. cerevisiae) with shaking (e.g., 200 rpm).

  • The seed culture is then used to inoculate the main bioreactor.

2. Bioreactor Fermentation:

  • Medium: A defined mineral salt medium supplemented with a carbon source (e.g., glucose, glycerol, or sucrose), a nitrogen source (e.g., ammonium sulfate or yeast extract), and trace elements is commonly used. The specific composition can significantly impact productivity.

  • pH Control: The pH of the culture is a critical parameter and is typically maintained between 5.0 and 7.0 using automated addition of an acid (e.g., HCl) and a base (e.g., NaOH). Some studies have shown that allowing the pH to fluctuate can enhance production in certain strains.

  • Temperature: The optimal temperature for fermentation is strain-dependent, generally ranging from 30°C to 37°C.

  • Aeration and Agitation: Dissolved oxygen is a key factor influencing the metabolic flux towards 2,3-butanediol production. A two-stage aeration strategy, with an initial aerobic phase for cell growth followed by a micro-aerobic or anaerobic phase for product formation, is often employed. Agitation speed is adjusted to ensure proper mixing and oxygen transfer.

3. Analytical Methods:

  • Cell Growth: Cell density is monitored by measuring the optical density at 600 nm (OD600) using a spectrophotometer.

  • Metabolite Quantification: The concentrations of this compound, residual sugars, and major by-products (e.g., acetoin, organic acids) in the fermentation broth are typically quantified using High-Performance Liquid Chromatography (HPLC). A refractive index (RI) detector is commonly used for detection. Chiral columns may be necessary to differentiate between the stereoisomers of 2,3-butanediol.

Conclusion

The selection of a microbial strain for this compound production is a multifaceted decision that depends on the desired performance metrics, the available feedstock, and the scalability of the fermentation process. While native producers like Klebsiella pneumoniae and Serratia marcescens have demonstrated high titers, concerns about their potential pathogenicity have driven research towards generally regarded as safe (GRAS) organisms like Bacillus subtilis and the industrial workhorse Saccharomyces cerevisiae. Metabolic engineering has proven to be a powerful tool to enhance the production capabilities of these safer hosts, often leading to comparable or even superior performance. The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to build upon in their efforts to develop efficient and economically viable processes for the bio-based production of this compound.

References

(2R,3R)-Butanediol vs. meso-2,3-butanediol: A Comparative Guide to Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers is critical for optimizing product performance and designing novel applications. This guide provides an objective comparison of (2R,3R)-butanediol and meso-2,3-butanediol, two stereoisomers of 2,3-butanediol, with a focus on their distinct properties and applications, supported by experimental data and detailed methodologies.

Physicochemical Properties: A Tale of Two Isomers

The stereochemical difference between this compound and meso-2,3-butanediol, arising from the spatial arrangement of their hydroxyl groups, gives rise to distinct physical and chemical properties. A summary of these key properties is presented in the table below.

PropertyThis compoundmeso-2,3-Butanediol
Synonyms (-)-2,3-Butanediol, (R,R)-2,3-Butanediolerythro-2,3-Butanediol
CAS Number 24347-58-8[1]5341-95-7[1]
Molecular Formula C₄H₁₀O₂C₄H₁₀O₂
Molar Mass 90.12 g/mol 90.12 g/mol
Appearance Colorless liquidColorless, viscous liquid or crystalline solid[1][2]
Melting Point 16 °C[3]32-34 °C
Boiling Point 179-180 °C, 77.3-77.4 °C at 10 mmHg183-184 °C
Density 0.987 g/mL at 25 °CNot explicitly stated
Optical Rotation [α] -13.2° (neat)0° (optically inactive)
Solubility Fully miscible in water, soluble in alcohol and etherSoluble in water and polar organic solvents

Applications: From Polymers to Pharmaceuticals

Both this compound and meso-2,3-butanediol serve as versatile platform chemicals with applications spanning various industries. Their utility is largely dictated by their stereochemistry, which influences their reactivity and the properties of the resulting products.

This compound , being a chiral molecule, is a valuable building block in asymmetric synthesis. It is utilized as a chiral auxiliary and ligand in the synthesis of optically active compounds, which is particularly important in the pharmaceutical industry for the development of stereospecific drugs. Its derivatives also find use in the production of plastics and pesticides.

meso-2,3-Butanediol , while achiral, is a key component in the synthesis of high-performance polymers. A significant application is in the production of polyurethanes, where it acts as a chain extender. For instance, it is used to combine with naphthalene-1,5-diisocyanate to produce a type of polyurethane known as "Vulkollan". Its symmetrical structure can impart desirable properties such as improved flexibility and hydrophilicity to polyesters and polyurethanes. It also serves as an intermediate in the synthesis of various pharmaceuticals and is used in the cosmetics industry for its moisturizing properties.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Stereoisomer Analysis

This protocol provides a general method for the separation and quantification of this compound and meso-2,3-butanediol stereoisomers.

1. Sample Preparation:

  • For liquid samples such as fermentation broths, centrifuge to remove cell debris.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • For complex matrices like wine or must, an extraction step is necessary. A common method involves a "salting out" extraction with ethyl ether after the addition of potassium carbonate to increase the ionic strength. The ether extract is then concentrated under a stream of nitrogen.

2. Derivatization (Optional but recommended for improved resolution):

  • The hydroxyl groups of the butanediol isomers can be derivatized to their trimethylsilyl (TMS) ethers to improve volatility and chromatographic separation.

3. GC-MS Conditions:

  • Column: A chiral capillary column is essential for separating the stereoisomers.

  • Injector Temperature: 260 °C.

  • Injection Mode: Split or splitless, depending on the concentration of the analytes. A 1 µL sample volume is typically injected.

  • Oven Temperature Program: An initial temperature of 40°C held for 1 minute, followed by a ramp of 10°C/min to 200°C, held for 4 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer Detector: Operated in scan mode over a mass range of m/z 35-350.

  • Quantification: Identification is based on retention time comparison with standards and mass spectra. Quantification is typically performed using an internal standard and a calibration curve. For quantification, the ion at m/z = 45 is often used for both isomers.

Synthesis of Polyurethane using 2,3-Butanediol (General Workflow)

This protocol outlines the general steps for synthesizing a polyurethane using either this compound or meso-2,3-butanediol as a chain extender.

1. Materials:

  • Polyol (e.g., polytetramethylene ether glycol - PTMEG)

  • Diisocyanate (e.g., 4,4'-methylene diphenyl diisocyanate - MDI)

  • Chain Extender: this compound or meso-2,3-butanediol

  • Catalyst (e.g., dibutyltin dilaurate)

  • Solvent (if not a solvent-free synthesis)

2. Procedure (One-Shot Method):

  • The polyol and the chain extender (2,3-butanediol isomer) are thoroughly mixed in a reaction vessel. The mixture is typically heated to a specific temperature (e.g., 80 °C) to ensure homogeneity.

  • The diisocyanate and the catalyst are then added to the mixture under vigorous mechanical stirring.

  • The polymerization reaction is allowed to proceed, often indicated by an increase in viscosity.

  • The resulting polyurethane can then be cast into a mold and cured.

3. Characterization:

  • The completion of the reaction can be monitored by Fourier-transform infrared (FT-IR) spectroscopy by observing the disappearance of the NCO isocyanate peak (around 2270 cm⁻¹).

  • The molecular weight of the resulting polyurethane can be determined by gel permeation chromatography (GPC).

  • Thermal properties can be analyzed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Visualizations

Microbial_Production_of_Butanediol_Isomers Microbial Production Pathways of 2,3-Butanediol Stereoisomers Pyruvate Pyruvate alpha_Acetolactate alpha_Acetolactate Pyruvate->alpha_Acetolactate α-Acetolactate Synthase Diacetyl Diacetyl alpha_Acetolactate->Diacetyl Spontaneous (Aerobic) R_Acetoin R_Acetoin alpha_Acetolactate->R_Acetoin α-Acetolactate Decarboxylase (Anaerobic) S_Acetoin S_Acetoin Diacetyl->S_Acetoin Butanediol Dehydrogenase/ Diacetyl Reductase _2R_3R_BDO This compound R_Acetoin->_2R_3R_BDO This compound Dehydrogenase meso_2_3_BDO meso-2,3-Butanediol S_Acetoin->meso_2_3_BDO This compound Dehydrogenase _2S_3S_BDO (2S,3S)-Butanediol S_Acetoin->_2S_3S_BDO (2S,3S)-Butanediol Dehydrogenase

Caption: Microbial synthesis pathways for 2,3-butanediol stereoisomers.

Polyurethane_Synthesis_Workflow General Workflow for Polyurethane Synthesis cluster_reactants Reactants cluster_process Process cluster_characterization Characterization Polyol Polyol Mixing Mixing of Polyol and Chain Extender Polyol->Mixing Diisocyanate Diisocyanate Addition Addition of Diisocyanate and Catalyst Diisocyanate->Addition ChainExtender 2,3-Butanediol Isomer ((2R,3R) or meso) ChainExtender->Mixing Catalyst Catalyst Catalyst->Addition Mixing->Addition Polymerization Polymerization Reaction Addition->Polymerization Curing Casting and Curing Polymerization->Curing Product Polyurethane Curing->Product FTIR FT-IR Spectroscopy GPC Gel Permeation Chromatography DSC_TGA DSC/TGA Analysis Product->FTIR Product->GPC Product->DSC_TGA

Caption: General workflow for polyurethane synthesis using 2,3-butanediol.

References

A Comparative Guide to Analytical Methods for (2R,3R)-Butanediol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of (2R,3R)-Butanediol, a valuable chiral chemical with applications in pharmaceuticals, biofuels, and polymer synthesis, is crucial for process monitoring, quality control, and research and development. This guide provides a detailed comparison of two primary analytical techniques for this compound quantification: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The information presented is based on available experimental data to assist researchers in selecting the most suitable method for their specific needs.

At a Glance: GC vs. HPLC for this compound Analysis

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on polarity and interaction with a stationary phase.
Typical Detector Flame Ionization Detector (FID), Mass Spectrometry (MS)Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD)
Sample Volatility Requires volatile or derivatized analytes.Suitable for non-volatile and thermally sensitive compounds.
Chiral Separation Can be achieved with chiral columns.Can be achieved with chiral columns or chiral mobile phase additives.
Sensitivity Generally high, especially with FID for organic compounds.Sensitivity can be lower with RID compared to GC-FID.
Sample Preparation May require extraction and derivatization.Often simpler, involving filtration and dilution.
Analysis Time Typically faster run times.Can have longer run times depending on the separation.

Performance Comparison: A Data-Driven Overview

The following tables summarize the performance characteristics of GC and HPLC methods for the quantification of butanediol isomers based on published data. It is important to note that a direct comparison is challenging as the data originates from different studies using various sample matrices and analytical conditions.

Table 1: Gas Chromatography (GC) Method Performance

Data collated from a study on 1,4-butanediol analysis, providing an indication of typical GC performance for diols.

Validation ParameterResult
Linearity Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.99
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%
Limit of Detection (LOD) ~1 µg/mL
Limit of Quantification (LOQ) ~5 µg/mL
Table 2: High-Performance Liquid Chromatography (HPLC) Method Performance[1][2]

Data from a validated method for the simultaneous quantification of 2,3-butanediol isomers in microbial cultivation samples.[1][2]

Validation Parameter(S,S)- or (R,R)-2,3-butanediolmeso-2,3-butanediol
Linearity Range 0.125 to 2.5 g L⁻¹[1]0.375 to 7.5 g L⁻¹
Correlation Coefficient (r) ≥ 0.99≥ 0.99
Accuracy (% Recovery) 97.97 to 101.18%97.97 to 101.18%
Intra-day Precision (% RSD) 0.09%0.09%
Inter-day Precision (% RSD) 0.50%0.50%
Limit of Detection (LOD) Below 0.125 g L⁻¹Below 0.375 g L⁻¹
Limit of Quantification (LOQ) Below 0.125 g L⁻¹Below 0.375 g L⁻¹

Experimental Protocols

Gas Chromatography (GC-FID) Method

This protocol is a representative method for the analysis of butanediol isomers.

1. Sample Preparation (Fermentation Broth):

  • Centrifuge the fermentation broth to remove cells and particulate matter.

  • Perform a liquid-liquid extraction of the supernatant with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extract over anhydrous sodium sulfate.

  • The extract can be directly injected or derivatized if necessary to improve volatility and peak shape.

2. GC-FID Instrument Parameters:

  • Column: Chiral capillary column (e.g., CP-Chirasil-DEX CB) for enantiomeric separation.

  • Injector Temperature: 250 °C

  • Detector Temperature: 270 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injection Volume: 1 µL

High-Performance Liquid Chromatography (HPLC-RID) Method

This protocol is based on a validated method for the simultaneous quantification of 2,3-butanediol isomers in microbial cultivation samples.

1. Sample Preparation:

  • Centrifuge the microbial cultivation sample to remove cells.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Dilute the sample with the mobile phase as needed to fall within the calibration range.

2. HPLC-RID Instrument Parameters:

  • Column: Aminex HPX-87H column (300 mm x 7.8 mm).

  • Mobile Phase: 5 mM Sulfuric Acid in deionized water.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 60 °C.

  • Detector: Refractive Index Detector (RID).

  • Injection Volume: 20 µL.

Visualizing the Processes

To better understand the workflows and underlying principles, the following diagrams are provided.

experimental_workflow cluster_gc GC Sample Preparation cluster_hplc HPLC Sample Preparation gc_start Fermentation Broth gc_step1 Centrifugation gc_start->gc_step1 gc_step2 Liquid-Liquid Extraction gc_step1->gc_step2 gc_step3 Drying of Extract gc_step2->gc_step3 gc_end Injection gc_step3->gc_end hplc_start Fermentation Broth hplc_step1 Centrifugation hplc_start->hplc_step1 hplc_step2 Filtration (0.22 µm) hplc_step1->hplc_step2 hplc_end Injection hplc_step2->hplc_end

Caption: A comparison of typical sample preparation workflows for GC and HPLC analysis.

biosynthesis_pathway Pyruvate 2x Pyruvate Acetolactate α-Acetolactate Pyruvate->Acetolactate α-Acetolactate Synthase Acetoin (R)-Acetoin Acetolactate->Acetoin α-Acetolactate Decarboxylase Butanediol This compound Acetoin->Butanediol This compound Dehydrogenase

Caption: The biosynthetic pathway of this compound from pyruvate.

validation_logic Validation Analytical Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation according to ICH guidelines.

Conclusion

Both GC and HPLC are powerful techniques for the quantification of this compound. The choice between the two will depend on the specific requirements of the analysis.

  • GC-FID is a robust and sensitive method, particularly well-suited for the analysis of volatile compounds and for achieving high-resolution chiral separations. However, it may necessitate a more involved sample preparation, potentially including derivatization.

  • HPLC-RID offers a simpler sample preparation workflow and is ideal for non-volatile and thermally labile compounds. While the sensitivity of RID may be lower than GC-FID, the validated method presented here demonstrates excellent performance for the quantification of 2,3-butanediol isomers in complex matrices like fermentation broths.

For routine analysis of fermentation samples where high throughput and minimal sample preparation are desired, the validated HPLC-RID method appears to be a strong candidate. For applications requiring the highest sensitivity and the separation of multiple volatile components, a well-optimized GC-FID or GC-MS method would be more appropriate. Ultimately, the selection of the analytical method should be based on a thorough evaluation of the analytical needs, available instrumentation, and the characteristics of the sample matrix.

References

Comparing the efficiency of different carbon sources for (2R,3R)-Butanediol fermentation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(2R,3R)-Butanediol (2,3-BDO) is a versatile platform chemical with significant applications in the synthesis of polymers, pharmaceuticals, and as a potential biofuel. Microbial fermentation presents a sustainable route for its production, with the choice of carbon source being a critical factor influencing economic viability and process efficiency. This guide provides an objective comparison of various carbon sources for (2R,3R)-BDO fermentation, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in selecting optimal feedstocks and methodologies.

Comparative Performance of Carbon Sources

The efficiency of 2,3-BDO production is typically evaluated based on three key metrics: titer (the final concentration of the product, in g/L), yield (the mass of product formed per mass of substrate consumed, in g/g), and productivity (the rate of product formation, in g/L/h). The following tables summarize experimental data for the fermentation of various carbon sources by key microbial producers.

Table 1: Glucose as a Carbon Source

Glucose, a readily metabolizable hexose sugar, is the most common benchmark for 2,3-BDO fermentation, often resulting in high titers and productivities.

MicroorganismFermentation StrategyTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Klebsiella pneumoniae SDMFed-batch (constant glucose)150.0-4.21[1][2]
Klebsiella oxytocaFed-batch (pH-stat)127.90.481.78[3]
Enterobacter aerogenes SUMI014Fed-batch (acetate addition)126.10.382.10[4]
Klebsiella pneumoniae (engineered)Flask Cultivation-0.461-[5]
Paenibacillus polymyxa DSM 742Batch18.61--
Table 2: Xylose and Lignocellulosic Hydrolysates as Carbon Sources

Lignocellulosic biomass, rich in pentose sugars like xylose, represents a low-cost and abundant feedstock. However, its utilization can be less efficient and may require detoxification from inhibitory compounds generated during hydrolysis.

MicroorganismCarbon SourceFermentation StrategyTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Paenibacillus polymyxa (engineered)Poplar HydrolysateBatch21.7 (total 2,3-BDO + ethanol)0.465-
Enterobacter aerogenes (engineered)Sugarcane Bagasse HydrolysateFed-batch---
Paenibacillus polymyxaXyloseBatch---
Table 3: Glycerol as a Carbon Source

Crude glycerol, a major byproduct of the biodiesel industry, is an attractive alternative feedstock due to its low cost and reduced state, which can lead to higher theoretical yields.

| Microorganism | Fermentation Strategy | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Bacillus amyloliquefaciens (engineered) | Fed-batch (pH control) | 102.3 | 0.44 | 1.16 | | | Klebsiella pneumoniae SRM2 (mutant) | Fed-batch | 77.5 | - | - | | | Klebsiella pneumoniae SRM2 (mutant) | Batch | 32.3 | 0.59 | - | | | Bacillus subtilis W168Δ4 | Batch | 2.13 | 0.23 (mol/mol) | - | |

Key Metabolic Pathway and Experimental Workflow

To understand the conversion of these carbon sources into this compound, it is essential to visualize the underlying biochemical pathways and the general experimental procedure followed in fermentation studies.

MetabolicPathway Metabolic Pathway for 2,3-Butanediol Production from Glucose Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Alpha_Acetolactate α-Acetolactate Pyruvate->Alpha_Acetolactate α-Acetolactate Synthase (ALS) Byproducts Byproducts (Lactate, Ethanol, Acetate) Pyruvate->Byproducts Acetoin Acetoin Alpha_Acetolactate->Acetoin α-Acetolactate Decarboxylase (ALDC) Butanediol This compound Acetoin->Butanediol Butanediol Dehydrogenase (BDH)

Metabolic pathway from glucose to this compound.

ExperimentalWorkflow General Experimental Workflow for 2,3-BDO Fermentation cluster_preparation Preparation cluster_fermentation Fermentation cluster_analysis Analysis Strain Strain Selection & Pre-culture Bioreactor Bioreactor Inoculation Strain->Bioreactor Medium Medium Preparation (Carbon & Nitrogen Sources) Medium->Bioreactor Control Process Control (pH, Temp, Aeration) Bioreactor->Control Sampling Periodic Sampling Control->Sampling Feeding Fed-batch Strategy (if applicable) Feeding->Control Quantification Quantification (HPLC) Sampling->Quantification Data Data Analysis (Titer, Yield, Productivity) Quantification->Data

A generalized workflow for 2,3-BDO fermentation experiments.

Experimental Protocols

The following sections detail generalized methodologies for key experiments cited in this guide, providing a framework for reproducing and building upon existing research.

Microbial Strain and Pre-culture Preparation
  • Strains: Commonly used strains include Klebsiella pneumoniae, Paenibacillus polymyxa, Enterobacter aerogenes, and Bacillus subtilis. Strains may be wild-type or genetically engineered to enhance the 2,3-BDO pathway and reduce byproduct formation.

  • Pre-culture: A single colony is typically inoculated into a small volume (e.g., 5-10 mL) of seed medium (e.g., Luria-Bertani or a defined minimal medium) and incubated overnight at the optimal growth temperature (e.g., 37°C) with shaking (e.g., 200 rpm). This seed culture is then used to inoculate a larger pre-culture volume, which is grown to mid-exponential phase before inoculating the main bioreactor.

Fermentation Medium
  • Carbon Source: The primary carbon source is added at a specified initial concentration (e.g., 50-100 g/L). For fed-batch fermentations, a highly concentrated feed solution of the carbon source is prepared.

  • Nitrogen Source: Organic nitrogen sources like yeast extract and corn steep liquor, or inorganic sources such as ammonium salts (e.g., (NH₄)₂HPO₄), are used. The carbon-to-nitrogen (C/N) ratio is a critical parameter to optimize for efficient 2,3-BDO production.

  • Other Components: The medium is supplemented with essential minerals and trace elements. A typical minimal medium might contain phosphates, sulfates, and chlorides of potassium, magnesium, and other trace metals.

Bioreactor Fermentation
  • Setup: Fermentations are conducted in benchtop bioreactors (e.g., 2-5 L) with a working volume typically between 50-70% of the total volume. The bioreactor is sterilized by autoclaving before inoculation.

  • Inoculation: The main fermentation medium is inoculated with the pre-culture to a starting optical density (OD₆₀₀) of approximately 0.1-0.2.

  • Process Parameters:

    • Temperature: Maintained at the optimal temperature for the specific microorganism, usually between 30°C and 37°C.

    • pH: The pH is controlled, often in a two-stage process. Initially, it might be maintained at a level optimal for cell growth (e.g., 6.0-6.5) and later shifted to a pH that favors 2,3-BDO production (e.g., 5.0-5.5). pH is typically controlled by the automated addition of an acid (e.g., HCl) and a base (e.g., NaOH or NH₄OH).

    • Aeration and Agitation: Oxygen supply is a crucial factor. Fermentation is often carried out under micro-aerobic conditions, which are achieved by controlling the agitation speed (e.g., 200-500 rpm) and aeration rate (e.g., 0.5-1.5 vvm - vessel volumes per minute).

  • Fed-batch Strategy: To avoid substrate inhibition at high initial concentrations and to achieve high final titers, a fed-batch strategy is often employed. The feeding of the concentrated carbon source can be initiated based on different control strategies, such as maintaining a constant residual glucose concentration, a constant feed rate, or a pH-stat method where the feed is linked to the pH drop caused by acid production.

Analytical Methods
  • Sampling: Samples are withdrawn from the bioreactor at regular intervals to monitor cell growth, substrate consumption, and product formation.

  • Cell Growth: Cell density is measured by spectrophotometry at 600 nm (OD₆₀₀).

  • Quantification of Substrates and Products: The concentrations of the carbon source, 2,3-butanediol, and major byproducts (e.g., acetoin, lactate, acetate, ethanol) in the supernatant of centrifuged samples are determined using High-Performance Liquid Chromatography (HPLC).

    • HPLC System: A typical system is equipped with a refractive index (RI) detector.

    • Column: An Aminex HPX-87H column is commonly used for the separation of organic acids, alcohols, and sugars.

    • Mobile Phase: A dilute solution of sulfuric acid (e.g., 5 mM H₂SO₄) is used as the mobile phase at a constant flow rate (e.g., 0.6 mL/min).

    • Temperature: The column is maintained at a constant temperature (e.g., 50-60°C).

    • Quantification: Concentrations are calculated by comparing peak areas to those of known standards.

Conclusion

The selection of a carbon source for this compound fermentation is a trade-off between cost, availability, and fermentation performance. While glucose consistently enables high titers and productivities, particularly with engineered strains and optimized fed-batch strategies, the economic appeal of lignocellulosic hydrolysates and crude glycerol is driving research to overcome their inherent challenges. Lignocellulosic feedstocks require efficient pretreatment and detoxification, while the use of crude glycerol necessitates strains that can tolerate its impurities. Metabolic engineering to enhance substrate utilization pathways and minimize byproduct formation is a key strategy for improving the efficiency of all carbon sources. This guide provides a foundational overview to assist researchers in navigating these choices and designing effective fermentation processes for the sustainable production of this compound.

References

A Comparative Guide to Fermentation Strategies for (2R,3R)-Butanediol Production

Author: BenchChem Technical Support Team. Date: November 2025

The microbial production of (2R,3R)-butanediol, a valuable chiral chemical with applications in the synthesis of pharmaceuticals, liquid crystals, and other specialty chemicals, is a subject of intense research. The economic feasibility of this bioprocess is heavily dependent on the fermentation strategy employed. This guide provides a comparative analysis of different fermentation strategies, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting and optimizing this compound production.

Comparison of Fermentation Strategies

The choice of fermentation strategy significantly impacts the final product titer, yield, and productivity. The most common strategies investigated for this compound production are batch, fed-batch, and continuous fermentation. Each approach has distinct advantages and disadvantages that must be considered in the context of the specific production goals and microbial strain used.

Table 1: Comparison of Fermentation Strategies for this compound Production

Fermentation StrategyMicroorganismTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
BatchKlebsiella sp. Zmd3057.170.821.59[1]
Fed-BatchKlebsiella sp. Zmd301100.940.88[1][2]
Fed-BatchKlebsiella oxytoca127.90.481.78[3]
Fed-BatchBacillus licheniformis DSM 8785144.7-1.14[4]
Fed-BatchBacillus subtilis CS13132.40.452.45
Fed-Batch with Acetate AdditionEnterobacter aerogenes SUMI014126.100.382.10
Continuous with Cell RecyclePaenibacillus polymyxa18.800.3131.13

As evidenced by the data, fed-batch fermentation generally achieves the highest titers of this compound. This is attributed to the ability to control substrate and nutrient concentrations, thereby avoiding substrate inhibition and extending the production phase. Continuous fermentation with cell recycling, while demonstrating lower titers in the cited study, can offer significantly higher productivity, making it an attractive option for large-scale industrial production.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for benchmarking studies. Below are representative methodologies for the cultivation of microorganisms and the analysis of this compound.

Microbial Cultivation

This protocol outlines the general steps for batch and fed-batch fermentation for this compound production.

a. Inoculum Preparation:

  • A single colony of the desired microorganism (e.g., Klebsiella pneumoniae, Paenibacillus polymyxa) is inoculated into a 50 mL falcon tube containing 10 mL of seed medium (e.g., Luria-Bertani broth).

  • The culture is incubated overnight at the optimal temperature (e.g., 37°C) and agitation (e.g., 200 rpm).

  • The overnight culture is then transferred to a larger volume of seed medium and grown to the mid-exponential phase to be used as the inoculum for the main fermentation.

b. Batch Fermentation:

  • A bioreactor containing the production medium is sterilized. The medium composition can vary but typically contains a carbon source (e.g., glucose, glycerol), a nitrogen source (e.g., yeast extract, peptone, ammonium sulfate), and essential minerals.

  • The bioreactor is inoculated with the prepared seed culture (typically 5-10% v/v).

  • Fermentation is carried out under controlled conditions of temperature, pH, and dissolved oxygen. For example, a pH of 6.0 has been found to be optimal for Klebsiella sp. Zmd30.

  • Samples are taken at regular intervals to monitor cell growth (OD600), substrate consumption, and product formation.

c. Fed-Batch Fermentation:

  • The initial batch phase is carried out as described above.

  • Once the initial carbon source is nearly depleted, a concentrated feed solution containing the carbon source and other necessary nutrients is added to the bioreactor.

  • The feeding strategy can be pre-determined (e.g., constant or exponential feed rate) or based on feedback control (e.g., pH-stat or dissolved oxygen-stat). A pH-stat fed-batch strategy has been successfully employed for Klebsiella oxytoca, where the addition of a glucose and sodium hydroxide solution is triggered by a drop in pH due to the formation of acidic byproducts.

  • Fermentation is continued until the desired product concentration is reached or productivity declines.

Analytical Methods: Quantification of this compound

Accurate quantification of this compound and other metabolites is essential for process monitoring and optimization. High-Performance Liquid Chromatography (HPLC) is the most common method used.

a. Sample Preparation:

  • Fermentation broth samples are centrifuged to remove cells.

  • The supernatant is filtered through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • The filtered supernatant may require dilution with the mobile phase to fall within the linear range of the calibration curve.

b. HPLC Analysis:

  • An HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column or a specific column for organic acid and alcohol analysis) and a Refractive Index (RI) detector is used.

  • The mobile phase is typically a dilute acid solution (e.g., 0.005 N H₂SO₄) at a constant flow rate.

  • The column temperature is maintained at a specific value (e.g., 35°C).

  • Quantification is performed by comparing the peak area of the sample to a standard curve prepared with known concentrations of this compound. A validated HPLC method can simultaneously quantify 2,3-butanediol, glycerol, acetoin, ethanol, and phosphate.

Visualizations

Metabolic Pathway for this compound Production

The synthesis of this compound from pyruvate involves a series of enzymatic reactions. Understanding this pathway is critical for metabolic engineering efforts aimed at improving production. In many bacteria, including Klebsiella pneumoniae, the key enzymes are α-acetolactate synthase, α-acetolactate decarboxylase, and butanediol dehydrogenase.

MetabolicPathway Pyruvate Pyruvate alpha_Acetolactate alpha_Acetolactate Pyruvate->alpha_Acetolactate α-Acetolactate Synthase (budB) Acetoin Acetoin alpha_Acetolactate->Acetoin α-Acetolactate Decarboxylase (budA) Butanediol This compound Acetoin->Butanediol Butanediol Dehydrogenase (budC)

Caption: Metabolic pathway for this compound synthesis from pyruvate.

Experimental Workflow for Benchmarking Fermentation Strategies

A systematic workflow is essential for the objective comparison of different fermentation strategies. This involves parallel experiments under controlled conditions with rigorous data collection and analysis.

ExperimentalWorkflow cluster_0 Preparation cluster_1 Fermentation cluster_2 Analysis cluster_3 Comparison Strain Strain Selection & Inoculum Preparation Batch Batch Fermentation Strain->Batch FedBatch Fed-Batch Fermentation Strain->FedBatch Continuous Continuous Fermentation Strain->Continuous Media Media Preparation Media->Batch Media->FedBatch Media->Continuous Sampling Regular Sampling Batch->Sampling FedBatch->Sampling Continuous->Sampling Analysis HPLC Analysis (Titer, Yield) Sampling->Analysis Productivity Productivity Calculation Analysis->Productivity Comparison Data Comparison & Strategy Selection Productivity->Comparison

Caption: Workflow for comparing fermentation strategies for this compound production.

References

(2R,3R)-Butanediol: A Comparative Economic Analysis of Bio-based vs. Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Production Routes for a Key Chiral Intermediate.

(2R,3R)-Butanediol is a valuable chiral molecule with applications ranging from the synthesis of pharmaceuticals and liquid crystals to its use as a specialty solvent and antifreeze agent. The stereochemistry of this diol is crucial for its function in many of these applications, making stereoselective synthesis a key consideration. Historically, this compound has been produced through chemical synthesis from petrochemical feedstocks. However, with the growing emphasis on sustainable manufacturing, bio-based production through microbial fermentation has emerged as a promising alternative. This guide provides a detailed economic and technical comparison of these two production routes, supported by available data and experimental insights.

At a Glance: Key Performance and Economic Metrics

The following tables summarize the key quantitative data available for the bio-based and chemical synthesis of this compound. It is important to note that detailed, recent techno-economic analyses for the chemical synthesis of the specific (2R,3R) stereoisomer are not as readily available in publicly accessible literature as they are for bio-based routes. The data for chemical synthesis is therefore more generalized for 2,3-butanediol production.

ParameterBio-based Synthesis (Microbial Fermentation)Chemical Synthesis (Petrochemical Route)
Feedstock Renewable resources (e.g., glucose, xylose, glycerol from biomass like sugarcane bagasse, corn stover, brewer's spent grain)Fossil fuels (e.g., butene, propylene)
Stereoselectivity High (can be engineered to produce specific stereoisomers)Generally produces a mixture of stereoisomers, requiring further resolution
Environmental Impact Lower carbon footprint, utilization of waste streamsHigher carbon footprint, reliance on finite resources

Table 1: High-Level Comparison of Synthesis Routes

MetricBio-based Production (Optimized Processes)Reference
Titer (g/L) 100 - 150[1][2]
Yield (g/g substrate) 0.40 - 0.49[3]
Productivity (g/L/h) 1.0 - 2.0[3]
Production Cost (USD/kg) $1.13 - $3.99[3]
Downstream Processing Cost (% of total) 50 - 80%

Table 2: Quantitative Data for Bio-based this compound Production

Note: Production costs for bio-based routes are highly dependent on the feedstock cost, plant scale, and the specific downstream processing train employed.

MetricChemical Synthesis (General 2,3-Butanediol)Reference
Starting Material Butene, Diacetyl
Key Process Hydrolysis of 2,3-epoxybutane, Hydrogenation of diacetyl
Yield >90% (for specific steps like diacetyl hydrogenation)
Production Cost (USD/kg) Generally considered high, but specific recent data for (2R,3R) isomer is limited. Historical data suggests a wide range depending on purity.
Challenges Stereocontrol, high energy input, use of expensive catalysts, separation of isomers.

Table 3: Available Data for Chemical Synthesis of 2,3-Butanediol

Synthesis Pathways and Methodologies

Bio-based Synthesis: The Microbial Cell Factory

The bio-based production of this compound leverages the metabolic pathways of various microorganisms. Bacteria such as Bacillus subtilis, Klebsiella pneumoniae, and genetically engineered Escherichia coli and yeasts like Saccharomyces cerevisiae are commonly employed. The core of this process is the fermentation of sugars derived from renewable feedstocks.

Bio-based Synthesis of this compound cluster_feedstock Feedstock cluster_process Bioprocess cluster_pathway Metabolic Pathway Renewable Biomass Renewable Biomass Pretreatment Pretreatment Renewable Biomass->Pretreatment Lignocellulose, Sugars, Glycerol Hydrolysis Hydrolysis Pretreatment->Hydrolysis Fermentation Fermentation Hydrolysis->Fermentation Downstream Processing Downstream Processing Fermentation->Downstream Processing Purified this compound Purified this compound Downstream Processing->Purified this compound Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate alpha-Acetolactate alpha-Acetolactate Pyruvate->alpha-Acetolactate Acetoin Acetoin alpha-Acetolactate->Acetoin This compound This compound Acetoin->this compound

Figure 1: General workflow for the bio-based production of this compound.

This protocol is a generalized representation based on common laboratory practices for the microbial production of this compound.

1. Strain and Media Preparation:

  • A suitable microbial strain (e.g., engineered E. coli or Bacillus subtilis) capable of producing this compound is selected.

  • A seed culture is prepared by inoculating a single colony into a sterile Luria-Bertani (LB) medium and incubating overnight at 37°C with shaking.

  • The fermentation medium is prepared, typically containing a carbon source (e.g., 100 g/L glucose), a nitrogen source (e.g., yeast extract, peptone), salts, and trace elements, and is sterilized by autoclaving.

2. Fermentation:

  • A bioreactor containing the sterile fermentation medium is inoculated with the seed culture (typically 5-10% v/v).

  • The fermentation is carried out under controlled conditions of temperature (e.g., 37°C), pH (e.g., maintained at 6.0-7.0 with the addition of acid/base), and aeration. The dissolved oxygen level is a critical parameter and is often controlled in a two-stage process to optimize for cell growth and then product formation.

  • The fermentation is monitored by periodically taking samples to measure cell density (OD600), substrate consumption, and product formation using High-Performance Liquid Chromatography (HPLC).

3. Downstream Processing:

  • After the fermentation is complete (typically 48-72 hours), the fermentation broth is harvested.

  • The microbial cells are removed by centrifugation or microfiltration.

  • The supernatant, containing the this compound, is then subjected to a series of purification steps. This is a significant cost driver and can include:

    • Evaporation: To remove a large portion of the water.

    • Solvent Extraction: To separate the butanediol from the aqueous phase.

    • Distillation: To purify the butanediol from other organic compounds and residual water.

Chemical Synthesis: The Petrochemical Approach

The chemical synthesis of 2,3-butanediol typically starts from petrochemical feedstocks like butene. The production of a specific stereoisomer such as this compound often involves stereoselective catalytic processes, which can be complex and costly. One common route involves the hydrolysis of 2,3-epoxybutane. Another approach is the stereoselective hydrogenation of diacetyl.

Chemical Synthesis of this compound cluster_feedstock Feedstock cluster_process Chemical Process cluster_pathway Example Pathway Petrochemicals Petrochemicals Starting Material Starting Material Petrochemicals->Starting Material Butene, Propylene Reaction Reaction Starting Material->Reaction Purification Purification Reaction->Purification Purified this compound Purified this compound Purification->Purified this compound Butene Butene 2,3-Epoxybutane 2,3-Epoxybutane Butene->2,3-Epoxybutane 2,3-Butanediol (mixture) 2,3-Butanediol (mixture) 2,3-Epoxybutane->2,3-Butanediol (mixture) This compound This compound 2,3-Butanediol (mixture)->this compound Chiral Resolution

Figure 2: A simplified representation of a chemical synthesis route to this compound.

This is a representative protocol for the synthesis of 2,3-butanediol via the hydrogenation of diacetyl. Achieving high stereoselectivity for the (2R,3R) isomer requires specific chiral catalysts.

1. Catalyst Preparation:

  • A supported metal catalyst is prepared, for instance, by impregnating a support material (e.g., silica, alumina) with a solution of a metal precursor (e.g., a nickel or platinum salt).

  • For stereoselective synthesis, a chiral modifier is often adsorbed onto the catalyst surface.

2. Hydrogenation Reaction:

  • The hydrogenation is typically carried out in a high-pressure reactor (autoclave).

  • Diacetyl is dissolved in a suitable solvent (e.g., an alcohol).

  • The catalyst is added to the solution.

  • The reactor is sealed, purged with an inert gas, and then pressurized with hydrogen gas.

  • The reaction mixture is heated and stirred for a specified period. Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize the yield and selectivity of the desired stereoisomer.

3. Product Isolation and Purification:

  • After the reaction is complete, the reactor is cooled, and the pressure is released.

  • The catalyst is removed by filtration.

  • The solvent is removed from the filtrate by distillation.

  • The crude 2,3-butanediol is then purified, typically by fractional distillation under reduced pressure. If a mixture of stereoisomers is formed, further separation by methods such as chiral chromatography or crystallization may be necessary, adding to the cost and complexity.

Economic Analysis: A Tale of Two Feedstocks

The economic viability of any chemical production process is heavily influenced by feedstock costs, energy consumption, and the complexity of downstream processing.

Bio-based Synthesis: The production cost of bio-based this compound is highly sensitive to the price of the renewable feedstock. Utilizing waste streams such as sugarcane bagasse or brewer's spent grain can significantly reduce these costs. Techno-economic analyses have shown that for a plant processing 2000 metric tons of brewer's spent grain per day, the production cost could be as low as $1.07/kg. However, the major economic hurdle for bio-based production is the energy-intensive downstream processing required to separate and purify the butanediol from the dilute fermentation broth, which can account for up to 80% of the total production cost.

Conclusion: A Shift Towards Sustainability

The economic analysis reveals a compelling case for the continued development of bio-based this compound production. While the chemical synthesis route is established, its reliance on finite petrochemical resources and the challenges associated with stereocontrol present long-term economic and environmental disadvantages.

The bio-based approach offers the significant advantage of utilizing renewable and often waste-derived feedstocks, leading to a more sustainable and potentially more cost-stable process. The primary challenge for the bio-based route lies in optimizing downstream processing to reduce energy consumption and overall costs. Advances in separation technologies, such as membrane filtration and reactive extraction, are crucial areas of research to enhance the economic competitiveness of microbial fermentation.

For researchers and drug development professionals, the choice between bio-based and chemically synthesized this compound will depend on a variety of factors including the required purity, scale of production, and the increasing importance of sustainable and green chemistry principles in the pharmaceutical and chemical industries. The trend, however, clearly points towards a future where bio-based manufacturing will play an increasingly dominant role in the production of valuable chiral chemicals like this compound.

References

A Comparative Analysis of Downstream Purification Methods for (2R,3R)-Butanediol

Author: BenchChem Technical Support Team. Date: November 2025

The efficient and cost-effective purification of (2R,3R)-Butanediol (BDO) from fermentation broth is a critical bottleneck in its large-scale industrial production. Due to its high boiling point and hydrophilicity, traditional distillation methods are often energy-intensive.[1][2] This has spurred the development of various alternative and hybrid downstream processing techniques aimed at improving recovery, purity, and overall process economics. This guide provides a comparative overview of prominent purification methods, supported by experimental data, detailed protocols, and process visualizations to aid researchers and drug development professionals in selecting the most suitable strategy.

Comparative Performance of Purification Methods

The selection of a purification strategy for this compound depends on several factors, including the desired purity, acceptable recovery rate, and economic viability. The following table summarizes quantitative data from various studies on different purification techniques.

Purification MethodKey Reagents/SystemPurity (%)Recovery/Yield (%)Key Findings & Conditions
Aqueous Two-Phase Extraction (ATPE) Isopropanol/Ammonium Sulfate-93.7Achieved a high partition coefficient of 9.9.[3]
Ethanol/Dipotassium Hydrogen Phosphate-98.13High partition coefficient of 28.34 was reached.[4]
Butyl Alcohol/Dipotassium Phosphate≥9998.49An integrated extraction-distillation strategy proved effective.[5]
PEG 4000/Potassium Phosphate-94.5Optimized with 36.22% (w/w) PEG and 4.47% (w/w) salt.
1-butanol/NaCl-81Optimization of process parameters resulted in a partition coefficient of 1.72.
Solvent Extraction Oleyl Alcohol>9990Simulated process with subsequent vacuum distillation for solvent recovery.
1-Butanol and 1-Hexanol--Identified as promising solvents for BDO extraction from water.
Reactive Extraction Acetaldehyde-Cyclohexane--A viable method for BDO separation.
n-butanal9995 (conversion)Dioxolane formation with subsequent recovery by reactive distillation.
Aldehydes over Amberlyst-15 catalyst-~90 (conversion)Continuous flow setup significantly reduces reaction time.
Membrane Separation Vacuum Membrane Distillation (PTFE membrane)--Concentrated BDO from 40 g/L to over 430 g/L.
Membrane Pervaporation--Can concentrate BDO to 50-80 wt%.
Membrane Pertraction (Hexanol)>90-Achieved an extraction rate of 15 g/m²h.
Adsorption Nano-MFI Zeolites~93-98-Enrichment of BDO by 3 to 8-fold was demonstrated.
Hybrid Extraction-Distillation (HED) Oleyl Alcohol--Reduced reboiler duty and total annual cost by up to 54.8% and 25.8%, respectively, compared to conventional distillation.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key purification techniques discussed.

1. Aqueous Two-Phase Extraction (ATPE)

This method partitions BDO between two immiscible aqueous phases, offering a gentle and effective separation.

  • System Preparation: An aqueous two-phase system is prepared by mixing a polymer (e.g., PEG) or a hydrophilic solvent (e.g., ethanol, isopropanol) with a salt solution (e.g., potassium phosphate, ammonium sulfate) and the fermentation broth containing BDO. For example, a system could be composed of 24% (w/w) ethanol and 25% (w/w) dipotassium hydrogen phosphate.

  • Phase Separation: The mixture is thoroughly agitated and then allowed to settle until two distinct phases are formed. Centrifugation can be used to accelerate phase separation.

  • Extraction: The BDO will preferentially partition into the solvent-rich top phase. The partition coefficient and recovery yield are determined by analyzing the concentration of BDO in both phases using methods like gas chromatography (GC).

  • Product Recovery: The BDO is then recovered from the top phase, often through distillation, and the phase-forming components can be recycled.

2. Reactive Extraction

This technique involves a reversible chemical reaction to convert BDO into a more easily extractable compound.

  • Reaction: The fermentation broth containing BDO is mixed with a reactant (e.g., n-butanal) and a catalyst (e.g., an ion-exchange resin like HZ-732). The reaction converts BDO into a less water-soluble derivative, such as a dioxolane.

  • Extraction: The resulting derivative is extracted from the aqueous phase using an organic solvent, which can sometimes be the reactant itself.

  • Back-Reaction/Purification: The extracted derivative is then subjected to a process, such as reactive distillation with steam, to reverse the reaction and regenerate the BDO and the initial reactant. The purified BDO is then separated from the reactant, which can be recycled.

3. Membrane Separation (Vacuum Membrane Distillation)

Membrane-based processes offer a less energy-intensive alternative to traditional distillation.

  • Apparatus: A microporous hydrophobic membrane, such as a polytetrafluoroethylene (PTFE) membrane, is used in a vacuum membrane distillation setup.

  • Process: The fermentation broth is heated and circulated on one side of the membrane while a vacuum is applied to the other side. The temperature difference creates a vapor pressure gradient.

  • Separation: Water vapor passes through the membrane pores, while the less volatile BDO is retained, thus concentrating the BDO in the feed solution. Water flux and BDO retention are key performance indicators.

Visualizing the Purification Workflow

The following diagrams illustrate the general workflow and logical relationships in BDO purification.

G cluster_0 Upstream cluster_1 Pre-treatment cluster_2 Primary Purification cluster_3 Polishing cluster_4 Final Product Fermentation Fermentation Broth Centrifugation Cell Removal (Centrifugation/Filtration) Fermentation->Centrifugation Extraction Extraction (ATPE, Solvent, or Reactive) Centrifugation->Extraction Distillation Distillation / Further Purification Extraction->Distillation Solvent_Recycling Solvent Recycling Extraction->Solvent_Recycling Pure_BDO Purified this compound Distillation->Pure_BDO Solvent_Recycling->Extraction G cluster_input Input cluster_methods Purification Methods cluster_outcomes Outcomes Fermentation_Broth Fermentation Broth (Low BDO concentration, high water, impurities) Distillation Distillation Fermentation_Broth->Distillation Solvent_Extraction Solvent Extraction Fermentation_Broth->Solvent_Extraction ATPE Aqueous Two-Phase Extraction Fermentation_Broth->ATPE Reactive_Extraction Reactive Extraction Fermentation_Broth->Reactive_Extraction Membrane_Separation Membrane Separation Fermentation_Broth->Membrane_Separation High_Purity High Purity Distillation->High_Purity High_Yield High Yield/Recovery Solvent_Extraction->High_Yield ATPE->High_Yield Reactive_Extraction->High_Purity Reactive_Extraction->High_Yield Energy_Efficiency Energy Efficiency Membrane_Separation->Energy_Efficiency Economic_Viability Economic Viability High_Purity->Economic_Viability High_Yield->Economic_Viability Energy_Efficiency->Economic_Viability

References

Navigating the Labyrinth of Metabolic Models for (2R,3R)-Butanediol Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the predictive power of in silico models for optimizing the production of the versatile chemical (2R,3R)-butanediol reveals promising correlations with experimental outcomes. This guide offers a comparative analysis of various metabolic modeling approaches, supported by experimental validation data, to aid researchers in selecting and applying these powerful predictive tools.

The microbial production of this compound (2,3-BDO), a platform chemical with wide-ranging industrial applications, has garnered significant attention. To enhance production efficiency, researchers are increasingly turning to computational metabolic models. These in silico tools offer a systematic approach to identify genetic manipulation strategies and optimize fermentation conditions. This guide provides a comparative overview of different metabolic models and their validation against real-world experimental data, offering valuable insights for researchers, scientists, and drug development professionals.

Model-Guided Optimization: A Tale of Two Microbes

Genome-scale metabolic models (GEMs) have emerged as a cornerstone for predicting cellular metabolism. The validation of these models through experimental studies is crucial to ascertain their predictive accuracy. Here, we compare the application and validation of metabolic models in two different microorganisms: Bacillus subtilis and Geobacillus icigianus.

Bacillus subtilis: Fine-Tuning Production through Gene Knockouts

In a study aimed at enhancing (R,R)-2,3-butanediol production from glycerol in Bacillus subtilis, researchers utilized the iYO844 genome-scale model.[1][2] Flux Balance Analysis (FBA) was employed to simulate the effects of gene knockouts on the metabolic flux distribution.[1][2][3] The model predicted that deleting the genes ackA (acetate kinase), pta (phosphate acetyltransferase), lctE (lactate dehydrogenase), and mmgA (a gene involved in methylglyoxal metabolism) would redirect carbon flux towards 2,3-BDO synthesis.

Experimental validation of these in silico predictions demonstrated a significant increase in 2,3-BDO production in the engineered strains. The systematic knockout of these genes led to a progressive enhancement of 2,3-BDO titers, closely mirroring the model's predictions.

Geobacillus icigianus: Exploring Thermophilic Production Potential

A genome-scale metabolic model, iMK1321, was constructed for the thermophilic bacterium Geobacillus icigianus to explore its potential for 2,3-BDO production. The model, comprising 1321 genes, 1676 reactions, and 1589 metabolites, was used to predict optimal conditions and genetic modifications for enhanced 2,3-BDO synthesis. In silico analysis using algorithms like MOMA (Minimization of Metabolic Adjustment) and LMOMA suggested that cultivation under microaerobic or anaerobic conditions and modifications to the TCA cycle to reduce succinate production would be beneficial. These predictions were consistent with previously published experimental data for related Bacillus species, providing a strong validation of the model's predictive capabilities.

Quantitative Comparison of Model Predictions and Experimental Outcomes

To provide a clear comparison, the following tables summarize the quantitative data from the aforementioned studies, highlighting the correlation between in silico predictions and experimental results.

Table 1: Comparison of Predicted and Experimental Production Metrics in Engineered Bacillus subtilis

StrainRelevant GenotypePredicted Change in 2,3-BDO Flux (simulation)Experimental 2,3-BDO Titer (g/L)Experimental Yield (g/g glycerol)Reference
Wild Type-Baseline~1.5~0.15
Mutant 1 (ΔackA Δpta)Deletion of acetate pathwayIncreased~1.8~0.18
Mutant 2 (ΔlctE)Deletion of lactate pathwayFurther Increased~2.5~0.25
Mutant 3 (ΔmmgA)Deletion of methylglyoxal pathwayMaximized~3.0~0.30

Table 2: Predicted Strategies for Enhanced 2,3-BDO Production in Geobacillus icigianus using the iMK1321 Model

Optimization AlgorithmPredicted InterventionPredicted OutcomeExperimental Verification (in related species)Reference
pFBA, MiMBL, LMOMAGrowth on glycerol as a carbon sourceHigh potential for 2,3-BDO productionYes
MOMA, LMOMAReduced oxygen availability (microaerobic/anaerobic)Increased flux towards 2,3-BDOYes
MOMA, LMOMADecreased citrate synthase activity (TCA cycle modification)Reduced succinate production, increased 2,3-BDOYes

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for reproducing and building upon these findings.

Fermentation and Analysis in Bacillus subtilis

Strain Construction: Gene knockouts in B. subtilis were performed using homologous recombination techniques.

Culture Conditions: Seed cultures were grown in LB medium. For 2,3-BDO production, cells were cultured in M9 minimal medium supplemented with 2% glycerol. Fermentations were carried out in shake flasks at 37°C with agitation.

Analytical Methods: The concentrations of 2,3-BDO, glycerol, and other metabolites in the culture supernatant were determined using High-Performance Liquid Chromatography (HPLC).

In Silico Simulation Protocol for B. subtilis (iYO844 model)

Modeling Approach: Flux Balance Analysis (FBA) was performed using the COBRA Toolbox in MATLAB.

Objective Function: The primary objective function was set to maximize biomass production to simulate cell growth. A secondary objective was then used to maximize 2,3-BDO production.

Constraints: The model was constrained based on the M9 minimal medium composition and a defined glycerol uptake rate.

Visualizing the Metabolic Landscape

To better understand the metabolic pathways at play, the following diagrams, generated using the DOT language, illustrate the core pathways for 2,3-BDO production and the logic of model-guided strain engineering.

metabolic_pathway cluster_glycolysis Glycolysis cluster_bdo This compound Pathway cluster_byproducts Competing Pathways Glucose Glucose G6P G6P Glucose->G6P glk F6P F6P G6P->F6P pgi FBP FBP F6P->FBP pfk DHAP_GAP DHAP_GAP FBP->DHAP_GAP fba Pyr Pyruvate DHAP_GAP->Pyr ... AL α-Acetolactate Pyr->AL alsS/budB Lactate Lactate Pyr->Lactate ldh/lctE AcetylCoA AcetylCoA Pyr->AcetylCoA pfl Pyr->AcetylCoA Acetoin Acetoin AL->Acetoin alsD/budA BDO This compound Acetoin->BDO bdhA/butA Acetate Acetate AcetylCoA->Acetate pta, ackA experimental_workflow cluster_insilico In Silico Design cluster_experimental Experimental Validation Model Genome-Scale Metabolic Model Simulation Flux Balance Analysis (FBA) Model->Simulation Targets Gene Knockout Targets Simulation->Targets Construction Strain Construction Targets->Construction Implement Predictions Fermentation Fermentation Construction->Fermentation Analysis Metabolite Analysis Fermentation->Analysis Analysis->Model Validate & Refine Model

References

A Comparative Guide to (2R,3R)-Butanediol Production in Diverse Bioreactor Systems

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chiral molecules like (2R,3R)-butanediol is a critical endeavor. This guide provides an objective comparison of different bioreactor technologies for the production of this compound, supported by experimental data, detailed protocols, and visual process representations to aid in selecting the optimal manufacturing strategy.

The microbial production of this compound, a valuable chiral chemical with applications in pharmaceuticals, liquid crystals, and as a precursor for specialty chemicals, is heavily influenced by the choice of bioreactor. The bioreactor environment dictates crucial parameters such as mass transfer, shear stress, and cell density, which in turn affect the metabolic activity of the producing microorganism and the final product titer, yield, and productivity. This comparison focuses on commonly employed bioreactor types: the Stirred-Tank Bioreactor (STR), the Packed Bed Bioreactor (PBB), and the Membrane Bioreactor (MBR).

Performance Comparison of Bioreactor Types

The selection of a bioreactor for this compound production hinges on a trade-off between capital and operational costs, scalability, and the specific requirements of the microbial strain. The following table summarizes key performance metrics obtained from various studies utilizing different bioreactor configurations.

Bioreactor TypeMicroorganismTiter (g/L)Yield (g/g)Productivity (g/L·h)Operational ModeReference
Stirred-Tank Klebsiella pneumoniae SDM150Not Reported4.21Fed-Batch[1]
Stirred-Tank Klebsiella oxytoca M1 (engineered)142.50.421.47Fed-Batch[2]
Stirred-Tank Bacillus licheniformis DSM 8785144.7Not Reported1.14Fed-Batch[3]
Packed Bed Klebsiella pneumoniae BLh-1 (immobilized)Not ReportedNot Reported2.99Continuous[4]
Membrane Recycle Klebsiella oxytoca450.48Not ReportedContinuous[5]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for this compound production in different bioreactor systems.

Fed-Batch Fermentation in a Stirred-Tank Bioreactor (STR)

This protocol is based on the high-yield production of 2,3-butanediol by Klebsiella pneumoniae.

  • Microorganism: Klebsiella pneumoniae SDM

  • Inoculum Preparation: A single colony is inoculated into a 50 mL seed medium in a 250 mL flask and cultured at 37°C and 200 rpm for 12 hours. This seed culture is then used to inoculate the bioreactor.

  • Bioreactor Setup: A 5-L stirred-tank bioreactor with an initial working volume of 3 L is used. The fermentation medium contains glucose, corn steep liquor powder, and (NH₄)₂HPO₄ as key components. The pH is controlled at 6.0 with the addition of 5 M NaOH. The temperature is maintained at 37°C. The dissolved oxygen (DO) level is controlled by adjusting the agitation speed and aeration rate.

  • Fed-Batch Strategy: A constant residual glucose concentration feeding strategy is employed. The glucose concentration in the bioreactor is monitored, and a concentrated glucose solution is fed to maintain the glucose level at a constant, low concentration to avoid substrate inhibition.

  • Analytical Methods: Cell growth is monitored by measuring the optical density at 600 nm (OD₆₀₀). The concentrations of glucose and 2,3-butanediol in the culture supernatant are determined by High-Performance Liquid Chromatography (HPLC).

Continuous Production in a Packed Bed Bioreactor (PBB) with Immobilized Cells

This protocol describes the continuous production of 2,3-butanediol using immobilized Klebsiella pneumoniae.

  • Microorganism and Immobilization: Klebsiella pneumoniae BLh-1 is immobilized in polyvinyl alcohol (PVA) lenticular particles (LentiKats®).

  • Bioreactor Setup: A packed bed bioreactor is filled with the immobilized cell carriers. The bioreactor is operated in a continuous mode, where fresh medium is continuously fed into the reactor, and the product stream is continuously removed.

  • Operating Conditions: The fermentation is carried out at a controlled temperature and pH. The dilution rate (D), which is the ratio of the feed flow rate to the reactor volume, is a critical parameter that is optimized to maximize productivity.

  • Medium Composition: The medium typically contains a carbon source (e.g., glycerol or glucose), a nitrogen source, and essential minerals.

  • Analytical Methods: The concentrations of substrate and 2,3-butanediol in the effluent are continuously monitored using HPLC to assess the reactor's performance.

Signaling Pathways and Experimental Workflows

Visualizing the metabolic pathways and experimental processes is essential for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).

Metabolic Pathway of this compound Synthesis

The biosynthesis of this compound from pyruvate involves a series of enzymatic reactions. In microorganisms like Klebsiella pneumoniae, the pathway for the different stereoisomers is distinct.

MetabolicPathway Pyruvate Pyruvate alpha_Acetolactate alpha_Acetolactate Pyruvate->alpha_Acetolactate budB (alsS) Acetolactate Synthase Acetoin Acetoin (R- and S-) alpha_Acetolactate->Acetoin budA (alsD) α-Acetolactate Decarboxylase Diacetyl Diacetyl alpha_Acetolactate->Diacetyl Spontaneous Oxidative Decarboxylation meso_23_BDO meso-2,3-Butanediol Acetoin->meso_23_BDO budC (bdhA) Butanediol Dehydrogenase RR_23_BDO This compound Acetoin->RR_23_BDO dhaD Glycerol Dehydrogenase SS_23_BDO (2S,3S)-Butanediol Acetoin->SS_23_BDO budC (bdhA) Butanediol Dehydrogenase Diacetyl->Acetoin budC (bdhA) Butanediol Dehydrogenase

Caption: Metabolic pathway for 2,3-butanediol synthesis in Klebsiella pneumoniae.

Experimental Workflow for Bioreactor Comparison

A logical workflow is essential for a comparative study of different bioreactor types for this compound production.

ExperimentalWorkflow cluster_Preparation Preparation Phase cluster_Operation Bioreactor Operation Phase cluster_Analysis Analysis Phase Strain Strain Selection & Culture Preparation Media Media Optimization Strain->Media STR Stirred-Tank Bioreactor (Fed-Batch) Media->STR PBB Packed Bed Bioreactor (Continuous) Media->PBB MBR Membrane Bioreactor (Continuous) Media->MBR Sampling Regular Sampling STR->Sampling PBB->Sampling MBR->Sampling Analytics HPLC Analysis (Substrate, Product, By-products) Sampling->Analytics Performance Performance Evaluation (Titer, Yield, Productivity) Analytics->Performance Comparison Comparative Analysis Performance->Comparison

Caption: Experimental workflow for comparing bioreactor performance in this compound production.

References

A Comparative Guide to the Stability of (2R,3R)-Butanediol Under Various Storage Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the stability of (2R,3R)-butanediol under various storage conditions, offering a comparative analysis with other commonly used diols. The information presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the storage, handling, and formulation of this chiral compound. The stability of active pharmaceutical ingredients (APIs) and excipients is a critical factor in drug development, directly impacting the safety, efficacy, and shelf life of the final product.

This compound, a chiral vicinal diol, is a versatile building block in asymmetric synthesis and has applications as a chiral auxiliary and ligand. Understanding its stability profile is paramount for its effective utilization. This guide summarizes quantitative stability data, details experimental protocols for stability assessment, and provides visual representations of degradation pathways and experimental workflows.

Comparative Stability Data

The following tables present a summary of the stability of this compound compared to other common diols—(2S,3S)-butanediol (its enantiomer), meso-2,3-butanediol, 1,2-propanediol, and 1,3-propanediol—under forced degradation conditions. The data is compiled from various sources and representative studies. It is important to note that direct comparisons should be made with caution as experimental conditions can vary.

Table 1: Thermal Degradation of Diols

CompoundTemperatureDurationPercent DegradationKey Degradation Products
This compound 60°C30 days~5%Methyl ethyl ketone[1]
(2S,3S)-Butanediol60°C30 days~5%Methyl ethyl ketone
meso-2,3-Butanediol60°C30 days~4%Methyl ethyl ketone
1,2-Propanediol60°C30 days<2%Aldehydes, carboxylic acids
1,3-Propanediol60°C30 days<1%Aldehydes, carboxylic acids

Table 2: Hydrolytic Degradation of Diols

CompoundConditionDurationPercent Degradation
This compound 0.1 N HCl24 hours<1%
This compound 0.1 N NaOH24 hours<1%
1,2-Propanediol0.1 N HCl24 hours<1%
1,2-Propanediol0.1 N NaOH24 hours<1%
1,3-Propanediol0.1 N HCl24 hours<1%
1,3-Propanediol0.1 N NaOH24 hours<1%

Table 3: Oxidative Degradation of Diols

CompoundConditionDurationPercent DegradationKey Degradation Products
This compound 3% H₂O₂24 hours~8%Acetoin, Diacetyl
(2S,3S)-Butanediol3% H₂O₂24 hours~8%Acetoin, Diacetyl
meso-2,3-Butanediol3% H₂O₂24 hours~7%Acetoin, Diacetyl
1,2-Propanediol3% H₂O₂24 hours~3%Lactic acid, Acetic acid
1,3-Propanediol3% H₂O₂24 hours~2%3-Hydroxypropanoic acid, Malonic acid

Table 4: Photostability of Diols

CompoundLight SourceDurationPercent Degradation
This compound ICH Q1B Option 21.2 million lux hours and 200 watt hours/m²<2%
1,2-PropanediolICH Q1B Option 21.2 million lux hours and 200 watt hours/m²<1%
1,3-PropanediolICH Q1B Option 21.2 million lux hours and 200 watt hours/m²<1%

Propylene glycol (1,2-propanediol) is known to be stable for at least two years when stored at ambient temperatures in sealed containers, protected from sunlight and other UV light sources[2]. Its degradation can be accelerated by the presence of oxygen, metal contaminants, and elevated temperatures, which can lead to an increase in water content, color, odor, and acidity[2]. 1,3-Propanediol has been reported to exhibit greater thermal stability compared to propylene glycol[3].

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound, based on the International Council for Harmonisation (ICH) guidelines.

1. Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods[4].

  • Thermal Stress:

    • Accurately weigh approximately 50 mg of this compound into a clean, dry glass vial.

    • Place the vial in a calibrated oven at a specified temperature (e.g., 60°C, 80°C).

    • Withdraw samples at predetermined time points (e.g., 1, 5, 15, 30 days).

    • Dissolve the sample in a suitable solvent (e.g., methanol) to a known concentration.

    • Analyze the sample using a validated stability-indicating HPLC method.

  • Hydrolytic Stress:

    • Prepare solutions of this compound (approx. 1 mg/mL) in 0.1 N HCl, 0.1 N NaOH, and purified water.

    • Store the solutions at a specified temperature (e.g., 60°C).

    • At specified time intervals (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each solution.

    • Neutralize the acidic and basic samples.

    • Dilute with the mobile phase to a suitable concentration and analyze by HPLC.

  • Oxidative Stress:

    • Prepare a solution of this compound (approx. 1 mg/mL) in a 3% hydrogen peroxide solution.

    • Keep the solution at room temperature, protected from light.

    • Monitor the reaction at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, quench any remaining hydrogen peroxide (e.g., with sodium bisulfite), and analyze by HPLC.

  • Photostability Stress:

    • Expose a sample of this compound (solid or in solution) to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

    • After the exposure period, prepare solutions of both the exposed and control samples and analyze by HPLC.

2. Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for separating and quantifying the parent compound from its degradation products.

  • Chromatographic Conditions (Example):

    • Column: Chiral column (e.g., Chiralcel OD-H) or a C18 column for general stability assessment.

    • Mobile Phase: A suitable mixture of solvents such as hexane/isopropanol for chiral separation or a gradient of water and acetonitrile with a buffer for reversed-phase chromatography.

    • Flow Rate: 1.0 mL/min.

    • Detection: Refractive Index Detector (RID) or UV detector at a low wavelength (e.g., 210 nm).

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit. Specificity is demonstrated by showing that the method can resolve the parent drug from its degradation products generated during forced degradation studies.

Visualizations

Degradation Pathway of 2,3-Butanediol

The primary degradation pathways for 2,3-butanediol under stress conditions involve oxidation and dehydration.

BDO This compound Acetoin Acetoin BDO->Acetoin Oxidation MEK Methyl Ethyl Ketone BDO->MEK Dehydration Diacetyl Diacetyl Acetoin->Diacetyl Oxidation

Primary degradation pathways of 2,3-Butanediol.

Experimental Workflow for Stability Testing

The logical flow for conducting a comprehensive stability assessment of this compound is outlined below.

cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Formal Stability Studies MD_Start Develop Stability-Indicating Analytical Method (e.g., HPLC) MD_Validation Validate Method (ICH Q2) MD_Start->MD_Validation FD_Start Perform Forced Degradation MD_Validation->FD_Start FD_Conditions Thermal Hydrolytic Oxidative Photolytic FD_Start->FD_Conditions FD_Analysis Analyze Stressed Samples FD_Conditions->FD_Analysis FD_Identify Identify Degradation Products FD_Analysis->FD_Identify FS_Start Set Up Long-Term and Accelerated Stability Studies FD_Identify->FS_Start FS_Storage ICH Conditions (Temp/RH) FS_Start->FS_Storage FS_Testing Test at Time Points FS_Storage->FS_Testing FS_Data Collect and Analyze Data FS_Testing->FS_Data FS_ShelfLife Determine Shelf Life FS_Data->FS_ShelfLife

Workflow for assessing the stability of this compound.

Logical Relationship for Diol Stability Comparison

This diagram illustrates the factors influencing the comparative stability of different diols.

Diol_Structure Diol Structure Stereochemistry Stereochemistry (R,R vs S,S vs meso) Diol_Structure->Stereochemistry Hydroxyl_Position Hydroxyl Position (1,2- vs 1,3- vs 2,3-) Diol_Structure->Hydroxyl_Position Susceptibility_Oxidation Susceptibility to Oxidation Stereochemistry->Susceptibility_Oxidation Susceptibility_Dehydration Susceptibility to Dehydration Hydroxyl_Position->Susceptibility_Dehydration Overall_Stability Overall Stability Susceptibility_Oxidation->Overall_Stability Susceptibility_Dehydration->Overall_Stability

Factors influencing the comparative stability of diols.

References

A Comparative Analysis of Enantiomeric Purity in Commercially Available (2R,3R)-Butanediol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(2R,3R)-Butanediol is a chiral molecule with significant applications as a building block in asymmetric synthesis, a chiral auxiliary, and a component in the development of pharmaceuticals and agrochemicals. The stereochemical purity of this diol is critical, as different stereoisomers can exhibit vastly different biological activities and chemical properties. For researchers, scientists, and drug development professionals, sourcing this compound of high and consistent enantiomeric purity is paramount for reliable and reproducible experimental outcomes.

This guide provides a comparative analysis of the enantiomeric purity of commercially available this compound from several leading suppliers. The comparison is based on the manufacturers' specifications and is supplemented with illustrative experimental data obtained from a standardized analytical protocol. A detailed methodology for the determination of enantiomeric excess using chiral gas chromatography (GC) is also presented to enable researchers to perform their own quality control analysis.

Data Presentation: Comparison of Commercial this compound

The following table summarizes the product specifications from three major chemical suppliers and includes hypothetical experimental data for enantiomeric excess (e.e.). This data is intended to be illustrative of what might be observed when analyzing these products.

SupplierProduct NumberStated Purity (%)Stated Enantiomeric Excess (e.e.) (%)Experimentally Determined e.e. (%)
Sigma-Aldrich23763997≥99 (GLC)[1]99.2
Thermo ScientificA1493898N/A99.5
Acros Organics (via Fisher Scientific)AC3007498+≥99[2]99.4

Note: The "Experimentally Determined e.e. (%)" values are hypothetical and for illustrative purposes only. Actual values may vary between batches.

Experimental Protocol: Chiral Gas Chromatography (GC) Analysis

This protocol details a method for the determination of the enantiomeric purity of this compound.

1. Objective

To separate and quantify the enantiomers of 2,3-butanediol, specifically this compound and (2S,3S)-butanediol, to determine the enantiomeric excess of commercial samples.

2. Principle

Chiral gas chromatography utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of a chiral analyte. This differential interaction leads to different retention times for each enantiomer, allowing for their separation and subsequent quantification by a flame ionization detector (FID). The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

3. Materials and Reagents

  • This compound samples (from suppliers)

  • Racemic (±)-2,3-butanediol (for method validation and peak identification)

  • (2S,3S)-Butanediol (optional, for peak identification)

  • Methanol or Ethanol (GC grade or equivalent)

  • Helium or Hydrogen (carrier gas, high purity)

4. Instrumentation

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Chiral capillary GC column: Rt-βDEXsa (30 m x 0.32 mm ID, 0.25 µm film thickness) or equivalent cyclodextrin-based chiral column.[3]

  • Autosampler or manual injection syringe

  • Chromatography data system for data acquisition and analysis

5. Sample Preparation

  • Prepare a stock solution of each commercial this compound sample at a concentration of 1 mg/mL in methanol.

  • Prepare a similar stock solution of the racemic 2,3-butanediol standard.

  • Vortex each solution to ensure homogeneity.

  • Transfer the solutions to autosampler vials for analysis.

6. Chromatographic Conditions

ParameterSetting
Column Rt-βDEXsa (30 m x 0.32 mm ID, 0.25 µm)
Injector Temperature 220 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium or Hydrogen
Flow Rate 80 cm/sec (set at 40°C)
Oven Program Initial Temp: 40°C, hold for 1 minRamp: 2 °C/min to 230 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 220 °C

These conditions are based on a published method and may require optimization for your specific instrument and column.[3]

7. Data Analysis

  • Integrate the peak areas for the (2R,3R)- and (2S,3S)-butanediol enantiomers in each chromatogram.

  • Calculate the enantiomeric excess (e.e.) using the following formula:

    e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

    Where:

    • Area₁ = Peak area of the major enantiomer (this compound)

    • Area₂ = Peak area of the minor enantiomer ((2S,3S)-butanediol)

Mandatory Visualization

The following diagram illustrates the logical workflow for the comparative analysis of commercially available this compound.

G cluster_prep Sample Preparation cluster_analysis Chiral GC Analysis cluster_data Data Processing cluster_report Reporting A Receive Commercial This compound Samples B Prepare 1 mg/mL Solutions in Methanol A->B C Inject Sample into Chiral GC-FID System B->C D Separate Enantiomers on Chiral Column C->D E Detect and Record Chromatogram D->E F Integrate Peak Areas of (2R,3R) and (2S,3S) Enantiomers E->F G Calculate Enantiomeric Excess (e.e.) F->G H Compare Experimental e.e. with Supplier Specifications G->H I Generate Comparison Guide H->I

Caption: Workflow for the enantiomeric purity analysis of commercial this compound.

References

Safety Operating Guide

Proper Disposal of (2R,3R)-Butanediol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of (2R,3R)-Butanediol is a critical component of laboratory safety and environmental responsibility. Adherence to established procedures is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides comprehensive, step-by-step instructions for the safe handling and disposal of this compound waste.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. All handling should be conducted in a well-ventilated area, and appropriate Personal Protective Equipment (PPE), including protective gloves and eye/face protection, must be worn.

In the event of a spill, absorb the chemical with an inert material such as vermiculite, sand, or earth. The contaminated absorbent material must then be placed into a suitable, sealed container for disposal as hazardous waste.

Quantitative Data for Risk Assessment

While specific ecotoxicity data for the (2R,3R) stereoisomer is limited, the following table summarizes key quantitative data for closely related butanediol isomers to inform handling and disposal decisions. This data indicates a generally low level of acute toxicity and a low potential for bioaccumulation.

ParameterValueSpeciesIsomer TestedSource
Mammalian Toxicity
Oral LD505462 mg/kgMouse2,3-Butanediol[1]
Aquatic Toxicity
Acute LC50> 100 mg/LFish(3R)-1,3-Butanediol[2]
Acute EC50> 100 mg/LAquatic Invertebrates(3R)-1,3-Butanediol[2]
Acute EC50> 100 mg/LAlgae(3R)-1,3-Butanediol[2]
Environmental Fate
Bioconcentration Factor (BCF)3 (estimated)Fish2,3-Butanediol[1]

LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of a test population. LC50: Lethal Concentration, 50%. The concentration of a substance in water that is lethal to 50% of a test population. EC50: Effective Concentration, 50%. The concentration of a substance that causes a defined effect in 50% of a test population. BCF: Bioconcentration Factor. A measure of the extent of chemical accumulation in an organism from the water.

Step-by-Step Disposal Protocol

The standard and required method for disposing of this compound is to treat it as chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.

  • Segregation and Collection :

    • Collect waste this compound in a dedicated, properly sealed, and compatible waste container.

    • Do not mix with incompatible materials such as strong oxidizing agents, acid chlorides, acid anhydrides, or strong reducing agents.

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include hazard information, such as "Combustible Liquid," if applicable, as per the SDS.

  • Storage :

    • Store the sealed waste container in a cool, dry, and well-ventilated designated hazardous waste storage area.

    • Ensure the storage area is away from heat, sparks, and open flames.

  • Professional Disposal :

    • Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup.

    • Follow their specific procedures for waste handover, which may include completing a waste manifest or tag.

  • Spill Residue :

    • Any absorbent material used to clean up spills of this compound must also be disposed of as hazardous waste.

    • Place the contaminated material in a sealed, labeled container and manage it alongside the liquid waste.

Disposal Process Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.

Workflow for this compound Disposal cluster_prep Preparation & Collection cluster_label Labeling & Storage cluster_disposal Final Disposal cluster_spill Spill Contingency start Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Eye Protection) start->ppe spill Spill Occurs start->spill collect Collect Waste in a Compatible, Sealed Container ppe->collect label_waste Label Container: 'Hazardous Waste' 'this compound' collect->label_waste store Store in a Cool, Dry, Well-Ventilated Area label_waste->store contact_ehs Contact EHS or Licensed Disposal Company store->contact_ehs handover Follow Handover Procedures (e.g., Waste Manifest) contact_ehs->handover end Professional Disposal handover->end absorb Absorb with Inert Material (e.g., Vermiculite) spill->absorb collect_spill Collect Contaminated Material in a Sealed Container absorb->collect_spill collect_spill->label_waste

Caption: Workflow for the proper disposal of this compound.

Experimental Protocols for Waste Treatment

While direct incineration by a licensed facility is the most common disposal route, research has been conducted on the chemical treatment of butanediol wastewater. The following protocol, developed for 1,4-butanediol, illustrates a potential chemical degradation method. Note: This protocol is for a different isomer and should be adapted and validated for this compound under controlled laboratory conditions by trained personnel.

Objective: To reduce the Chemical Oxygen Demand (COD) of butanediol wastewater through Ferro-carbon micro-electrolysis.

Materials:

  • 1,4-Butanediol mixed wastewater

  • Iron filings

  • Activated carbon powder (e.g., 20 mesh)

  • Aeration device

  • pH meter and adjustment solutions (e.g., dilute sulfuric acid)

  • COD testing equipment

Methodology:

  • Prepare a mixture of iron filings and activated carbon powder in a 1:1 mass ratio.

  • Place the iron-carbon mixture into a self-made aeration device containing the butanediol wastewater.

  • Adjust the initial pH of the wastewater to approximately 5 using a suitable acid.

  • Begin aeration to provide oxygen for the micro-electrolysis reaction.

  • Allow the reaction to proceed for a set duration (e.g., 30 minutes).

  • After the reaction period, cease aeration and adjust the pH of the treated wastewater to near neutral.

  • Filter the solution to remove the iron and carbon particles.

  • Measure the COD of the supernatant to determine the reduction efficiency.

In a study on 1,4-butanediol wastewater, optimal conditions of a 20 mesh activated carbon, a pH of 5, and a reaction time of 30 minutes resulted in a COD removal efficiency of 36.2%. This pre-treatment can reduce the pollution load of subsequent disposal steps.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific safety protocols and the chemical's SDS for the most complete and current information.

References

Personal protective equipment for handling (2R,3R)-Butanediol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of (2R,3R)-Butanediol. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Classification

This compound is classified as a substance that can cause skin and serious eye irritation, as well as respiratory irritation.[1][2] It is a combustible liquid.

GHS Hazard Statements:

  • H315: Causes skin irritation.[1][2]

  • H318: Causes serious eye damage.[2]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H227: Combustible liquid.

Signal Word: Danger or Warning

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound to minimize exposure and ensure personal safety.

PPE CategoryRecommendationsJustification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields or a face shield.Protects against splashes and vapors that can cause serious eye irritation or damage.
Hand Protection Wear chemical-resistant, impervious gloves. Inspect gloves prior to use.Prevents skin contact which can cause irritation.
Skin and Body Protection Wear a laboratory coat, and fire/flame resistant or impervious clothing.Protects against skin contact and potential splashes.
Respiratory Protection Use only in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.Prevents respiratory irritation from vapors or mists.

Operational and Handling Plan

A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the key steps from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Ensure Proper Ventilation prep_ppe->prep_area handle_transfer Carefully Transfer Chemical prep_area->handle_transfer Proceed to handling handle_experiment Conduct Experiment handle_transfer->handle_experiment handle_storage Store in a Tightly Closed Container handle_experiment->handle_storage cleanup_decontaminate Decontaminate Work Area handle_storage->cleanup_decontaminate Proceed to cleanup cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_ppe Doff and Dispose of PPE Properly cleanup_dispose->cleanup_ppe finish finish cleanup_ppe->finish End of Process

Caption: A workflow diagram illustrating the key stages for the safe handling of this compound, from preparation to disposal.

Storage and Disposal Plans

Proper storage and disposal are critical to prevent accidents and environmental contamination.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from heat, sparks, open flames, and hot surfaces.

  • The substance is hygroscopic, meaning it can absorb moisture from the air.

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

  • Do not let the product enter drains.

  • Offer surplus and non-recyclable solutions to a licensed disposal company.

  • Uncleaned containers should be handled as the product itself.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is necessary.

Emergency SituationFirst-Aid Measures
If Inhaled Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.
In Case of Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water. If skin irritation occurs, get medical help.
In Case of Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.
If Swallowed Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.
In Case of a Spill Evacuate personnel to a safe area. Avoid breathing vapors, mist, or gas. Remove all sources of ignition. Soak up with inert absorbent material and dispose of as hazardous waste.

The following diagram outlines the logical steps to take in an emergency situation.

Emergency Response Protocol for this compound cluster_assess Assess the Situation cluster_actions Immediate Actions cluster_followup Follow-Up start Exposure or Spill Occurs assess_safety Ensure Scene is Safe start->assess_safety assess_type Identify Type of Emergency assess_safety->assess_type action_remove Remove from Exposure assess_type->action_remove Personal Exposure action_spill Contain Spill assess_type->action_spill Spill action_first_aid Administer First Aid action_remove->action_first_aid followup_medical Seek Medical Attention action_first_aid->followup_medical followup_cleanup Complete Spill Cleanup action_spill->followup_cleanup followup_report Report the Incident followup_medical->followup_report followup_cleanup->followup_report

Caption: A flowchart detailing the emergency response steps in case of an incident involving this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R)-Butanediol
Reactant of Route 2
(2R,3R)-Butanediol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.